molecular formula C10H14N4O4 B1339602 N3-C5-NHS ester CAS No. 866363-70-4

N3-C5-NHS ester

Katalognummer: B1339602
CAS-Nummer: 866363-70-4
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: FVWGCTQOFSJEDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N3-C5-NHS ester is a useful research compound. Its molecular formula is C10H14N4O4 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-azidohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4/c11-13-12-7-3-1-2-4-10(17)18-14-8(15)5-6-9(14)16/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWGCTQOFSJEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469149
Record name 1-[(6-Azidohexanoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866363-70-4
Record name 1-[(6-Azidohexanoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Lynchpin of Bioconjugation: A Technical Guide to the N3-C5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the ability to create stable, covalent linkages between biomolecules and other functional moieties is paramount. The N3-C5-NHS ester has emerged as a critical tool in this field, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the this compound, detailing its function, reaction mechanisms, and practical applications in bioconjugation.

Core Functionality: A Bifunctional Crosslinker

The this compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at opposite ends of a carbon spacer. This dual reactivity allows for a sequential and controlled conjugation strategy.

  • N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH2), which are abundantly found on the surface of proteins, most notably on the side chains of lysine residues and the N-terminus. The reaction between an NHS ester and a primary amine forms a stable and irreversible amide bond under mild physiological conditions.[][2]

  • Azide (N3): The azide group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-containing molecule.[3]

The "C5" in its name refers to the five-carbon aliphatic chain that acts as a spacer between the NHS ester and the azide group. This spacer provides flexibility and can reduce steric hindrance between the conjugated molecules.

The Two-Step Bioconjugation Strategy

The utility of the this compound lies in its ability to facilitate a two-step conjugation process. This approach offers greater control over the final bioconjugate compared to a single-step reaction.

Step 1: Amine Modification. The biomolecule of interest, typically an antibody or other protein, is first reacted with the this compound. The NHS ester selectively reacts with the primary amines on the protein surface, covalently attaching the azide-functionalized linker.

Step 2: Click Chemistry. The azide-modified biomolecule is then reacted with a second molecule containing a terminal alkyne or a strained cyclooctyne (like DBCO or BCN). This "click" reaction forms a stable triazole ring, completing the bioconjugation.[3][]

This sequential approach is particularly advantageous in the synthesis of ADCs, where an antibody is first functionalized with the azide linker, and then a potent cytotoxic drug carrying an alkyne group is "clicked" on.[3]

Quantitative Data and Reaction Parameters

The efficiency and outcome of bioconjugation with this compound are influenced by several factors. While specific kinetic data for this compound is not extensively published in comparative tables, the well-established principles of NHS ester chemistry provide a strong framework for its application.

Table 1: Key Parameters for NHS Ester Conjugation

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5[]The reaction rate increases with pH, but so does the rate of NHS ester hydrolysis. A compromise is necessary for optimal results.
Temperature 4°C to Room Temperature (25°C)[]Lower temperatures can be used to slow down hydrolysis and for sensitive biomolecules.
Reaction Time 30 - 120 minutes[]The optimal time depends on the concentration of reactants and the desired degree of labeling.
Buffer Amine-free buffers (e.g., PBS, Borate, Carbonate)[5]Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target biomolecule for reaction with the NHS ester.
Molar Excess of NHS Ester 5 to 20-foldThe optimal ratio depends on the desired degree of labeling and the number of accessible amines on the biomolecule.

Table 2: Competing Reactions and Stability

Competing ReactionDescriptionMitigation Strategies
Hydrolysis of NHS Ester The NHS ester can react with water, leading to its inactivation. The half-life of NHS esters can be as short as 10 minutes at pH 8.6 and 4°C.[5]Work with fresh solutions of the NHS ester, control the pH, and minimize reaction time.
Stability of Amide Bond The resulting amide bond is highly stable under physiological conditions and is not subject to cleavage.[]Not applicable, as this is a desired outcome.
Stability of Azide Group The azide group is generally stable under the conditions used for NHS ester conjugation and subsequent purification.Avoid harsh reducing agents that are not part of a specific click chemistry protocol.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in bioconjugation with this compound.

Protocol for Antibody Modification with this compound

This protocol outlines the steps for introducing azide groups onto an antibody using this compound.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified first. This can be achieved by dialysis or using a desalting column to exchange the buffer to the Reaction Buffer. Adjust the antibody concentration to 2-5 mg/mL.

  • This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 10-20 fold) over the antibody.

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the concentration of the azide-modified antibody using a spectrophotometer (A280). The degree of labeling (number of azide groups per antibody) can be determined using mass spectrometry.[6]

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "clicking" of a DBCO-functionalized molecule to the azide-modified antibody.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-drug) dissolved in DMSO

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reactant Preparation:

    • Have the azide-modified antibody at a known concentration.

    • Prepare a stock solution of the DBCO-functionalized molecule in DMSO.

  • Reaction Setup:

    • Add a 2-4 fold molar excess of the DBCO-functionalized molecule to the azide-modified antibody solution.

    • Gently mix the solution.

  • Incubation: Incubate the reaction overnight at 4°C or for 3-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting antibody conjugate from unreacted small molecules using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity using techniques like UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.[6][7]

Visualizing the Workflow and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in bioconjugation with this compound.

N3_C5_NHS_Ester_Reaction_Mechanism cluster_amine_reaction Step 1: Amine Modification cluster_click_reaction Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Antibody_NH2 Antibody with Primary Amine (e.g., Lysine) Intermediate Tetrahedral Intermediate Antibody_NH2->Intermediate Nucleophilic Attack N3_C5_NHS This compound N3_C5_NHS->Intermediate Azide_Antibody Azide-Modified Antibody Intermediate->Azide_Antibody Amide Bond Formation NHS_leaving_group N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS_leaving_group Release Azide_Ab Azide-Modified Antibody Conjugate Antibody-Drug Conjugate (ADC) Azide_Ab->Conjugate DBCO_Drug DBCO-Functionalized Drug DBCO_Drug->Conjugate Triazole Formation

Caption: Reaction mechanism of this compound bioconjugation.

Bioconjugation_Workflow cluster_preparation 1. Preparation cluster_reaction1 2. Amine Modification cluster_characterization1 3. Intermediate QC cluster_reaction2 4. Click Chemistry (SPAAC) cluster_characterization2 5. Final QC Start Start: Antibody in Amine-Free Buffer Prepare_NHS Prepare fresh This compound in DMSO Start->Prepare_NHS React React Antibody with This compound (pH 8.3-8.5, 1-2h, RT) Start->React Prepare_NHS->React Quench Quench Reaction (Optional, with Tris buffer) React->Quench Purify1 Purify Azide-Modified Antibody (Desalting Column) Quench->Purify1 QC1 Characterize Azide-Modified Ab (A280, Mass Spec for DoL) Purify1->QC1 Prepare_Drug Prepare DBCO-Drug in DMSO QC1->Prepare_Drug Click React Azide-Ab with DBCO-Drug (4°C overnight or RT 3-4h) QC1->Click Prepare_Drug->Click Purify2 Purify Final Conjugate (Size-Exclusion Chromatography) Click->Purify2 QC2 Characterize Final ADC (DAR, Purity, Integrity) Purify2->QC2 End End: Purified Antibody-Drug Conjugate QC2->End

Caption: Experimental workflow for ADC synthesis using this compound.

Conclusion

The this compound is a versatile and powerful tool for bioconjugation, enabling the precise and stable linkage of molecules to proteins and other biomolecules. Its dual functionality allows for a controlled, two-step conjugation process that is highly valuable in the development of complex biotherapeutics like antibody-drug conjugates. By understanding the underlying chemistry and optimizing the reaction parameters, researchers can effectively leverage the this compound to advance their scientific and drug development endeavors.

References

applications of azide-NHS ester linkers in click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Azide-NHS Ester Linkers in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the fields of chemical biology, proteomics, and therapeutic development, the precise and stable modification of biomolecules is paramount. Azide-N-hydroxysuccinimidyl (NHS) ester linkers are powerful heterobifunctional reagents that enable a robust, two-step approach to bioconjugation.[1] These linkers possess two key functional groups:

  • N-hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable, covalent amide bond with primary amines (-NH₂) found on proteins (e.g., the ε-amine of lysine residues and the N-terminus) and other amine-modified molecules.[1][2]

  • Azide (N₃) Group: This moiety serves as a bioorthogonal handle.[1] It remains inert to the vast majority of functional groups found in biological systems but reacts with extraordinary efficiency and specificity with an alkyne partner via "click chemistry".[1][3]

This dual functionality allows researchers to first introduce a latent azide handle onto a target biomolecule under mild conditions. The azide-modified molecule can then be conjugated to a second molecule containing a complementary alkyne group, a reaction known for its high yield, simple reaction conditions, and harmless by-products.[1][4][5] This strategy is central to applications ranging from fluorescent labeling and proteomic analysis to the construction of complex antibody-drug conjugates (ADCs).[1][3][6]

Core Principles and Reaction Mechanisms

The utility of azide-NHS ester linkers is rooted in two distinct, sequential chemical reactions: an amine acylation followed by an azide-alkyne cycloaddition.

Step 1: Amine Acylation via NHS Ester Chemistry

The initial conjugation step involves the reaction of the NHS ester with a primary amine on the target biomolecule. The fundamental mechanism is a nucleophilic acyl substitution.[7] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[7] This forms a transient intermediate that collapses, releasing the N-hydroxysuccinimide (NHS) leaving group to yield a highly stable amide bond.[7][8]

The efficiency of this reaction is critically dependent on several factors:

  • pH: This is the most important parameter.[7][9] The reaction requires an unprotonated amine, so it is typically performed in a buffer with a pH between 7 and 9.[2][10] A pH range of 7.2 to 8.5 is commonly recommended.[2] At a low pH, the amine is protonated and non-nucleophilic, while at a high pH, the competing reaction—hydrolysis of the NHS ester—accelerates significantly.[2][9]

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, especially at higher pH.[2] The half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[2] Therefore, stock solutions of azide-NHS esters should be prepared in an anhydrous organic solvent like DMSO or DMF and used immediately.[8][10]

  • Buffer Choice: The reaction buffer must be free of primary amines.[10] Buffers such as Tris and glycine are incompatible as they will compete with the target molecule for reaction with the linker.[2][10] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate buffers.[2][11]

Step 2: Bioorthogonal Ligation via Click Chemistry

Once the azide is installed, it serves as a versatile handle for the second reaction step: the formation of a stable triazole ring through cycloaddition with an alkyne. This reaction is famously bioorthogonal, meaning it proceeds without interfering with or being influenced by native biological processes.[12][13] There are two primary forms of this reaction.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known click reaction, involving an azide and a terminal alkyne.[12] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[14] CuAAC is extremely efficient and high-yielding.[15] However, the potential cytotoxicity of the copper catalyst can be a limitation for studies in living cells.[15][16]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed.[12][17] This reaction occurs between an azide and a strained cyclooctyne, such as DBCO or BCN, without the need for a metal catalyst.[3][16] While this "copper-free" click chemistry is more suitable for live-cell applications, it can sometimes exhibit slower kinetics or different background reactivity profiles compared to CuAAC.[15][16] In some proteomics studies, CuAAC has been shown to provide higher protein identification with less background noise than SPAAC.[15][18]

Visualized Workflows and Mechanisms

G

G

G center Azide-NHS Ester Linkers proteomics proteomics center->proteomics drug_dev drug_dev center->drug_dev labeling labeling center->labeling materials materials center->materials abpp abpp proteomics->abpp ptm ptm proteomics->ptm boncat boncat proteomics->boncat adc adc drug_dev->adc inhibitor inhibitor drug_dev->inhibitor fluoro fluoro labeling->fluoro biotin biotin labeling->biotin surface surface materials->surface hydrogel hydrogel materials->hydrogel

Quantitative Data and Reagent Properties

The choice of linker can influence the efficiency, solubility, and steric availability of the azide group for the subsequent click reaction. Linkers often incorporate polyethylene glycol (PEG) spacers to increase hydrophilicity and reduce aggregation.[11]

Table 1: Properties of Common Azide-NHS Ester Linkers

Linker NameMolecular Weight ( g/mol )Key Features & Properties
Azidoacetic acid NHS ester 198.14Short, non-cleavable linker for introducing a compact azide group.[11]
NHS-C3-Azide (Azidobutyric NHS ester) 226.19Introduces an azide via a C3 alkyl chain.[3] Soluble in DMSO and DMF.[3]
Azido-PEG3-NHS ester ---Contains a 3-unit PEG spacer to enhance solubility.[19]
NHS-PEG4-Azide 388.37Contains a hydrophilic 4-unit PEG spacer arm to improve solubility and reduce steric hindrance.[11]
Azido-PEG6-NHS ester ---A longer, 6-unit PEG spacer further increases aqueous solubility.[20]

Table 2: Comparison of Reaction Conditions

Reaction StepKey ReagentsOptimal pHTypical SolventsCritical Considerations
Amine Labeling Azide-NHS Ester, Amine-containing Biomolecule7.2 - 8.5[2]Amine-free buffers (PBS, HEPES, Borate)[2]; Anhydrous DMSO/DMF for linker stock[9]Avoid primary amine buffers (Tris, glycine).[2] NHS esters are moisture-sensitive and prone to hydrolysis.[10]
CuAAC Azide-labeled molecule, Terminal alkyne, CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA)[1]~7.4Aqueous buffers (e.g., PBS)[1]Copper(I) is toxic to living cells.[15] Ligands are used to stabilize the copper catalyst.[1]
SPAAC Azide-labeled molecule, Strained alkyne (e.g., DBCO, BCN)~7.4Aqueous buffers (e.g., PBS)[16]Copper-free, suitable for live-cell imaging.[16] May have different background reactivity compared to CuAAC.[15]

Detailed Experimental Protocols

The following protocols provide a general framework for protein modification. Optimal conditions, such as the molar excess of the linker, may need to be determined empirically for each specific biomolecule.

Protocol 1: Labeling a Protein with an Azide-NHS Ester

This protocol describes a general procedure for covalently attaching an azide group to a protein target.[1][10]

A. Materials

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.[7][10]

  • Azide-NHS ester linker (e.g., NHS-PEG4-Azide).

  • Anhydrous, amine-free DMSO or DMF.[9]

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0.[2]

  • Purification equipment: Desalting column or dialysis cassette.[1]

B. Procedure

  • Preparation: Equilibrate the vial of the moisture-sensitive Azide-NHS ester to room temperature before opening.[10]

  • Linker Stock Solution: Immediately before use, dissolve the Azide-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10] Do not store the reconstituted reagent.[10]

  • Calculate Molar Excess: Determine the desired molar excess of the linker. A 10- to 20-fold molar excess over the protein is a common starting point.[10][16]

    • Calculation Example: To label 1 mL of a 5 mg/mL IgG solution (MW ~150,000 Da) with a 20-fold excess:

      • Moles of IgG = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol

      • Moles of Linker = 20 * (3.33 x 10⁻⁸ mol) = 6.67 x 10⁻⁷ mol

      • Volume of 10 mM Linker Stock = (6.67 x 10⁻⁷ mol) / (0.010 mol/L) = 6.67 x 10⁻⁵ L = 66.7 µL

  • Reaction: Add the calculated volume of the 10 mM linker stock solution to the protein solution while gently mixing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[1][10]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[16]

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialyzing the sample against an appropriate buffer (e.g., PBS).[1][16]

  • Characterization and Storage: Confirm protein concentration (e.g., BCA assay) and determine the degree of labeling if necessary (e.g., via mass spectrometry). Store the azide-labeled protein under conditions optimal for the unmodified protein.[1]

Protocol 2: Conjugation via Copper-Catalyzed Click Reaction (CuAAC)

This protocol describes the subsequent conjugation of an alkyne-containing molecule to the azide-labeled protein.[1]

A. Materials

  • Purified azide-labeled protein (~1-5 mg/mL).[1]

  • Alkyne-containing molecule (e.g., alkyne-fluorophore, alkyne-biotin).

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).[1]

  • Sodium Ascorbate stock solution (e.g., 500 mM in water, prepare fresh ).[1]

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).[1]

B. Procedure

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (using a 2-5 fold molar excess over the protein), and the THPTA ligand (to a final concentration of 1 mM).[1]

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ (for a final reaction concentration of 1 mM) and sodium ascorbate (for a final reaction concentration of 5 mM).[1] The solution should turn a faint yellow, indicating the reduction of Cu(II) to the active Cu(I) state.

  • Initiation: Add the premixed catalyst solution to the protein-alkyne mixture to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification: Purify the final bioconjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the copper catalyst, ligand, and excess reagents.[16]

Applications in Research and Drug Development

The versatility of the azide-NHS ester platform has led to its widespread adoption across numerous scientific disciplines.

  • Proteomics and Chemical Biology: This methodology is foundational to many proteomic techniques. In activity-based protein profiling (ABPP), it allows for the attachment of reporter tags to enzyme active sites.[4][5] It is also used to study post-translational modifications (PTMs) and to capture newly synthesized proteins through bioorthogonal non-canonical amino acid tagging (BONCAT).[15][21][22]

  • Drug Discovery and Development: Azide-NHS linkers are instrumental in synthesizing complex biotherapeutics, most notably Antibody-Drug Conjugates (ADCs).[6] They provide a reliable method for attaching potent cytotoxic drugs to antibodies, directing the therapeutic to cancer cells.[6][7] The approach is also used in target-guided synthesis to rapidly assemble and screen potential enzyme inhibitors.[4][23]

  • Biomolecule Labeling: A primary application is the covalent attachment of reporter molecules, such as fluorophores for imaging or biotin for affinity purification and detection, to antibodies, peptides, and nucleic acids.[1][3]

  • Materials Science: These linkers are used to immobilize proteins and other biomolecules onto surfaces for applications like biosensors and microarrays, or to functionalize hydrogels for tissue engineering.[3]

Conclusion

Azide-NHS ester linkers provide a powerful and highly adaptable platform for the precise chemical modification of biomolecules. By decoupling the initial protein labeling from the final conjugation step, this strategy offers unparalleled control and flexibility. The high efficiency and bioorthogonality of the subsequent click reaction have made this chemistry an indispensable tool for researchers, scientists, and drug development professionals, driving innovation in fields from fundamental biology to cutting-edge therapeutics.[1][4]

References

N3-C5-NHS Ester: A Technical Guide to Solubility and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility characteristics of N3-C5-NHS ester, a bifunctional linker crucial for the development of antibody-drug conjugates (ADCs) and other bioconjugates. Understanding its behavior in common laboratory solvents is paramount for successful and reproducible conjugation strategies. This document outlines solubility data, detailed experimental protocols, and key chemical pathways involving this versatile reagent.

Core Concepts: Functionality of this compound

This compound is a non-cleavable linker possessing two key functional groups:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the formation of stable amide bonds with primary amines, such as the lysine residues found on the surface of proteins and antibodies.

  • Azide (N3) Group: This moiety is a cornerstone of "click chemistry," enabling highly efficient and specific ligation to molecules containing alkyne or strained cyclooctyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), respectively.[1][2][3][4][5]

This dual functionality allows for a two-step conjugation strategy, making it a valuable tool in drug delivery and diagnostics.

Solubility Profile

The solubility of this compound is a critical factor in its handling and use. A clear distinction exists between its solubility in organic solvents and aqueous buffers.

Solubility in Organic Solvents

This compound exhibits high solubility in anhydrous (water-free) organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions.

SolventConcentrationNotesSource(s)
DMSO 100 mg/mL (393.33 mM)May require ultrasonication for complete dissolution. It is crucial to use newly opened, anhydrous DMSO as the presence of water can impact solubility and reagent stability.[1][6]
DMF SolubleOften used as an alternative to DMSO for dissolving NHS esters.[7][8][9]

Stock solutions of this compound in anhydrous DMSO can be stored for extended periods under appropriate conditions.

Storage TemperatureDurationSource(s)
-80°CUp to 6 months[1][6][10]
-20°CUp to 1 month[1][6][10]
Solubility and Stability in Aqueous Buffers

NHS esters, including this compound, generally have poor solubility in aqueous buffers.[7][11] More importantly, the NHS ester moiety is susceptible to hydrolysis in aqueous environments, which is a competing and undesirable reaction that reduces conjugation efficiency.[8][11][12][13]

The rate of hydrolysis is highly dependent on the pH of the buffer, increasing significantly with rising alkalinity.[12][13][14]

pHHalf-life of NHS EsterSource(s)
7.04 - 5 hours[14]
8.01 hour[14]
8.610 minutes[14]

Due to this instability, it is strongly advised not to prepare stock solutions of this compound in aqueous buffers.

Experimental Protocols

The following section details a generalized protocol for the use of this compound in the labeling of proteins.

Materials
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Protein or other amine-containing molecule for labeling

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate buffer) with a pH of 7.2-8.5

  • Quenching buffer (e.g., Tris or glycine solution)

  • Desalting column or other purification system

Procedure
  • Preparation of this compound Stock Solution:

    • Immediately before use, bring the vial of this compound to room temperature.

    • Prepare a concentrated stock solution by dissolving the ester in anhydrous DMSO. For example, a 10 mM solution.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Protein Preparation:

    • Dissolve the protein to be labeled in the chosen amine-free reaction buffer (pH 7.2-8.5). The concentration of the protein will influence the reaction efficiency.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.

    • Ensure the final concentration of DMSO in the reaction mixture is low, typically not exceeding 10%, to avoid protein denaturation.[8][15]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine to a final concentration of 20-50 mM).[8][14] This will react with any unreacted NHS ester.

    • Incubate for a further 15-30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and the byproducts of the reaction using a desalting column, dialysis, or another suitable purification method.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the critical workflows and chemical pathways involved when working with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Final Product reagent This compound (Solid) stock Concentrated Stock Solution (in DMSO) reagent->stock Dissolve dmso Anhydrous DMSO dmso->stock conjugation Conjugation (RT, 30-60 min) stock->conjugation protein Protein in Amine-Free Buffer (pH 7.2-8.5) protein->conjugation quench Quenching (e.g., Tris buffer) conjugation->quench Stop Reaction purify Purification (e.g., Desalting Column) quench->purify final_product Azide-Labeled Protein purify->final_product

Experimental workflow for protein labeling with this compound.

competing_reactions cluster_desired Desired Pathway cluster_undesired Competing Pathway start This compound + Protein-NH2 (in Aqueous Buffer) aminolysis Aminolysis start->aminolysis pH 7.2 - 8.5 hydrolysis Hydrolysis (H2O) start->hydrolysis Increases with pH product Stable Amide Bond (N3-Labeled Protein) aminolysis->product byproduct Inactive Carboxylate + NHS hydrolysis->byproduct

Competing reactions of this compound in aqueous buffer.

Conclusion

This compound is a powerful bioconjugation reagent whose successful application hinges on the correct handling of its solubility and stability characteristics. By preparing fresh, concentrated stock solutions in anhydrous DMSO and carefully controlling the reaction conditions, particularly pH, researchers can effectively label primary amines on biomolecules. This enables the subsequent attachment of a wide array of functionalities through click chemistry, paving the way for innovative solutions in targeted therapies, diagnostics, and fundamental biological research.

References

A Technical Guide to the Storage and Stability of N3-C5-NHS Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides comprehensive storage and stability guidelines for N3-C5-NHS ester, a non-cleavable ADC linker utilized in the synthesis of antibody-drug conjugates (ADCs). The information presented herein is intended for researchers, scientists, and drug development professionals to ensure the optimal performance and integrity of this critical reagent.

Overview of this compound

This compound is a bifunctional molecule that plays a crucial role in modern bioconjugation chemistry. It features an azide (N3) group for click chemistry reactions and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines. This dual functionality allows for the precise and stable attachment of payloads to biomolecules. The NHS ester moiety, however, is susceptible to hydrolysis, making proper storage and handling paramount to maintaining its reactivity.

Recommended Storage Conditions

To ensure the long-term stability and efficacy of this compound, it is imperative to adhere to the following storage recommendations. These guidelines are based on the general stability of NHS esters and specific manufacturer recommendations for this compound and similar compounds.

Table 1: Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Pure (Solid) -20°CUp to 3 yearsStore in a desiccator to protect from moisture. Allow the vial to warm to room temperature before opening.[1]
Stock Solution in Anhydrous Solvent (e.g., DMSO) -80°CUp to 6 monthsUse anhydrous solvent. Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthUse anhydrous solvent. Aliquot to avoid repeated freeze-thaw cycles.[2][3]
Working Solution (Aqueous) N/AN/AAqueous solutions are not recommended for storage due to rapid hydrolysis. Prepare fresh for immediate use.[4][5]

Stability Profile of this compound

The stability of this compound is primarily influenced by the hydrolytic lability of the NHS ester group. The rate of this hydrolysis is significantly affected by pH, temperature, and the presence of nucleophiles.

Effect of pH

The NHS ester is most stable at a slightly acidic to neutral pH and becomes increasingly unstable as the pH rises. The primary degradation pathway is hydrolysis, which competes with the desired amidation reaction.

Table 2: Half-life of NHS Esters in Aqueous Solution at Various pH Values

pHTemperatureApproximate Half-life
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes
> 9Room Temp.Minutes

Note: This data is for general NHS esters and should be considered as a guideline for this compound. Specific stability may vary.

Degradation Pathway

The primary degradation pathway for this compound in the presence of water is the hydrolysis of the NHS ester to form the corresponding carboxylic acid and N-hydroxysuccinimide. This reaction is irreversible and renders the compound incapable of reacting with primary amines.

Figure 1. Hydrolysis degradation pathway of this compound.

Experimental Protocols

Protocol for Assessing the Reactivity of this compound

This protocol provides a method to qualitatively assess the activity of this compound by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis. NHS has a characteristic absorbance at 260 nm.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2)

  • 0.5 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution: Dissolve 1-2 mg of this compound in 250 µL of anhydrous DMSO.

  • Prepare a working solution: Add 2 mL of amine-free buffer to the stock solution and mix well.

  • Measure initial absorbance: Measure the absorbance of the working solution at 260 nm. This reading should be low for a fresh, unhydrolyzed sample.

  • Induce hydrolysis: To 1 mL of the working solution, add 100 µL of 0.5 N NaOH and vortex for 30 seconds.

  • Measure final absorbance: Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation: A significant increase in absorbance after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed to release NHS. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.

General Protocol for Bioconjugation to a Protein

This protocol outlines the general steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare protein solution: Adjust the concentration of the protein to 1-10 mg/mL in an amine-free buffer.

  • Prepare this compound solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Logical Workflows

The following diagrams illustrate the decision-making process for handling and using this compound.

start Start: Receive this compound storage_decision Long-term or short-term storage? start->storage_decision long_term Store at -20°C in a desiccator storage_decision->long_term Long-term short_term Prepare stock solution in anhydrous DMSO storage_decision->short_term Short-term dissolve Dissolve immediately before use long_term->dissolve short_term->dissolve use_decision Use for bioconjugation? dissolve->use_decision conjugation_protocol Follow bioconjugation protocol use_decision->conjugation_protocol Yes end End conjugation_protocol->end

Figure 2. Decision workflow for storage and use of this compound.

start Start: Bioconjugation prepare_protein Prepare protein in amine-free buffer (pH 7.2-8.0) start->prepare_protein prepare_linker Dissolve this compound in anhydrous DMSO prepare_protein->prepare_linker mix Add linker to protein solution (10-20x molar excess) prepare_linker->mix incubate Incubate (1-2h at RT or overnight at 4°C) mix->incubate quench Quench reaction with Tris or glycine buffer incubate->quench purify Purify conjugate (desalting column/dialysis) quench->purify end End: Purified Conjugate purify->end

Figure 3. Experimental workflow for a typical bioconjugation reaction.

By adhering to these guidelines, researchers can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible results in their drug development and research endeavors.

References

The Strategic Role of the C5 Alkyl Spacer in Bifunctional Crosslinkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional crosslinkers are indispensable tools in modern chemical biology, proteomics, and drug development. These reagents, possessing two reactive moieties connected by a spacer, enable the covalent linkage of molecules, providing insights into protein-protein interactions, stabilizing protein complexes, and forming the basis for advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The seemingly simple spacer arm that bridges the reactive ends of a crosslinker is, in fact, a critical determinant of its efficacy and utility. Among the various spacer architectures, the five-carbon (C5) alkyl chain represents a versatile and frequently employed motif. This technical guide provides an in-depth exploration of the purpose of the C5 alkyl spacer, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function in the sophisticated realm of bioconjugation.

Core Functions of the C5 Alkyl Spacer

The C5 alkyl spacer, a saturated five-carbon chain, imparts a unique combination of flexibility, hydrophobicity, and defined length to a bifunctional crosslinker. These characteristics are not trivial design choices but are fundamental to the successful application of the crosslinker in various experimental and therapeutic contexts.

1. Spatial Control and Distance Constraint:

The primary function of any spacer is to bridge a specific distance between two reactive sites. The C5 alkyl spacer provides a defined and predictable length, which is crucial for its application as a "molecular ruler" in structural biology. In protein-protein interaction studies using cross-linking mass spectrometry (XL-MS), the known length of the C5 spacer allows researchers to infer the proximity of the cross-linked amino acid residues, thereby providing valuable distance constraints for computational modeling of protein structures and complexes.[1][2] While longer spacers may yield more cross-links, shorter spacers like the C5 chain offer higher resolution structural data by more stringently defining the conformational search space.[2][3]

2. Flexibility and Reduction of Steric Hindrance:

The single bonds within the C5 alkyl chain allow for considerable rotational freedom, granting the spacer a degree of flexibility. This flexibility is advantageous as it can accommodate the dynamic nature of protein interactions and reduce the steric hindrance that might otherwise prevent the reactive ends of the crosslinker from reaching their target functional groups on the biomolecules.[4][5] This is particularly important when crosslinking large proteins or when the target residues are located in sterically crowded environments.[6]

3. Modulation of Physicochemical Properties:

The alkyl nature of the C5 spacer introduces a degree of hydrophobicity to the crosslinker.[4] This property can influence the solubility of the crosslinker and the resulting conjugate. In some applications, a degree of hydrophobicity is desirable to facilitate membrane permeability or to enhance interactions within hydrophobic pockets of proteins. However, excessive hydrophobicity can lead to aggregation and reduced solubility in aqueous biological environments.[7][8] The C5 length often provides a balance, offering sufficient spacing without inducing significant solubility issues for many applications. The hydrophobicity of the alkyl chain can be a critical factor in the design of PROTACs, where it influences cell permeability and the formation of the crucial ternary complex.[7]

4. Impact on Reaction Efficiency and Biological Activity:

The length of the alkyl spacer can directly impact the efficiency of the crosslinking reaction and the biological activity of the resulting conjugate. Studies have shown that the length of the alkyl chain can influence the binding affinity of modified molecules and the overall efficacy of therapeutics like ADCs and PROTACs.[7][9] For instance, in the context of PROTACs, the linker length is a critical parameter for achieving a productive ternary complex between the target protein and the E3 ligase, which ultimately leads to target degradation.[7]

Quantitative Data on Alkyl Spacer Properties

The selection of a C5 alkyl spacer is often guided by empirical data from various studies. The following tables summarize quantitative data illustrating the impact of alkyl spacer length on different parameters.

Table 1: Influence of Alkyl Spacer Length on Physical and Chemical Properties

PropertyAlkyl Spacer LengthObservationReference
Burst Strength of Surgical SealantC3 to C18Burst strength increased with increasing alkyl chain length from 167±22 to 299±43 mmHg.[9]
Charge-Carrier Mobility in PolymersC2 to C9Even-numbered carbon spacers exhibited higher charge-carrier mobilities than odd-numbered ones. The C6 spacer showed optimal performance.[10]
Supramolecular PolymerizationC2 to C5The kinetic behavior of supramolecular polymerization is dependent on the spacer length. A C4 chain led to an off-pathway aggregate.[11]
Self-Assembled Monolayer ConformationC2 to C5Shorter spacers led to stronger intermolecular interactions and denser packing.[12]

Table 2: Spacer Arm Lengths of Common Bifunctional Crosslinkers

CrosslinkerReactive GroupsSpacer Arm Length (Å)Reference
DSS (Disuccinimidyl suberate)NHS ester (amine)11.4
Sulfo-SMCCNHS ester (amine), maleimide (thiol)11.6
BMH (Bismaleimidohexane)Maleimide (thiol)16.1
DMP (Dimethyl pimelimidate)Imidoester (amine)9.2
A C5 Alkyl Spacer (approximate) -~7.7 Calculated estimate

Note: The approximate length of a C5 alkyl spacer is estimated based on standard bond lengths and angles. The actual end-to-end distance will vary depending on the conformation.

Experimental Protocols

Detailed methodologies are crucial for the successful application of bifunctional crosslinkers. Below are representative protocols for key experiments involving crosslinkers, which can be adapted for those with a C5 alkyl spacer.

Protocol 1: General In Vitro Protein Cross-linking

This protocol outlines the basic steps for cross-linking interacting proteins in a purified system.

Materials:

  • Purified protein solution (1-10 µM)

  • Bifunctional crosslinker with C5 alkyl spacer (e.g., a custom-synthesized NHS-ester crosslinker)

  • Reaction buffer (amine-free, e.g., HEPES or PBS, pH 7.5-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • SDS-PAGE loading buffer

  • DMSO (for dissolving hydrophobic crosslinkers)

Procedure:

  • Prepare the Crosslinker Stock Solution: Dissolve the crosslinker in DMSO to a concentration of 25 mM.

  • Set up the Reaction: In a microcentrifuge tube, combine the purified proteins in the reaction buffer to a final volume of 50-100 µL.

  • Initiate Cross-linking: Add the crosslinker stock solution to the protein mixture to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.

  • Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

  • Analyze the Products: Add SDS-PAGE loading buffer to the quenched reaction, boil for 5 minutes, and analyze the cross-linked products by SDS-PAGE and Western blotting or proceed with mass spectrometry analysis.

Protocol 2: Cross-Linking Mass Spectrometry (XL-MS) Workflow

This protocol provides a general workflow for identifying protein-protein interactions using a C5 alkyl spacer crosslinker and mass spectrometry.

Materials:

  • Protein complex or cell lysate

  • C5 alkyl spacer crosslinker (e.g., DSSO, which has a spacer that can be considered in this length range)

  • Lysis buffer

  • Digestion enzyme (e.g., Trypsin)

  • Enrichment column (e.g., size exclusion or strong cation exchange chromatography)

  • LC-MS/MS system

  • XL-MS data analysis software (e.g., MeroX, XlinkX)

Procedure:

  • Cross-linking: Perform the cross-linking reaction as described in Protocol 1 on the purified protein complex or cell lysate.

  • Protein Digestion: After quenching the reaction, denature the proteins and digest them into peptides using trypsin overnight at 37°C.

  • Enrichment of Cross-linked Peptides: Enrich the cross-linked peptides from the complex mixture of linear peptides using size exclusion or strong cation exchange chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptide fraction by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire MS/MS spectra of the peptide ions.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the cross-linked peptides and the specific amino acid residues that were linked.

Protocol 3: Synthesis of a PROTAC using a C5-Azide Linker

This protocol describes the synthesis of a PROTAC using a pomalidomide-C5-azide linker via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[9]

Materials:

  • Alkyne-modified target protein ligand

  • Pomalidomide-C5-azide

  • Solvent (e.g., DMF or a mixture of t-BuOH and water)

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • LC-MS for reaction monitoring

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve Reactants: In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in the chosen solvent.

  • Add Catalysts: Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.

  • React: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor Reaction: Monitor the progress of the reaction by LC-MS.

  • Purify the PROTAC: Once the reaction is complete, purify the PROTAC product using preparative HPLC.

  • Characterize the PROTAC: Confirm the identity and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Biological Evaluation: Evaluate the efficacy of the PROTAC in inducing the degradation of the target protein using Western blotting or other quantitative proteomics methods.

Visualizing Workflows and Pathways

To better understand the concepts discussed, the following diagrams created using the DOT language illustrate key processes where C5 alkyl spacers are relevant.

experimental_workflow_xlms Experimental Workflow for Cross-Linking Mass Spectrometry (XL-MS) cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output ProteinComplex Protein Complex or Cell Lysate Crosslinking Cross-linking with C5 Alkyl Spacer Crosslinker ProteinComplex->Crosslinking Digestion Enzymatic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Cross-linked Peptides Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis with Specialized Software LCMS->DataAnalysis PPI Protein-Protein Interaction Map DataAnalysis->PPI StructuralModel Structural Model Constraints DataAnalysis->StructuralModel

Caption: Workflow for identifying protein-protein interactions using XL-MS.

protac_mechanism PROTAC Mechanism of Action PROTAC PROTAC (with C5 Alkyl Spacer) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex binds POI Protein of Interest (Target) POI->TernaryComplex recruited E3 E3 Ubiquitin Ligase E3->TernaryComplex recruited Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degradation of POI Proteasome->Degradation leads to

Caption: The catalytic cycle of a PROTAC inducing protein degradation.

adc_delivery Antibody-Drug Conjugate (ADC) Delivery and Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (C5 Alkyl Spacer Linker) TumorCell Tumor Cell with Surface Antigen ADC->TumorCell binds to antigen Internalization Internalization via Endocytosis TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome trafficking to PayloadRelease Payload Release Lysosome->PayloadRelease linker cleavage in CellDeath Cell Death PayloadRelease->CellDeath induces

Caption: Mechanism of targeted drug delivery by an Antibody-Drug Conjugate.

Conclusion

The C5 alkyl spacer in bifunctional crosslinkers is far more than a simple connector. It is a strategically chosen component that profoundly influences the crosslinker's performance by providing a specific spatial distance, necessary flexibility, and tailored physicochemical properties. Its role is pivotal in a wide array of applications, from elucidating the architecture of protein complexes to enabling the development of next-generation targeted therapeutics. A thorough understanding of the functions of the C5 alkyl spacer, supported by quantitative data and robust experimental protocols, empowers researchers to design more effective bioconjugation strategies and accelerate innovation in life sciences and medicine. As the field of chemical biology continues to advance, the rational design of crosslinker components, including the humble yet critical alkyl spacer, will remain a cornerstone of progress.

References

Methodological & Application

Application Notes and Protocols for N3-C5-NHS Ester Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the conjugation of proteins with N3-C5-NHS ester, a non-cleavable ADC linker. This reagent is a valuable tool in bioconjugation and drug development, enabling the introduction of an azide group onto a protein. The azide moiety can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), for the site-specific attachment of molecules like drugs, imaging agents, or other biomolecules.[1]

The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of the protein, to form stable amide bonds.[2][3] The efficiency of this conjugation is dependent on several factors, including the molar ratio of the reactants, pH, and protein concentration. These protocols provide a framework for optimizing these parameters to achieve the desired degree of labeling.

Core Principles of this compound Protein Conjugation

The fundamental principle of this conjugation method lies in the reaction between the NHS ester of the N3-C5 linker and the primary amine groups on the protein surface.

Key Reaction Parameters:

  • Molar Ratio: The molar ratio of this compound to protein is a critical parameter that influences the degree of labeling. A higher molar excess of the NHS ester will generally result in a higher number of azide groups being incorporated into the protein. However, excessive labeling can potentially lead to protein aggregation or loss of function.[4] It is therefore crucial to optimize the molar ratio for each specific protein and application.

  • pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[3][5][6] Below this range, the amine groups are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[3][5]

  • Protein Concentration: The concentration of the protein can affect the labeling efficiency. Higher protein concentrations (1-10 mg/mL) generally lead to better conjugation results.[4][5]

  • Buffer Composition: It is imperative to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[2] Phosphate-buffered saline (PBS) or bicarbonate buffer at the appropriate pH are commonly used.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing this compound protein conjugation reactions.

Table 1: Recommended Molar Ratios for Initial Optimization

Molar Excess of this compound to ProteinExpected Degree of LabelingNotes
5:1 - 10:1Low to ModerateA good starting point for sensitive proteins or when a low degree of labeling is desired.[4]
15:1 - 20:1Moderate to HighA commonly used range for achieving a good balance between labeling efficiency and protein integrity.[2][8][9]
20:1 - 40:1HighMay be necessary for less reactive proteins or to achieve a very high density of azide groups.[4]

Table 2: Key Reaction Parameters and Recommended Ranges

ParameterRecommended RangeRationale
pH 7.2 - 8.5Optimal for the reaction of NHS esters with primary amines while minimizing hydrolysis.[3][5][6]
Protein Concentration 1 - 10 mg/mLHigher concentrations favor the conjugation reaction over hydrolysis.[4][5]
Reaction Time 30 - 60 minutes at room temperatureSufficient for the reaction to proceed to completion. Longer times may be needed for reactions on ice.[2][8]
Reaction Temperature Room Temperature or 4°C (on ice)Room temperature is generally faster. 4°C can be used for sensitive proteins to minimize degradation.[2][8]
Solvent for NHS Ester Anhydrous DMSO or DMFThis compound is typically dissolved in an organic solvent before being added to the aqueous protein solution.[2][8]

Experimental Protocols

Protocol 1: Calculating the Molar Ratio and Preparing Reagents

This protocol describes how to calculate the required amount of this compound and prepare the necessary stock solutions.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3)

Procedure:

  • Determine the amount of protein: Accurately determine the concentration of your protein solution using a standard protein assay (e.g., BCA or Bradford).

  • Calculate the moles of protein:

    • Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))

  • Determine the desired molar excess of this compound: Based on the desired degree of labeling, choose a molar excess from Table 1 (e.g., 20-fold molar excess).

  • Calculate the moles of this compound needed:

    • Moles of NHS ester = Moles of Protein × Desired Molar Excess

  • Calculate the mass of this compound needed:

    • Mass of NHS ester (g) = Moles of NHS ester × Molecular Weight of this compound ( g/mol )

  • Prepare the this compound stock solution: Immediately before use, dissolve the calculated mass of this compound in a small volume of anhydrous DMSO or DMF to a final concentration of 10 mM.[8] The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[2]

Protocol 2: Protein Conjugation with this compound

This protocol provides a step-by-step procedure for the conjugation reaction.

Materials:

  • Protein solution in an amine-free buffer

  • 10 mM this compound stock solution (from Protocol 1)

  • Reaction Buffer (amine-free, pH 7.2-8.5)

Procedure:

  • Prepare the protein solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[4][8] If the protein is in a buffer containing primary amines, it must be exchanged into a suitable reaction buffer using dialysis or a desalting column.[2][10]

  • Initiate the reaction: Add the calculated volume of the 10 mM this compound stock solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[2][8]

  • Incubate the reaction: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2][8] Protect the reaction from light if the conjugated molecule is light-sensitive.

  • Quench the reaction (optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[9] This will react with any excess this compound.

Protocol 3: Purification of the Azide-Labeled Protein

This protocol describes the removal of unreacted this compound and reaction byproducts.

Materials:

  • Conjugation reaction mixture

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

  • Appropriate storage buffer (e.g., PBS)

Procedure:

  • Purification: Immediately after the incubation period, purify the azide-labeled protein from the unreacted this compound and byproducts.

    • Desalting Column: Pass the reaction mixture through a desalting column equilibrated with the desired storage buffer.[8] This is a rapid method for separating the labeled protein from small molecules.

    • Dialysis: Alternatively, dialyze the reaction mixture against the desired storage buffer.[8] This method is also effective but requires a longer time.

  • Characterization and Storage:

    • Determine the concentration of the purified azide-labeled protein using a standard protein assay.

    • The degree of labeling (the number of azide groups per protein) can be determined using techniques such as mass spectrometry.

    • Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.

Visualizations

Experimental Workflow

experimental_workflow prep Prepare Protein (Amine-free buffer, 1-10 mg/mL) react Conjugation Reaction (RT, 30-60 min) prep->react calc Calculate Molar Ratio & Prepare NHS Ester Stock calc->react purify Purification (Desalting/Dialysis) react->purify char Characterization (Protein Assay, MS) purify->char store Storage char->store

Caption: Experimental workflow for this compound protein conjugation.

Chemical Reaction Pathway

reaction_pathway cluster_reactants protein Protein-NH2 (Lysine or N-terminus) conjugated_protein Protein-NH-CO-C5-N3 (Stable Amide Bond) protein->conjugated_protein nhs_ester This compound nhs_ester->conjugated_protein reaction_conditions pH 7.2-8.5 Amine-free Buffer reaction_conditions->conjugated_protein byproduct N-hydroxysuccinimide conjugated_protein->byproduct +

Caption: Reaction of this compound with a primary amine on a protein.

References

Application Notes and Protocols for N3-C5-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the reaction conditions for labeling biomolecules with N3-C5-NHS esters. The N-(3-azido-5-carboxypentyl)-succinimidyl ester (N3-C5-NHS) is a popular amine-reactive chemical probe used to introduce an azide group onto proteins, antibodies, and other biomolecules for subsequent bioorthogonal conjugation reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively). The efficiency of this labeling is critically dependent on the reaction buffer and pH.

Core Principles of NHS Ester Labeling

N3-C5-NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1][2][3] The reaction involves the nucleophilic attack of the unprotonated primary amine on the ester, leading to the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][5]

Two competing reactions influence the overall yield of the desired conjugate:

  • Amine Acylation (Labeling): The desired reaction where the primary amine of the biomolecule reacts with the NHS ester to form a stable amide bond. This reaction is dependent on the concentration of the deprotonated, nucleophilic amine.[2]

  • NHS Ester Hydrolysis: A competing reaction where the NHS ester reacts with water, leading to the hydrolysis of the ester and rendering it inactive for conjugation. The rate of hydrolysis increases significantly with increasing pH.[2][4]

The optimal pH for the labeling reaction is therefore a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis.

Quantitative Data Summary

The following tables summarize the key quantitative data for optimizing this compound labeling reactions.

Table 1: Recommended Reaction Buffers and pH Ranges

Buffer SystemRecommended ConcentrationOptimal pH RangeNotes
Phosphate Buffer0.1 M7.2 - 8.0A commonly used buffer, provides good buffering capacity in the physiological range.[4][6]
Sodium Bicarbonate0.1 M8.0 - 8.5Ideal for achieving the optimal pH for NHS ester reactions.[3][6][7]
Sodium Borate50 mM8.0 - 8.5Another suitable buffer for maintaining a slightly basic pH.[4][8]
HEPES0.1 M7.2 - 7.5A non-amine containing buffer that can be used at near-neutral pH.[4]

Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the NHS ester.[4][6][7]

Table 2: Influence of pH on NHS Ester Half-Life

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[4]
8.04~1 hour[9]
8.6410 minutes[4]

This table highlights the critical importance of pH control. As the pH increases, the rate of hydrolysis accelerates, significantly reducing the time the NHS ester is available for the desired labeling reaction.

Experimental Protocols

This section provides detailed methodologies for the labeling of proteins with this compound.

Materials:

  • This compound

  • Biomolecule to be labeled (e.g., protein, antibody)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[7][10]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., desalting column, size-exclusion chromatography)

Protocol 1: General Protein Labeling with this compound

  • Biomolecule Preparation:

    • Dissolve the protein to be labeled in the chosen reaction buffer at a concentration of 1-10 mg/mL.[7] If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling.

    • Gently mix the reaction solution immediately. Do not vortex if the protein is sensitive to mechanical stress.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6][7]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching buffer to a final concentration of 20-50 mM.[4][9] This will consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.[6][7]

    • The purified, azide-labeled protein is now ready for downstream applications.

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products N3_C5_NHS This compound Nucleophilic_Attack Nucleophilic Attack N3_C5_NHS->Nucleophilic_Attack Primary_Amine Primary Amine (e.g., Lysine side chain) Primary_Amine->Nucleophilic_Attack Amide_Bond Stable Amide Bond (Azide-labeled Biomolecule) Nucleophilic_Attack->Amide_Bond NHS N-Hydroxysuccinimide (Byproduct) Nucleophilic_Attack->NHS

Caption: Reaction of this compound with a primary amine.

G Start Start Prepare_Biomolecule 1. Prepare Biomolecule in Amine-Free Buffer Start->Prepare_Biomolecule Prepare_NHS_Ester 2. Prepare N3-C5-NHS Ester Stock Solution Prepare_Biomolecule->Prepare_NHS_Ester Incubate 3. Mix and Incubate (1-2h RT or O/N 4°C) Prepare_NHS_Ester->Incubate Quench 4. Quench Reaction (Tris or Glycine) Incubate->Quench Purify 5. Purify Labeled Biomolecule Quench->Purify End End Purify->End

Caption: Workflow for this compound labeling.

G cluster_low_ph Low pH (< 7.0) cluster_high_ph High pH (> 8.5) Optimal_pH Optimal pH (7.2 - 8.5) Protonated_Amine Protonated Amine (-NH3+) (Non-nucleophilic) Increased_Hydrolysis Increased NHS Ester Hydrolysis Low_Yield Low Labeling Yield Protonated_Amine->Low_Yield Low_Yield->Optimal_pH Increase pH Reduced_Yield Reduced Labeling Yield Increased_Hydrolysis->Reduced_Yield Reduced_Yield->Optimal_pH Decrease pH

Caption: Balancing amine reactivity and NHS ester hydrolysis.

References

Application Notes and Protocols for the Purification of N3-C5-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the purification of N3-C5-NHS ester conjugates. This document outlines various purification strategies, including detailed experimental protocols, data presentation for method comparison, and troubleshooting guidelines to ensure the successful isolation of high-purity conjugates for research and drug development applications.

Introduction to this compound Conjugates and Purification Principles

This compound is a non-cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1] It features an azide (N3) group for click chemistry applications and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines on biomolecules. The purification of the resulting conjugate is a critical step to remove unreacted starting materials, byproducts, and hydrolyzed reagents, which can interfere with downstream applications and compromise the quality of the final product.

The primary challenges in purifying NHS ester conjugates stem from the hydrolytic instability of the NHS ester group.[2][3] The half-life of NHS esters is highly dependent on pH and temperature, with rapid degradation occurring at higher pH values.[3] Therefore, purification methods must be carefully selected and optimized to minimize hydrolysis and ensure the integrity of the final conjugate.

Potential Impurities in the Reaction Mixture:

  • Unreacted this compound: Excess reagent from the conjugation reaction.

  • Hydrolyzed this compound: The corresponding carboxylic acid formed by the reaction of the NHS ester with water.

  • N-hydroxysuccinimide (NHS): The leaving group from the conjugation and hydrolysis reactions.

  • Unreacted amine-containing molecule: The starting material that was not conjugated.

  • Side-products: Resulting from non-specific reactions.

Overview of Purification Strategies

Several chromatographic techniques can be employed for the purification of this compound conjugates. The choice of method depends on the scale of the purification, the properties of the conjugate, and the required final purity. The most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE), and Silica Gel Column Chromatography.

Decision Tree for Selecting a Purification Method

G start Start: Crude this compound Conjugate Mixture purity_scale What is the primary goal? start->purity_scale high_purity High Purity & Analytical Separation purity_scale->high_purity High Purity rapid_cleanup Rapid Cleanup & Group Separation purity_scale->rapid_cleanup Rapid Cleanup large_scale Large Scale & Moderate Purity purity_scale->large_scale Large Scale rphplc Reverse-Phase HPLC (RP-HPLC) high_purity->rphplc spe Solid-Phase Extraction (SPE) rapid_cleanup->spe silica Silica Gel Column Chromatography large_scale->silica

Data Presentation: Comparison of Purification Methods

The following table summarizes the key characteristics of the recommended purification methods for this compound conjugates to aid in selecting the most appropriate technique.

ParameterReverse-Phase HPLC (RP-HPLC)Solid-Phase Extraction (SPE)Silica Gel Column Chromatography
Resolution/Purity Very HighLow to ModerateModerate to High
Sample Capacity Low to Moderate (mg to g)Low to High (µg to g)High (mg to kg)
Speed SlowFastModerate
Solvent Consumption HighLowModerate to High
Cost per Sample HighLowLow to Moderate
Typical Recovery 50-90%>90% (method dependent)60-95%
Key Advantage Excellent for high purityRapid cleanup and automationScalability and cost-effectiveness
Key Disadvantage Lower throughput, high costLower resolutionPotential for sample degradation

Experimental Protocols

General Workflow for this compound Conjugation and Purification

G cluster_0 Conjugation Reaction cluster_1 Purification cluster_2 Analysis A Dissolve Amine-Containing Molecule in Buffer (pH 7.2-8.5) C Add NHS Ester to Amine Solution (Molar Excess) A->C B Dissolve this compound in Anhydrous DMSO or DMF B->C D Incubate (30 min - 2h, RT or 4°C) C->D E Quench Reaction (Optional) (e.g., Tris or Glycine) D->E F Select Purification Method (RP-HPLC, SPE, or Silica Column) E->F G Perform Purification Protocol F->G H Collect and Combine Fractions Containing the Conjugate G->H I Solvent Evaporation/Lyophilization H->I J Assess Purity and Yield (e.g., HPLC, LC-MS, NMR) I->J

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This method is ideal for achieving high purity and for analytical assessment of the conjugation reaction.

Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 HPLC column (preparative scale)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Crude this compound conjugate reaction mixture

  • Lyophilizer or centrifugal evaporator

Procedure:

  • Sample Preparation: If the reaction was performed in a non-volatile buffer, it may need to be desalted first using a C18 SPE cartridge. Dissolve the crude conjugate in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 5-10 column volumes.

  • Method Development (Analytical Scale): Before scaling up, optimize the separation on an analytical C18 column. A typical gradient is 5% to 95% Mobile Phase B over 20-30 minutes. The this compound conjugate is expected to be more hydrophobic than the unreacted amine-containing molecule and the hydrolyzed NHS ester.

  • Preparative Run: Inject the prepared sample onto the equilibrated preparative column. Run the optimized gradient method.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The conjugate peak should be well-separated from impurities.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Product Recovery: Pool the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the aqueous solution to obtain the purified conjugate as a solid.

Expected Results: This method can yield purities of >95%. Recovery can vary depending on the scale and optimization but is often in the range of 50-90%.[4]

Protocol 2: Solid-Phase Extraction (SPE) Purification

SPE is a rapid and cost-effective method for sample cleanup and group separation. It is particularly useful for removing excess reagents and byproducts.[5][6][7]

Materials:

  • Reversed-phase (e.g., C18) SPE cartridge of appropriate size

  • SPE manifold (vacuum or positive pressure)

  • Conditioning Solvent: Methanol or acetonitrile

  • Equilibration Solvent: Water

  • Wash Solvent: 5-10% Acetonitrile in water

  • Elution Solvent: 50-100% Acetonitrile in water (gradient or step-wise)

  • Crude this compound conjugate reaction mixture

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2-3 column volumes of the conditioning solvent through it. Do not let the sorbent bed go dry.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of water.

  • Sample Loading: Load the crude reaction mixture onto the conditioned and equilibrated cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 2-3 column volumes of the wash solvent to remove polar impurities like NHS and hydrolyzed ester.

  • Elution: Elute the conjugate using a solvent with a higher organic content. A step gradient of increasing acetonitrile concentration (e.g., 20%, 40%, 60%, 80%, 100%) can be used to separate the conjugate from less polar impurities. Collect the fractions.

  • Analysis and Recovery: Analyze the fractions by TLC or analytical HPLC to identify those containing the pure conjugate. Pool the desired fractions and evaporate the solvent.

Expected Results: SPE can provide purities of 70-90% depending on the complexity of the mixture and the optimization of the wash and elution steps. Recoveries are typically high (>90%).[5]

Protocol 3: Silica Gel Column Chromatography

This is a classic, scalable purification method suitable for larger quantities of conjugates. Care must be taken to avoid degradation of the NHS ester on the acidic silica gel.[8]

Materials:

  • Silica gel (for flash chromatography)

  • Glass column

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol).

  • Triethylamine (TEA)

  • Crude this compound conjugate reaction mixture

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC. The desired conjugate should have an Rf value of approximately 0.2-0.4. To prevent degradation on the TLC plate, a small amount of TEA (0.5-1%) can be added to the developing solvent.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

  • Silica Deactivation (Recommended): To minimize degradation of the NHS ester, pre-treat the packed column by flushing it with the mobile phase containing 1-2% TEA.[8][9] Then, flush with the mobile phase without TEA to remove excess base before loading the sample.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Expected Results: This method can achieve moderate to high purity (85-98%) with good recovery (60-95%), especially when the silica is deactivated.

Troubleshooting

G start Problem Observed low_yield Low Yield of Conjugate start->low_yield low_purity Low Purity of Conjugate start->low_purity no_product No Conjugate Detected start->no_product cause_yield1 Degradation during purification low_yield->cause_yield1 cause_yield2 Poor recovery from column/cartridge low_yield->cause_yield2 cause_purity1 Co-elution of impurities low_purity->cause_purity1 cause_purity2 Presence of hydrolyzed NHS ester low_purity->cause_purity2 cause_no_product1 Complete hydrolysis of NHS ester no_product->cause_no_product1 cause_no_product2 Inefficient conjugation reaction no_product->cause_no_product2 solution_yield1 - Use deactivated silica - Minimize purification time - Work at lower temperatures cause_yield1->solution_yield1 solution_yield2 - Optimize elution solvent - Ensure complete elution cause_yield2->solution_yield2 solution_purity1 - Optimize gradient/solvent system - Switch to a higher resolution method (e.g., RP-HPLC) cause_purity1->solution_purity1 solution_purity2 - Ensure anhydrous conditions during reaction and workup - Optimize wash steps in SPE/column cause_purity2->solution_purity2 solution_no_product1 - Check pH of reaction - Use fresh, anhydrous solvents - Verify quality of this compound cause_no_product1->solution_no_product1 solution_no_product2 - Optimize reaction conditions (pH, time, temperature, molar ratio) - Check for primary amines in buffer cause_no_product2->solution_no_product2

For further assistance, please refer to the cited literature or contact your chemical supplier's technical support.

References

Application Notes and Protocols for Cell Surface Protein Modification using N3-C5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-C5-NHS ester is a valuable chemical tool for the modification of cell surface proteins. This reagent enables a two-step "tag-and-modify" strategy, providing a versatile platform for various research and drug development applications. The core of this strategy lies in the bioorthogonal reactivity of the azide group, which allows for specific chemical ligation to a wide array of molecules in a biological context.

The N-hydroxysuccinimide (NHS) ester moiety of this compound reacts efficiently and specifically with primary amines, which are abundantly available on the cell surface through the lysine residues and N-termini of proteins. This initial reaction covalently attaches a C5-azide tag to the cell surface proteins, forming a stable amide bond.[1][2] The introduced azide group serves as a chemical handle for subsequent bioorthogonal reactions, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).[3] These "click chemistry" reactions allow for the attachment of various functionalities, such as fluorescent dyes, biotin, or drug molecules, that have been modified with a corresponding alkyne group.[4]

This application note provides detailed protocols for the use of this compound in cell surface protein modification, including quantitative data for reaction optimization and diagrams to illustrate the workflow and underlying chemical principles.

Principle of the Method

The modification of cell surface proteins using this compound is a two-step process:

  • Amine Labeling: The NHS ester of the N3-C5-NHS reagent reacts with primary amines on cell surface proteins to form a stable amide bond, introducing an azide group onto the protein. This reaction is highly efficient at a slightly basic pH (7.2-8.5).[5][6]

  • Bioorthogonal Ligation (Click Chemistry): The azide-tagged proteins on the cell surface can then be specifically reacted with a molecule of interest that contains a terminal alkyne. This can be achieved through two primary methods:

    • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) and proceeds without the need for a toxic copper catalyst, making it ideal for live-cell applications.[3][7]

    • Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst, which can be generated in situ from copper(II) salts and a reducing agent. Ligands such as THPTA are often used to stabilize the copper(I) and protect the cells from toxicity.[4]

Data Presentation

Table 1: Recommended Starting Conditions for Cell Surface Labeling with this compound
ParameterRecommended RangeNotes
This compound Concentration 1 - 5 mMHigher concentrations may increase labeling but can also lead to cytotoxicity. Optimization is recommended for each cell type.[8]
Cell Density 1 x 10^6 to 1 x 10^7 cells/mLA higher cell density can improve labeling efficiency.[8]
Incubation Time 30 minutes to 2 hoursLonger incubation times may not significantly increase labeling and could lead to internalization of the labeled proteins.[9]
Incubation Temperature Room Temperature or 4°C4°C is often preferred to minimize endocytosis of labeled proteins.[8]
pH of Labeling Buffer 7.2 - 8.5A slightly basic pH is optimal for the NHS ester reaction with primary amines.[5][6]
Table 2: Labeling Efficiency of NHS Ester on Cell Surface Proteins
Cell TypeLabeling ReagentLabeling EfficiencyReference
DC2.4 cellsNHS-ester-biotin91.3%[10]

Note: This data is based on a general NHS-ester-biotin reagent and serves as a benchmark. The efficiency of this compound is expected to be in a similar range, but empirical determination is recommended.

Experimental Protocols

Protocol 1: Cell Surface Protein Labeling with this compound

Materials:

  • Cells of interest (suspension or adherent)

  • This compound (store desiccated at -20°C)[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Labeling Buffer: PBS, pH 8.0-8.5 (prepare fresh)

  • Quenching Buffer: PBS containing 100 mM glycine or Tris

Procedure:

  • Cell Preparation:

    • Suspension cells: Harvest cells by centrifugation and wash twice with ice-cold PBS, pH 7.4. Resuspend the cell pellet in ice-cold Labeling Buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.[8]

    • Adherent cells: Wash the cells grown in a culture plate twice with ice-cold PBS, pH 7.4. Add ice-cold Labeling Buffer to cover the cell monolayer.

  • This compound Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension or the Labeling Buffer covering the adherent cells to a final concentration of 1-5 mM. Mix gently but thoroughly.[8]

    • Incubate for 30 minutes to 1 hour at room temperature or on ice (4°C).[8][9] Gentle agitation is recommended for suspension cells.

  • Quenching:

    • To stop the reaction, add Quenching Buffer to a final concentration of 100 mM.

    • Incubate for 10-15 minutes at room temperature.[11]

  • Washing:

    • Suspension cells: Pellet the cells by centrifugation and wash three times with ice-cold PBS, pH 7.4.

    • Adherent cells: Aspirate the quenching solution and wash the cells three times with ice-cold PBS, pH 7.4.

  • Proceed to Bioorthogonal Ligation: The azide-labeled cells are now ready for the subsequent click chemistry reaction.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) on Azide-Labeled Cells

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-functionalized molecule (e.g., DBCO-Fluorophore, DBCO-Biotin)

  • PBS, pH 7.4

Procedure:

  • Prepare DBCO Reagent: Prepare a stock solution of the DBCO-functionalized molecule in DMSO. The final concentration in the reaction will typically be in the range of 10-100 µM.

  • SPAAC Reaction:

    • Resuspend the azide-labeled cells in PBS, pH 7.4, at a suitable density for your downstream application.

    • Add the DBCO reagent to the cell suspension to the desired final concentration.

    • Incubate for 1-2 hours at room temperature or 37°C, protected from light if using a fluorescent probe.[9]

  • Washing:

    • Pellet the cells by centrifugation and wash three times with PBS, pH 7.4, to remove unreacted DBCO reagent.

  • Analysis: The labeled cells are now ready for analysis by flow cytometry, fluorescence microscopy, or other downstream applications.

Mandatory Visualizations

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation (SPAAC) CellSurface Cell Surface Protein with Primary Amine (-NH2) AzideLabeled Azide-Labeled Cell Surface Protein CellSurface->AzideLabeled Reaction with NHS Ester N3C5NHS This compound N3C5NHS->AzideLabeled AzideLabeled_c1 Azide-Labeled Cell Surface Protein FinalProduct Modified Cell Surface Protein AzideLabeled_c1->FinalProduct SPAAC Reaction DBCO DBCO-Functionalized Molecule (e.g., Fluorophore) DBCO->FinalProduct

References

Application Notes and Protocols: N3-C5-NHS Ester for Oligonucleotide Labeling and Subsequent Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of oligonucleotides is a cornerstone of modern molecular biology and drug development. Applications ranging from therapeutic antisense oligonucleotides and siRNAs to diagnostic probes and nanotechnology rely on the ability to conjugate a wide array of functional molecules to nucleic acids. The N-(hydroxysuccinimidyl) ester (NHS ester) chemistry is a robust and widely adopted method for labeling primary amine-modified oligonucleotides. This application note provides a detailed protocol for the use of N3-C5-NHS ester to introduce a terminal azide group onto an amino-modified oligonucleotide. This azide functionality serves as a versatile chemical handle for subsequent bio-orthogonal conjugation reactions, most notably the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry".[1][]

These protocols are designed to guide researchers through the entire workflow, from initial labeling to the final purified conjugate, ensuring high efficiency and reproducibility.

Part 1: Azide Labeling of Amino-Modified Oligonucleotides using this compound

This protocol details the reaction of an amine-modified oligonucleotide with this compound to form a stable amide bond, resulting in an azide-functionalized oligonucleotide.

Experimental Protocol: Azide Labeling

1. Materials:

  • Amine-modified oligonucleotide (5' or 3' modified)

  • This compound[1][3][4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[5][6]

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)[6]

  • Nuclease-free water

  • Desalting columns (e.g., Glen Gel-Pak™ or equivalent)[5]

  • Optional: Reverse-phase HPLC system for purification

2. Reagent Preparation:

  • Amine-Modified Oligonucleotide: Resuspend the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-10 mg/mL.[6] Determine the precise concentration by measuring the absorbance at 260 nm.

  • This compound Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[5] Use high-quality, amine-free solvents to prevent degradation of the NHS ester.[6]

3. Labeling Reaction:

  • In a microcentrifuge tube, combine the amine-modified oligonucleotide with 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).

  • Add a 5-10 fold molar excess of the this compound solution to the oligonucleotide solution.[5] The excess of the NHS ester drives the reaction to completion and compensates for any hydrolysis of the ester in the aqueous buffer.[5]

  • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours.[5] For convenience, the reaction can also be left overnight.[7]

  • The reaction selectively forms a stable amide bond between the primary amine of the oligonucleotide and the NHS ester, releasing N-hydroxysuccinimide as a byproduct.[5]

4. Purification of Azide-Labeled Oligonucleotide:

  • Size-Exclusion Chromatography: The most common method for removing excess this compound and the NHS byproduct is by using a desalting column.[5] This method separates molecules based on size, allowing the larger labeled oligonucleotide to elute first.

  • Ethanol Precipitation: For larger scale reactions, ethanol precipitation can be an effective purification method.[8]

  • Reverse-Phase HPLC: For applications requiring very high purity, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the labeled oligonucleotide from any unlabeled starting material and other impurities.[8]

Data Presentation: Azide Labeling Efficiency

The efficiency of the labeling reaction can be assessed by various methods, including mass spectrometry or by quantifying the incorporation of a fluorescent alkyne in a subsequent click reaction. The following table summarizes typical quantitative data for the azide labeling of amino-modified oligonucleotides.

ParameterTypical ValueMethod of Analysis
Labeling Efficiency > 95%Mass Spectrometry, HPLC analysis
Yield of Purified Oligo 70-90%UV-Vis Spectroscopy (A260)
Purity > 90%Analytical HPLC, Capillary Electrophoresis (CE)

Note: Yields can be sequence-dependent and may be affected by the efficiency of the purification steps.[9]

Part 2: Click Chemistry Conjugation of Azide-Labeled Oligonucleotides

The azide-labeled oligonucleotide can be readily conjugated to a wide variety of molecules containing a terminal alkyne using a copper(I)-catalyzed click reaction.

Experimental Protocol: Click Chemistry Conjugation

1. Materials:

  • Purified azide-labeled oligonucleotide

  • Alkyne-containing molecule (e.g., fluorescent dye, peptide, small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand

  • Nuclease-free water

  • DMSO (if required to dissolve the alkyne-molecule)

  • Purification supplies (as described in Part 1)

2. Reagent Preparation:

  • Azide-Labeled Oligonucleotide: Use the purified product from Part 1.

  • Alkyne-Molecule: Prepare a stock solution in nuclease-free water or DMSO.

  • Copper(II) Sulfate Solution: Prepare a 10 mM stock solution in nuclease-free water.

  • Sodium Ascorbate Solution: Prepare a fresh 50 mM stock solution in nuclease-free water immediately before use, as it is prone to oxidation.[10]

  • TBTA Solution: Prepare a 10 mM stock solution in DMSO.

3. Click Reaction:

  • In a microcentrifuge tube, dissolve the azide-labeled oligonucleotide in nuclease-free water.

  • Add the alkyne-containing molecule. A slight molar excess (1.5-3 fold) of the alkyne is often used.

  • Add the TBTA solution to the reaction mixture.

  • Add the copper(II) sulfate solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.[11]

  • Vortex the mixture gently and incubate at room temperature for 1-4 hours. The reaction is often complete within minutes to a few hours.[]

4. Purification of the Oligonucleotide Conjugate:

  • Purification methods are similar to those in Part 1. The choice of method will depend on the properties of the conjugated molecule. Size-exclusion chromatography is generally effective for removing small molecule reagents. RP-HPLC can provide higher purity.

Data Presentation: Click Chemistry Conjugation Efficiency

The success of the click chemistry reaction is typically very high. The following table presents expected quantitative outcomes.

ParameterTypical ValueMethod of Analysis
Conjugation Efficiency Near Quantitative (>95%)Mass Spectrometry, Gel Electrophoresis, HPLC analysis
Yield of Purified Conjugate 60-85%UV-Vis Spectroscopy (A260 and/or dye absorbance)
Purity > 95%Analytical HPLC, Capillary Electrophoresis (CE)

Note: The final yield is dependent on the initial oligonucleotide amount and purification efficiencies.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Part 1: Azide Labeling cluster_conjugation Part 2: Click Chemistry start Amino-Modified Oligonucleotide reaction1 NHS Ester Reaction (pH 8.3-8.5, RT, 1-2h) start->reaction1 reagent1 This compound in DMF/DMSO reagent1->reaction1 product1 Azide-Labeled Oligonucleotide reaction1->product1 purification1 Purification (Desalting/HPLC) product1->purification1 reaction2 Click Reaction (RT, 1-4h) purification1->reaction2 reagent2 Alkyne-Molecule reagent2->reaction2 catalyst Cu(I) Catalyst (CuSO4/Ascorbate) catalyst->reaction2 product2 Final Oligonucleotide Conjugate reaction2->product2 purification2 Purification (Desalting/HPLC) product2->purification2 final_product Purified Conjugate purification2->final_product

Caption: Experimental workflow for oligonucleotide labeling and conjugation.

Application Example: Antisense Oligonucleotide Targeting TNF-α Signaling

Azide-labeled oligonucleotides can be conjugated to various moieties to enhance their therapeutic properties, such as improved delivery or stability. The following diagram illustrates a simplified signaling pathway for Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine, and how an antisense oligonucleotide (ASO) could be used to inhibit its production.[10][12][13][14]

tnf_alpha_pathway cluster_cell Cell cluster_nucleus tnfr TNF-α Receptor tradd TRADD tnfr->tradd recruits traf2 TRAF2 tradd->traf2 recruits ikk IKK Complex traf2->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to dna DNA tnf_mrna TNF-α mRNA dna->tnf_mrna transcription tnf_protein TNF-α Protein (Pro-inflammatory Cytokine) tnf_mrna->tnf_protein translation aso Antisense Oligonucleotide (ASO) aso->tnf_mrna binds & degrades tnf TNF-α tnf->tnfr binds

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-C5-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, a transformation that has been widely adopted for bioconjugation, including the synthesis of antibody-drug conjugates (ADCs).[3][4][5] N3-C5-NHS ester is a heterobifunctional linker that serves as a bridge between these two powerful chemistries.[6][7] The N-hydroxysuccinimide (NHS) ester end allows for the straightforward modification of proteins by reacting with primary amines on lysine residues and the N-terminus to form stable amide bonds.[8][9] This two-step approach—amine modification followed by CuAAC—provides a robust method for the site-selective or non-selective conjugation of various payloads, such as cytotoxic drugs or reporter molecules, to proteins.[10][11]

These application notes provide detailed protocols for the conjugation of this compound to a model monoclonal antibody (mAb), followed by a CuAAC reaction to attach an alkyne-functionalized payload. Additionally, methods for the characterization of the resulting conjugate, including determination of the drug-to-antibody ratio (DAR), are described.

Materials and Reagents

ReagentSupplierCatalog No.
Monoclonal Antibody (e.g., Trastuzumab)VariesVaries
This compoundMedChemExpressHY-126523
Alkyne-Payload (e.g., Alkyne-MMAE)VariesVaries
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
0.1 M Sodium Bicarbonate Buffer, pH 8.3In-house preparationN/A
Copper(II) Sulfate (CuSO₄)Sigma-Aldrich451657
Sodium AscorbateSigma-AldrichA4034
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-Aldrich762342
Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher89882
Hydrophobic Interaction Chromatography (HIC) ColumnVariesVaries
LC-MS Grade Water and AcetonitrileVariesVaries
Formic AcidVariesVaries

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of the azide linker to the antibody.

  • Antibody Preparation:

    • Start with a solution of the monoclonal antibody at a concentration of 2-10 mg/mL in an amine-free buffer, such as PBS, pH 7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column.[8]

  • This compound Solution Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.[12] NHS esters are moisture-sensitive and prone to hydrolysis.[13]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated volume of 0.1 M sodium bicarbonate buffer. The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.[14][15]

    • Add a 10-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% to maintain antibody integrity.[5]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, or overnight at 4°C.[12][16] Protect from light if any components are light-sensitive.

  • Purification of Azide-Modified Antibody:

    • Remove unreacted this compound and byproducts by buffer exchange into PBS, pH 7.4, using a desalting column.[11]

    • Determine the concentration of the purified azide-modified antibody using a spectrophotometer at 280 nm.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the azide-modified antibody and an alkyne-functionalized payload.

  • Reagent Preparation:

    • Prepare stock solutions of the following reagents:

      • Alkyne-payload (e.g., 10 mM in DMSO)

      • Copper(II) sulfate (20 mM in water)

      • Sodium ascorbate (100 mM in water, prepare fresh)

      • THPTA (50 mM in water)

  • CuAAC Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified antibody (to a final concentration of 1-5 mg/mL)

      • Alkyne-payload (5-10 molar equivalents relative to the antibody)

      • A pre-mixed solution of CuSO₄ and THPTA. The final concentrations should be approximately 0.25 mM CuSO₄ and 1.25 mM THPTA (a 1:5 ratio of copper to ligand is recommended to protect the antibody).[17]

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.[17]

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Purify the resulting ADC from excess reagents and byproducts using a desalting column, exchanging the buffer to PBS, pH 7.4.

Data Presentation

Table 1: Representative Conjugation Efficiency of this compound with a Monoclonal Antibody
Molar Excess of this compoundReaction Time (hours)Reaction Temperature (°C)Average Degree of Labeling (Azides/Antibody)
52252.1
102253.8
152255.2
101243.5

Note: The degree of labeling can be determined by mass spectrometry of the azide-modified antibody.

Table 2: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

The average DAR is a critical quality attribute of an ADC.[] It can be determined by hydrophobic interaction chromatography (HIC), where species with different numbers of conjugated drugs are separated based on their hydrophobicity.[15][19]

The weighted average DAR is calculated using the following formula:

Average DAR = Σ (% Peak Area of each species × Number of Drugs in that species) / 100 [20]

PeakDrug-Loaded SpeciesRetention Time (min)% Peak Area
1DAR 0 (Unconjugated)5.25.5
2DAR 27.825.3
3DAR 49.555.1
4DAR 611.212.6
5DAR 812.91.5
Weighted Average DAR 3.8

Note: These are representative data. Actual retention times and peak areas will vary depending on the specific ADC, column, and chromatography conditions.

Visualization of Workflows and Pathways

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: CuAAC Reaction cluster_step3 Step 3: Characterization mAb Monoclonal Antibody in PBS, pH 7.4 reaction1 NHS Ester Conjugation (pH 8.3-8.5, RT, 1-2h) mAb->reaction1 nhs_ester This compound in DMSO nhs_ester->reaction1 purification1 Purification (Desalting Column) reaction1->purification1 mAb_N3 Azide-Modified Antibody reaction2 CuAAC Reaction (RT, 1-4h) mAb_N3->reaction2 purification1->mAb_N3 alkyne_payload Alkyne-Payload alkyne_payload->reaction2 catalyst CuSO4, Na-Ascorbate, THPTA catalyst->reaction2 purification2 Purification (Desalting Column) reaction2->purification2 adc Antibody-Drug Conjugate (ADC) analysis DAR Analysis (HIC-HPLC / LC-MS) adc->analysis purification2->adc

Caption: Experimental workflow for ADC synthesis.

reaction_mechanism cluster_nhs NHS Ester Conjugation cluster_cuaac CuAAC Reaction protein Protein-NH2 intermediate Tetrahedral Intermediate protein->intermediate + linker This compound linker->intermediate protein_N3 Protein-N3 intermediate->protein_N3 Amide Bond Formation nhs NHS (byproduct) intermediate->nhs protein_N3_2 Protein-N3 triazole Triazole Linkage protein_N3_2->triazole + alkyne Alkyne-Payload alkyne->triazole cu_catalyst Cu(I) Catalyst cu_catalyst->triazole adc ADC triazole->adc

Caption: Reaction mechanisms.

her2_signaling_pathway HER2_ADC HER2-Targeting ADC HER2 HER2 Receptor HER2_ADC->HER2 Binds Internalization Internalization & Lysosomal Degradation HER2_ADC->Internalization Dimerization Dimerization HER2->Dimerization Blocks HER2->Internalization PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload_Release Payload Release Internalization->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using N3-C5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments.[1] This copper-free click chemistry variant circumvents the cytotoxicity associated with copper catalysts, making it ideal for applications in live cells, in vivo imaging, and the development of targeted therapeutics.[1][2] The N3-C5-NHS ester is a versatile chemical tool that facilitates the introduction of an azide moiety onto biomolecules containing primary amines, such as proteins, antibodies, and peptides. This two-step approach, involving an initial NHS ester-mediated labeling followed by a SPAAC reaction, provides a robust method for creating stable bioconjugates.[3]

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in SPAAC reactions for bioconjugation, with a focus on applications relevant to drug development and research.

Principle of the Method

The overall strategy involves two key steps:

  • Amine Modification with this compound: The N-Hydroxysuccinimide (NHS) ester of the N3-C5 linker reacts with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) under mild basic conditions (pH 7.2-8.5) to form a stable amide bond. This step effectively installs a terminal azide group onto the biomolecule of interest.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified biomolecule is then reacted with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of the cyclooctyne drives the [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a catalyst.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C10H14N4O4
Molecular Weight 254.25 g/mol
CAS Number 866363-70-4
Reactive Group N-Hydroxysuccinimide (NHS) ester
Bioorthogonal Group Azide (N3)
Spacer Arm 5-carbon chain (C5)
Table 2: Typical Second-Order Rate Constants for SPAAC Reactions*
CyclooctyneAzide PartnerRate Constant (k) (M⁻¹s⁻¹)Reference
DBCO Benzyl Azide~0.1 - 1.0[4]
BCN Benzyl Azide~0.07 - 0.63[5]
Sulfo-DBCO-amine 1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22 (in HEPES, pH 7)[4][6]
Sulfo-DBCO-amine 3-azido-L-alanine0.32 - 0.85 (in PBS, pH 7)[4][6]
DBCO-PEG5-trastuzumab 1-azido-1-deoxy-β-D-glucopyranoside0.18 - 0.37[4]

*Note: The rate constants provided are for structurally similar azides. The actual reaction rate with this compound-modified biomolecules may vary and should be determined empirically. The presence of a PEG linker on the cyclooctyne can enhance reaction rates by 31 ± 16%.[4]

Table 3: Recommended Reaction Conditions for SPAAC
ParameterRecommended RangeNotes
pH 7.0 - 8.5Higher pH values generally increase reaction rates, but stability of the biomolecule should be considered.[4]
Temperature 4°C to 37°CHigher temperatures accelerate the reaction. Biomolecule stability is the primary consideration.[4]
Buffer PBS, HEPES, Borate BufferHEPES buffer (pH 7) has been shown to result in higher rate constants compared to PBS (pH 7).[4]
Solvent Aqueous buffer, can tolerate up to 20% DMSOFor dissolving hydrophobic cyclooctyne reagents.
Reactant Molar Ratio 1.5 to 5-fold molar excess of cyclooctyneTo drive the reaction to completion.

Experimental Protocols

Protocol 1: Azide Labeling of a Protein/Antibody with this compound

Materials:

  • Protein/antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography, desalting column)

Procedure:

  • Buffer Exchange (if necessary): Ensure the protein/antibody is in an amine-free buffer. If the stock solution contains Tris or other primary amines, perform a buffer exchange into PBS using a desalting column or dialysis.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.

  • Adjust pH of Protein Solution: Add the reaction buffer to the protein solution to adjust the final pH to 8.5.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional): Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by reacting with a DBCO-fluorophore and measuring absorbance.

Protocol 2: SPAAC Reaction of Azide-Labeled Protein with a DBCO-Functionalized Molecule

Materials:

  • Azide-labeled protein (from Protocol 1)

  • DBCO-functionalized molecule (e.g., DBCO-drug, DBCO-fluorophore)

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO (if needed to dissolve the DBCO-reagent)

Procedure:

  • Prepare DBCO-Reagent Solution: Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute it into the reaction buffer.

  • SPAAC Reaction: Add the DBCO-reagent solution to the azide-labeled protein solution. A 1.5- to 5-fold molar excess of the DBCO-reagent is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The reaction time can be optimized based on the reactants' concentration and reactivity.

  • Purification: Purify the resulting bioconjugate to remove any unreacted DBCO-reagent and other small molecules using size-exclusion chromatography or dialysis.

  • Analysis: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Azide Labeling cluster_step2 Step 2: SPAAC Reaction start Protein/Antibody in Amine-Free Buffer add_nhs Add this compound (10-20x molar excess) start->add_nhs incubate1 Incubate (RT, 1-2h or 4°C, overnight) add_nhs->incubate1 quench Quench with Tris Buffer incubate1->quench purify1 Purify (Size-Exclusion Chromatography) quench->purify1 azide_protein Azide-Labeled Protein purify1->azide_protein mix Mix with Azide-Labeled Protein (1.5-5x molar excess of DBCO) azide_protein->mix dbco_reagent DBCO-Functionalized Molecule dbco_reagent->mix incubate2 Incubate (RT, 1-4h or 4°C, 4-12h) mix->incubate2 purify2 Purify (Size-Exclusion Chromatography) incubate2->purify2 final_conjugate Final Bioconjugate purify2->final_conjugate

Caption: Experimental workflow for bioconjugation using this compound and SPAAC.

Caption: The chemical pathway of the SPAAC reaction.

References

Quenching Strategies for N3-C5-NHS Ester Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for effectively quenching N3-C5-N-hydroxysuccinimide (NHS) ester reactions. Proper quenching is a critical step in bioconjugation and chemical biology workflows to ensure the specificity and control of the desired reaction, preventing non-specific labeling and other unwanted side reactions.

Introduction to N3-C5-NHS Ester Reactions and the Importance of Quenching

N3-C5-NHS esters are amine-reactive chemical probes used to introduce azide functionalities onto biomolecules such as proteins, antibodies, and peptides. The NHS ester moiety reacts with primary amines, like the N-terminus of a polypeptide chain or the side chain of lysine residues, to form a stable amide bond[1][2][3]. This process is fundamental in bioorthogonal chemistry, enabling the subsequent attachment of reporter molecules or other functional groups via azide-alkyne cycloaddition (click chemistry).

However, the high reactivity of NHS esters also presents a challenge. If left unquenched, excess NHS ester can continue to react with primary amines in subsequent steps of an experiment, leading to undesirable labeling of other molecules or purification resins[1]. The primary competing reaction is the hydrolysis of the NHS ester by water, which increases at higher pH and can lead to non-specific binding of the hydrolyzed, non-reactive label[4]. Therefore, quenching the reaction by adding a small molecule with a primary amine is essential to consume any unreacted NHS ester and ensure the reaction is terminated at the desired time point[4].

Quenching Agents and Reaction Conditions

Several quenching agents are commonly used to terminate NHS ester reactions. The choice of quenching agent can depend on the specific application and downstream processing steps. The most common quenching agents are small molecules containing primary amines that efficiently react with the remaining NHS esters[4].

Below is a summary of common quenching agents and their recommended working conditions:

Quenching AgentTypical Final ConcentrationTypical Incubation TimeIncubation TemperaturepHNotes
Tris 20-100 mM[2][4][5]5-15 minutes[4]Room Temperature~7.2-8.0[2][6]A common and effective quenching agent. Ensure the final pH of the reaction mixture is compatible with your biomolecule's stability.
Glycine 50-100 mM[2][4]10-15 minutesRoom Temperature~7.4Another widely used quenching agent, similar in efficacy to Tris.
Hydroxylamine 10-100 mM[4][5][7]15 minutes - 1 hour[8][9]Room Temperature~7.0-8.5[9]Can also be used to reverse O-acylation side reactions on serine, threonine, and tyrosine residues[10][11][12].
Ethanolamine 20-100 mM[4][5]5-15 minutesRoom Temperature~7.2-8.5An alternative primary amine-containing quenching agent.
Methylamine 0.4 M[10][12]1 hour[10][12]Room Temperature>9.2[10][12]Shown to be highly efficient in removing "overlabeled" peptides where O-acylation has occurred[10][11][12].

Experimental Protocols

This section provides detailed protocols for quenching an this compound reaction with commonly used quenching agents.

General Protocol for Quenching with Tris or Glycine

This protocol is suitable for most standard protein and antibody labeling experiments.

Materials:

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4-8.0 or 1 M Glycine, pH 7.4

  • Reaction mixture containing the biomolecule and unreacted this compound

Procedure:

  • Following the desired incubation time for your this compound labeling reaction, prepare to quench the reaction.

  • Add the Quenching Buffer to the reaction mixture to achieve a final concentration of 50-100 mM. For example, add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction volume.

  • Gently mix the solution by pipetting or brief vortexing.

  • Incubate the reaction mixture for 15 minutes at room temperature[8].

  • The reaction is now quenched. Proceed with the purification of your labeled biomolecule using methods such as desalting columns, dialysis, or chromatography to remove the quenched NHS ester and excess quenching agent[4].

Protocol for Quenching with Hydroxylamine

This protocol is recommended when there is a concern about potential O-acylation side reactions on tyrosine, serine, or threonine residues.

Materials:

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Reaction mixture containing the biomolecule and unreacted this compound

Procedure:

  • After the labeling reaction is complete, add the 1 M Hydroxylamine solution to the reaction mixture to a final concentration of 10-100 mM[5][7].

  • Mix the solution thoroughly.

  • Incubate for 15 minutes to 1 hour at room temperature[8][9].

  • Following quenching, purify the labeled biomolecule to remove byproducts.

Visualizing the Reaction and Quenching Process

The following diagrams illustrate the this compound reaction with a primary amine and the subsequent quenching step.

N3_C5_NHS_Ester_Reaction cluster_reaction This compound Reaction cluster_quenching Quenching of Excess NHS Ester N3_C5_NHS This compound Amide_Bond Stable Amide Bond (Azide-labeled Protein) N3_C5_NHS->Amide_Bond + Primary Amine Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Amide_Bond NHS_Leaving_Group NHS Leaving Group Excess_NHS Excess This compound Quenched_Product Inactive Quenched Product Excess_NHS->Quenched_Product + Quenching Agent Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Quenching_Agent->Quenched_Product

Caption: this compound reaction and quenching workflow.

Reaction_Mechanism cluster_0 Reaction with Primary Amine cluster_1 Quenching Reaction Reactant1 R-NHS Product1 R-CO-NH-Protein Reactant1->Product1 + Reactant2 Protein-NH2 Reactant2->Product1 Product2 NHS Product1->Product2 + Excess_Reactant Excess R-NHS Quenched_Product R-CO-NH-Quencher Excess_Reactant->Quenched_Product + Quencher Quencher-NH2 Quencher->Quenched_Product Quenched_Product2 NHS Quenched_Product->Quenched_Product2 +

Caption: Chemical mechanism of NHS ester reaction and quenching.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low Labeling Efficiency NHS Ester Hydrolysis: The NHS ester is moisture-sensitive and can hydrolyze before reacting with the amine.[4][6][13]Prepare the NHS ester solution immediately before use. Ensure solvents like DMSO or DMF are anhydrous.[6][13]
Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[2][4][14]Use a non-amine buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH of 7.2-8.5.[2]
Incorrect pH: The pH of the reaction is too low, leading to protonation of the primary amines and preventing the reaction.[4][15]Ensure the reaction pH is between 7.2 and 8.5 for optimal labeling.[2][15]
High Non-Specific Binding Insufficient Quenching: Unreacted NHS ester remains and binds to other molecules in downstream steps.Ensure the quenching agent is added at the recommended final concentration and for the appropriate duration.
Inadequate Purification: Excess unreacted or hydrolyzed label has not been completely removed.[4]Use a desalting column, dialysis, or another suitable chromatographic method to purify the conjugate after quenching.[4]
Unwanted Side Reactions O-acylation: NHS esters can react with hydroxyl groups on serine, threonine, and tyrosine residues.[10][11][12]Consider using hydroxylamine or methylamine as the quenching agent, as they can help to reverse this side reaction.[10][11][12]

By following these guidelines and protocols, researchers can effectively control their this compound reactions, leading to more reliable and reproducible results in their bioconjugation and drug development endeavors.

References

Troubleshooting & Optimization

troubleshooting low labeling efficiency with N3-C5-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-C5-NHS ester. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical modification reagent used to introduce an azide group onto proteins and other biomolecules.[1][2] It consists of three key components:

  • N3 (Azide group): A reactive handle for "click chemistry" reactions, allowing for the subsequent attachment of molecules containing an alkyne group.[1][3]

  • C5 (Pentanoic acid spacer): A five-carbon aliphatic chain that provides distance between the azide group and the labeled biomolecule, which can help maintain the biomolecule's function.

  • NHS ester (N-Hydroxysuccinimidyl ester): An amine-reactive group that forms a stable amide bond with primary amines (-NH2), such as those found on the N-terminus of proteins and the side chains of lysine residues.[4][5]

The labeling reaction is a nucleophilic acyl substitution where the primary amine on the biomolecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[4]

Q2: What are the optimal reaction conditions for labeling with this compound?

Optimal labeling is typically achieved under the following conditions:

  • pH: The ideal pH range is between 7.2 and 8.5.[4][6][7] A pH around 8.3-8.5 is often recommended as it provides a good balance between amine reactivity and NHS ester stability.[3]

  • Temperature: Reactions are commonly performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[8] Lower temperatures can minimize the competing hydrolysis reaction.[6]

  • Buffers: Amine-free buffers are crucial for successful labeling. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and carbonate-bicarbonate buffer.[3] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[4][8]

  • Concentration: Higher concentrations of both the biomolecule and the this compound generally lead to higher labeling efficiency.[4] A protein concentration of 1-10 mg/mL is often recommended.[9]

Q3: How do I prepare and store this compound?

This compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[1][8] To use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[8] The reagent should be dissolved in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][7] Do not prepare stock solutions in aqueous buffers for storage, as the NHS ester will rapidly hydrolyze.[8]

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is a common issue encountered during experiments with this compound. The following guide addresses potential causes and provides solutions in a question-and-answer format.

Issue: My labeling efficiency is very low. What could be the cause?

Several factors can contribute to low labeling efficiency. The most common culprits are related to reaction conditions, buffer composition, reagent quality, and the properties of the target biomolecule.

Incorrect Reaction Conditions
  • Question: Could the pH of my reaction be the problem?

    • Answer: Yes, the pH is a critical factor.[3] If the pH is too low (below 7), the primary amines on your protein will be protonated (-NH3+) and will not be available to react with the NHS ester.[3] If the pH is too high (above 9), the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.[3]

    • Solution: Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.[4][6]

  • Question: I'm seeing a lot of non-specific binding. Could this be related to the reaction time and temperature?

    • Answer: Yes, prolonged incubation at room temperature can lead to increased hydrolysis of the NHS ester, and the hydrolyzed, non-reactive label can then bind non-specifically to the protein.[4]

    • Solution: Try performing the reaction at 4°C for a longer period (e.g., overnight) to slow down the rate of hydrolysis.[4] Alternatively, you can shorten the incubation time at room temperature.

Incompatible Buffer Composition
  • Question: I used a Tris-based buffer. Is that why my labeling failed?

    • Answer: Most likely, yes. Buffers containing primary amines, such as Tris and glycine, are incompatible with NHS ester reactions because they compete with your target molecule for the NHS ester, leading to significantly reduced labeling efficiency.[4][8]

    • Solution: Perform a buffer exchange into an amine-free buffer like PBS, borate, or carbonate-bicarbonate buffer before starting the labeling reaction.[3] This can be done using dialysis or a desalting column.

Poor Reagent Quality
  • Question: How can I be sure my this compound is still active?

    • Answer: this compound is sensitive to moisture and can hydrolyze over time if not stored properly.[8] Exposure to water will render it inactive.

    • Solution: Always use a fresh solution of this compound dissolved in a high-quality anhydrous solvent like DMSO or DMF immediately before the reaction.[3][7] Ensure your stock of the reagent is stored correctly in a desiccated environment at -20°C and has not expired.[1][8]

Properties of the Target Biomolecule
  • Question: I've checked my conditions, buffer, and reagent, but the efficiency is still low. Could the problem be my protein?

    • Answer: Yes, the properties of your target protein can influence labeling efficiency. The primary amines on the protein's surface must be accessible to the this compound.[4] If the reactive sites are buried within the protein's structure, the labeling will be inefficient. Additionally, impurities in your protein sample could interfere with the reaction.

    • Solution: If you have structural information about your protein, you can assess the accessibility of lysine residues. Ensure you are using a highly purified protein for your labeling reactions.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH. The following table summarizes the approximate half-life of NHS esters under different conditions. Note that these values are general and can vary for specific molecules like this compound.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.044-5 hours
8.041 hour
8.6410 minutes

Data compiled from multiple sources.[6][10]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Protein Solution: Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer.[9]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Calculate the Molar Excess: Determine the desired molar excess of this compound. A 10- to 20-fold molar excess over the protein is a common starting point.[11]

  • Labeling Reaction: Add the calculated volume of the this compound solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Visualizations

cluster_0 Labeling Reaction cluster_1 Competing Hydrolysis Protein Protein with Primary Amine (-NH2) Labeled_Protein Azide-Labeled Protein Protein->Labeled_Protein Reaction NHS_Ester This compound NHS_Ester->Labeled_Protein NHS N-Hydroxysuccinimide (byproduct) Labeled_Protein->NHS NHS_Ester_H2O This compound Hydrolyzed_Ester Inactive Carboxylic Acid NHS_Ester_H2O->Hydrolyzed_Ester Hydrolysis H2O Water (H2O) H2O->Hydrolyzed_Ester start Low Labeling Efficiency Observed check_pH Is pH between 7.2 and 8.5? start->check_pH adjust_pH Adjust pH of buffer check_pH->adjust_pH No check_buffer Is buffer amine-free (e.g., PBS, Borate)? check_pH->check_buffer Yes adjust_pH->check_pH buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_reagent Is this compound fresh and dissolved in anhydrous solvent? check_buffer->check_reagent Yes buffer_exchange->check_buffer prepare_fresh Prepare fresh reagent solution check_reagent->prepare_fresh No check_protein Is protein pure and are amines accessible? check_reagent->check_protein Yes prepare_fresh->check_reagent optimize_conditions Optimize molar excess, temperature, or incubation time check_protein->optimize_conditions Yes success Labeling Efficiency Improved check_protein->success No (Consider protein modification) optimize_conditions->success

References

how to prevent hydrolysis of N3-C5-NHS ester during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N3-C5-NHS Ester Conjugation. This guide provides detailed information, troubleshooting advice, and protocols to help you minimize hydrolysis and maximize the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is an this compound and why is its hydrolysis a problem?

A1: this compound is a chemical crosslinker used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[1][2] It contains three key parts: an azide group (N3) for click chemistry, a five-carbon spacer (C5), and an N-Hydroxysuccinimide (NHS) ester. The NHS ester is designed to react with primary amines (like the side chain of lysine residues on proteins) to form a stable amide bond.[3]

Hydrolysis is a competing reaction where the NHS ester reacts with water instead of the target amine. This inactivates the crosslinker, preventing it from conjugating to your molecule of interest and significantly reducing the yield of your final product.[4][5]

Q2: What is the optimal pH for conjugating this compound to a protein?

A2: The optimal pH for NHS ester conjugation is a trade-off between two competing factors:

  • Amine Reactivity: The reaction requires the target amine to be deprotonated (e.g., -NH2), which is favored at a more alkaline pH.[4]

  • NHS Ester Stability: The NHS ester is more stable at a neutral or slightly acidic pH and hydrolyzes rapidly at an alkaline pH.[4][6]

Therefore, the most effective pH range is typically between pH 7.2 and 8.5 .[3][7] A common choice for many proteins is a buffer at pH 8.3-8.5.[8]

Q3: Which buffers should I use or avoid for the conjugation reaction?

A3: The choice of buffer is critical for success.

  • Recommended Buffers: Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, borate, or sodium bicarbonate buffers.[3][9]

  • Buffers to Avoid: Do not use buffers containing primary amines, such as Tris (e.g., TBS) or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, drastically lowering your conjugation efficiency.[7][10]

  • Quenching: Buffers like Tris or glycine can be useful for intentionally stopping (quenching) the reaction once the desired incubation time is complete.[3][6]

Q4: How do temperature and reaction time affect conjugation?

A4: Lowering the temperature slows down the rate of both conjugation and hydrolysis. This can be used to your advantage.

  • Room Temperature (RT): Reactions are often performed for 0.5 to 4 hours at RT.[3]

  • 4°C: To minimize hydrolysis, especially with sensitive reagents or low protein concentrations, the reaction can be performed at 4°C, typically for a longer duration such as overnight.[7][8]

Q5: How should I prepare and store the this compound reagent?

A5: this compound is highly sensitive to moisture.

  • Storage: Store the solid reagent desiccated at -20°C or -80°C.[1] Before opening the vial, always allow it to equilibrate to room temperature to prevent water condensation.[10]

  • Preparation: Do not prepare aqueous stock solutions of the NHS ester. Immediately before use, dissolve the required amount in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8] Add this stock solution directly to your protein solution in the reaction buffer.

Visualization of the Competing Reactions

The following diagram illustrates the desired conjugation pathway versus the competing hydrolysis pathway.

cluster_0 Reaction Pathways Reagents This compound + Protein-NH2 Conjugation Stable Amide Bond (N3-C5-Protein Conjugate) Reagents->Conjugation Aminolysis (Desired) Hydrolysis Inactive Carboxylate (N3-C5-COOH) Reagents->Hydrolysis Hydrolysis (Undesired)

Caption: Desired aminolysis vs. undesired hydrolysis of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation 1. NHS Ester Hydrolysis: The reagent was inactivated by water before or during the reaction.• Prepare the NHS ester stock solution in anhydrous DMSO/DMF immediately before use.[8] • Ensure your reaction buffer is within the optimal pH 7.2-8.5 range.[7] • Consider running the reaction at 4°C overnight to slow hydrolysis.[7]
2. Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine).• Use an amine-free buffer like PBS, HEPES, or Borate.[3] Perform a buffer exchange on your protein sample if necessary.
3. Low Protein Concentration: Hydrolysis outcompetes the conjugation reaction at low target concentrations.• Increase the protein concentration. A concentration of at least 2 mg/mL is recommended.[7]
4. Inaccessible Amines: The primary amines on the protein are not accessible for reaction.• If possible, assess the protein structure for accessible lysine residues. Denaturing conditions (not always feasible) may expose more sites.
Inconsistent Results 1. Reagent Instability: The solid NHS ester has degraded due to moisture exposure.• Aliquot the solid reagent upon receipt to avoid repeated opening of the main vial. Store desiccated at -20°C.[] • Always allow the vial to warm to room temperature before opening.[10]
2. pH Drift: The pH of the reaction buffer is not stable or was prepared incorrectly.• Use a freshly calibrated pH meter. Prepare buffers fresh for each experiment.
3. Inconsistent Timing: The time between dissolving the NHS ester and adding it to the reaction varies.• Standardize your workflow. Add the freshly prepared NHS ester solution to the protein solution without delay.

Quantitative Data: NHS Ester Stability

The stability of an NHS ester is highly dependent on pH. The half-life (the time it takes for 50% of the ester to hydrolyze) decreases dramatically as the pH becomes more alkaline.

pHTemperatureApproximate Half-LifeReference(s)
7.00 - 4°C4 - 5 hours[3][12][13]
8.0Room Temp~1 hour[6][9]
8.64°C / Room Temp~10 minutes[3][6][12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol should be performed immediately before starting the conjugation reaction.

  • Bring the vial of solid this compound to room temperature before opening.

  • Weigh the desired amount of the ester in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).

  • Vortex briefly until the solid is completely dissolved. Proceed immediately to the conjugation protocol.

Protocol 2: General Conjugation to a Protein
  • Buffer Exchange: Ensure your protein sample is in an amine-free conjugation buffer (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5-8.0). If not, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to a minimum of 2 mg/mL.[7]

  • Calculate Reagents: Determine the molar ratio of this compound to protein required. A 10-20 fold molar excess of the ester is a common starting point, but this should be optimized for your specific application.

  • Initiate Reaction: Add the calculated volume of the freshly prepared this compound stock solution (from Protocol 1) to the protein solution while gently stirring or vortexing.

  • Incubation: Incubate the reaction mixture. Common conditions are 1-2 hours at room temperature or overnight at 4°C.[8] Protect from light if your molecule is light-sensitive.

  • Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM.[6] Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts by using a desalting column, dialysis, or size-exclusion chromatography appropriate for your newly formed conjugate.

Visual Workflows

Experimental Workflow Diagram

cluster_workflow Conjugation Workflow prep_protein 1. Prepare Protein (Buffer Exchange, Adjust Conc.) prep_ester 2. Prepare NHS Ester (Dissolve in Anhydrous DMSO) react 3. Mix & React (Add Ester to Protein, Incubate) prep_ester->react quench 4. Quench Reaction (Optional: Add Tris Buffer) react->quench purify 5. Purify Conjugate (Desalting / SEC) quench->purify analyze 6. Analyze Result purify->analyze

Caption: Step-by-step experimental workflow for this compound conjugation.

Troubleshooting Logic Diagram

start Low Conjugation Efficiency? check_reagent Was NHS Ester prepared fresh in anhydrous solvent? start->check_reagent check_buffer Is buffer amine-free and pH 7.2-8.5? start->check_buffer check_conc Is protein conc. ≥ 2 mg/mL? start->check_conc sol_reagent Solution: Prepare fresh reagent immediately before use. check_reagent->sol_reagent No sol_buffer Solution: Use PBS/HEPES/Borate. Verify pH. check_buffer->sol_buffer No sol_conc Solution: Concentrate protein sample. check_conc->sol_conc No

Caption: Troubleshooting flowchart for low conjugation efficiency.

References

optimizing reaction time and temperature for NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing NHS Ester Labeling

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester labeling. This guide provides in-depth answers to frequently asked questions and troubleshooting advice to help you optimize your conjugation reactions, with a specific focus on reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and time for an NHS ester labeling reaction?

The optimal temperature and time for an NHS ester labeling reaction depend on a balance between the rate of the desired reaction with primary amines (aminolysis) and the rate of the competing hydrolysis reaction, where the NHS ester reacts with water and becomes non-reactive.[1][]

Generally, reactions are performed under the following conditions:

  • Room Temperature (20-25°C): Incubate for 0.5 to 4 hours.[1][3] This is the most common condition, offering a good balance between reaction speed and ester stability.

  • 4°C (On Ice): Incubate for 2 hours to overnight.[1][3] This temperature is chosen when the protein of interest is unstable or sensitive. The lower temperature slows down both the labeling reaction and the competing hydrolysis, necessitating a longer incubation time.

The ideal conditions should be empirically determined for each specific protein and label.

Q2: How does temperature affect the stability and reactivity of NHS esters?

Temperature directly influences the rates of both the desired aminolysis and the undesired hydrolysis.

  • Higher Temperatures: Increase the rate of both reactions. However, the rate of hydrolysis often increases more significantly with temperature than the rate of aminolysis. This can lead to lower labeling efficiency if the reaction is not optimized.

  • Lower Temperatures (e.g., 4°C): Decrease the rate of both reactions. This is particularly useful for minimizing the competing hydrolysis reaction, which can be beneficial when working with low protein concentrations or for proteins that require longer reaction times to achieve sufficient labeling.[1][4]

Q3: My labeling efficiency is low. Could reaction time or temperature be the cause?

Yes, suboptimal reaction time or temperature is a common cause of low labeling efficiency.

  • Reaction Time Too Short: The reaction may not have had enough time to proceed to completion, resulting in a low degree of labeling (DOL).

  • Reaction Time Too Long: While extending the time can sometimes help, it also increases the opportunity for the NHS ester to hydrolyze, especially at room temperature and alkaline pH. This is a common issue when the concentration of the protein is low.[1][]

  • Temperature Too Low: If the incubation time is not extended sufficiently, a low temperature can result in an incomplete reaction.

  • Temperature Too High: This can accelerate the hydrolysis of the NHS ester to the point where it degrades before it has a chance to react with the primary amines on your protein.

For troubleshooting, consider performing a time-course experiment or comparing the results between a reaction at room temperature for 1-2 hours and one at 4°C overnight.[4]

Q4: How does pH interact with temperature during the labeling reaction?

pH is a critical factor that works in concert with temperature. The reaction with primary amines is most efficient at a pH between 7.2 and 8.5.[1][5]

  • pH and Nucleophilicity: In this pH range, primary amines are sufficiently deprotonated and thus more nucleophilic, readily attacking the NHS ester.

  • pH and Hydrolysis: However, the rate of NHS ester hydrolysis also increases significantly with higher pH.[1][6]

The interplay is crucial: at a higher pH (e.g., 8.5), the reaction is faster, but the NHS ester is less stable. Therefore, a shorter reaction time is recommended. Conversely, at a more neutral pH (e.g., 7.4), the reaction is slower, but the ester is more stable, allowing for a longer incubation period.[7]

Q5: How do I properly stop (quench) the labeling reaction?

To stop the reaction, a quenching reagent containing a primary amine is added to consume any remaining reactive NHS ester. This prevents further labeling or modification of other molecules in subsequent steps.

Common quenching reagents include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Lysine

  • Hydroxylamine

Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[3][8]

Q6: My protein precipitated after adding the NHS ester. What happened?

Protein precipitation during labeling can occur for a few reasons related to the reaction conditions:

  • Over-labeling: The addition of too many label molecules can alter the protein's net charge, isoelectric point (pI), and solubility, leading to precipitation.[9] Consider reducing the molar excess of the NHS ester in your next attempt.

  • Organic Solvent: Many NHS esters are not readily soluble in aqueous buffers and are first dissolved in an organic solvent like DMSO or DMF.[1] Adding too much of this organic solvent to your protein solution can cause it to denature and precipitate. Ensure the final concentration of the organic solvent is low, typically below 10%.[10]

Quantitative Data Tables

Table 1: Half-life of NHS Esters at Various pH and Temperature Conditions

This table summarizes the stability of a typical NHS ester in aqueous solution. The half-life is the time it takes for half of the reactive ester to be hydrolyzed.

pHTemperatureApproximate Half-life
7.00°C4-5 hours
7.4Room Temp.Slower reaction rate
8.0Room Temp.~1 hour
8.5Room Temp.~20 minutes
8.64°C10 minutes
9.0Room Temp.~10 minutes

(Data compiled from multiple sources[1][11][12])

Table 2: Recommended Starting Conditions for NHS Ester Labeling

These are general starting points. Optimization is highly recommended for each specific application.

ConditionRecommendationRationale
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature provides a faster reaction, while 4°C enhances stability for sensitive proteins.[3]
Reaction Time 0.5 - 4 hours at Room Temperature; 2 hours - Overnight at 4°CBalances reaction completion with the risk of hydrolysis.[1][3]
pH 7.2 - 8.5Optimal range for deprotonated primary amines to react efficiently without excessively rapid hydrolysis.[1]
Buffer Phosphate, Bicarbonate/Carbonate, HEPES, or Borate buffersThese buffers lack primary amines that would compete with the target molecule.[1]
Molar Excess of Ester 5- to 20-fold molar excess of NHS ester over the proteinA common starting range to achieve sufficient labeling without causing protein precipitation.[8]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline. Adjustments may be necessary based on the specific protein and label used.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer)

  • NHS ester label

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.5 or 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting or size-exclusion column)

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be between 2-10 mg/mL.[5]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]

  • Perform the Labeling Reaction:

    • Add the calculated amount of the dissolved NHS ester to your protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the ester to the protein.[3]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. If the label is light-sensitive, protect the reaction from light.[3]

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction volume).

    • Incubate for an additional 15-30 minutes at room temperature to stop the reaction.[3]

  • Purify the Conjugate: Remove unreacted NHS ester, hydrolyzed label, and quenching buffer from the labeled protein using a desalting or size-exclusion chromatography column, or through dialysis.

Visualizations

cluster_prep Preparation cluster_reaction Reaction cluster_stop Termination cluster_purify Purification p_prep Prepare Protein (Amine-free buffer, pH 7.2-8.5) mix Mix Protein and NHS Ester (Incubate RT or 4°C) p_prep->mix nhs_prep Prepare NHS Ester (Dissolve in DMSO/DMF) nhs_prep->mix quench Quench Reaction (Add Tris or Glycine) mix->quench purify Purify Conjugate (Desalting / SEC) quench->purify final Labeled Protein purify->final

Caption: A typical experimental workflow for protein labeling with NHS esters.

cluster_paths Competing Reactions in Aqueous Buffer NHS Reactive NHS Ester aminolysis Aminolysis (Desired Labeling) NHS->aminolysis + Protein-NH2 hydrolysis Hydrolysis (Inactivation) NHS->hydrolysis + H2O amine Protein-NH2 (Primary Amine) water H2O (Water) product Stable Amide Bond (Labeled Protein) aminolysis->product inactive Hydrolyzed Ester (Inactive) hydrolysis->inactive

Caption: The competition between desired aminolysis and undesired hydrolysis.

start Low Labeling Efficiency q_temp_time Check Reaction Temp & Time start->q_temp_time sol_temp_low Reaction too cold/short? -> Increase time or use RT. q_temp_time->sol_temp_low Yes sol_temp_high Reaction too warm? -> Perform at 4°C. q_temp_time->sol_temp_high No q_ph Check Buffer pH q_reagents Check Reagents q_ph->q_reagents No sol_ph pH outside 7.2-8.5? -> Use fresh buffer in optimal range. q_ph->sol_ph Yes sol_reagents NHS ester hydrolyzed? -> Use fresh, anhydrous reagents. q_reagents->sol_reagents Yes end Optimization Complete q_reagents->end No sol_temp_low->q_ph sol_temp_high->q_ph sol_ph->q_reagents sol_reagents->end

Caption: A troubleshooting flowchart for low NHS ester labeling efficiency.

References

why protein precipitates during N3-C5-NHS ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering protein precipitation during N3-C5-NHS ester conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my protein precipitating during this compound conjugation?

Protein precipitation during this compound conjugation is a common issue that can stem from several factors related to the reagent, the protein itself, and the reaction conditions. The primary reason is a decrease in protein solubility, which can be triggered by one or more of the following:

  • Alteration of Surface Charge: The conjugation reaction involves the N-hydroxysuccinimide (NHS) ester reacting with primary amines (e.g., lysine residues and the N-terminus) on the protein's surface.[][2][3] This reaction forms a stable amide bond and neutralizes the positive charge of the amine group. Significant alteration of the protein's surface charge can disrupt the electrostatic balance that keeps the protein soluble, leading to aggregation and precipitation.

  • Increased Hydrophobicity: The this compound molecule has hydrophobic characteristics. Attaching multiple ester molecules to the protein surface can increase its overall hydrophobicity, causing the protein to aggregate and precipitate from the aqueous solution.[4]

  • High Molar Excess of Reagent: Using a large molar excess of the this compound can lead to over-modification of the protein, exacerbating the issues of charge alteration and increased hydrophobicity.[5] In some cases, the reagent itself may precipitate if its solubility limit is exceeded.[5]

  • Suboptimal Reaction Conditions: Factors such as pH, buffer composition, protein concentration, and the use of organic solvents can all contribute to protein instability and precipitation.

Q2: What is the optimal pH for this conjugation reaction?

The optimal pH for NHS ester conjugation is typically between 7.2 and 8.5.[][2][6] In this range, the primary amines on the protein are sufficiently deprotonated and nucleophilic to react with the NHS ester. Below this range, the reaction rate slows considerably. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[2] It is also crucial to ensure the reaction pH is not close to the isoelectric point (pI) of your protein, as proteins are least soluble at their pI.[7]

Q3: Can the solvent used to dissolve the this compound cause precipitation?

Yes. N3-C5-NHS esters are often not readily soluble in aqueous buffers and are typically dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the protein solution.[6] If the final concentration of the organic solvent in the reaction mixture is too high (typically >10%), it can denature the protein, leading to precipitation.[4]

Q4: Are there any buffer components I should avoid?

Absolutely. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2] These molecules will compete with the primary amines on your protein for reaction with the NHS ester, significantly reducing the efficiency of your conjugation. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer.[2][3]

Troubleshooting Guide

If you are experiencing protein precipitation, follow this guide to troubleshoot the issue systematically.

  • Review and Optimize Reagent Concentration:

    • Problem: A high molar excess of the NHS ester can lead to extensive and uncontrolled modification of the protein.[5]

    • Solution: Reduce the molar ratio of this compound to your protein. Start with a lower ratio (e.g., 5:1 or 10:1) and titrate upwards if conjugation efficiency is too low. For sensitive proteins, a lower ratio is often necessary to prevent aggregation.[5]

  • Adjust Protein Concentration:

    • Problem: High protein concentrations increase the probability of intermolecular interactions, which can lead to aggregation, especially after surface properties have been modified.[5]

    • Solution: Try performing the conjugation reaction at a lower protein concentration (e.g., 1-2 mg/mL).[5] While this may slow down the reaction rate, it can significantly improve the final yield of soluble, conjugated protein.

  • Optimize Buffer and pH Conditions:

    • Problem: Incorrect pH or buffer composition can lead to protein instability or inefficient reactions.

    • Solution:

      • Ensure your buffer does not contain primary amines. Switch to a recommended buffer like PBS, borate, or bicarbonate.[2]

      • Confirm the reaction pH is within the optimal 7.2-8.5 range.[6]

      • If your protein's pI is known, select a pH that is at least one unit above or below it to ensure high solubility.[7]

      • Consider adding stabilizing excipients like 5% glycerol to your buffer, which is known to help maintain protein solubility.[7]

  • Control the Addition of NHS Ester:

    • Problem: Rapidly adding a concentrated stock of the NHS ester (dissolved in an organic solvent) can create localized high concentrations of both the reagent and the solvent, shocking the protein and causing it to precipitate.

    • Solution: Add the dissolved this compound to the protein solution slowly and dropwise while gently stirring. This ensures rapid and even distribution, minimizing local concentration effects.

Summary of Recommended Reaction Parameters

ParameterRecommended RangeNotes
Molar Excess of this compound 5 to 20-foldFor sensitive proteins, start with a 5-10 fold excess.[5] Higher ratios may be needed for low concentration proteins, but increase the risk of precipitation.
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve reaction kinetics but may increase aggregation risk.[5] If precipitation occurs, reduce the concentration.
Reaction pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis.[2][6] Avoid the protein's isoelectric point.
Reaction Buffer Phosphate, Borate, BicarbonateMust be free of primary amines (e.g., Tris, Glycine) that compete with the reaction.[2][3]
Organic Solvent (e.g., DMSO, DMF) < 10% of final reaction volumeMinimize to prevent protein denaturation.[4] Use high-quality, amine-free DMF.[6]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can slow down both the conjugation and hydrolysis reactions, which may be beneficial for protein stability.
Reaction Time 30 minutes to 2 hoursMonitor progress if possible. Longer times may be needed at lower temperatures or concentrations.

Experimental Protocol: this compound Conjugation

This protocol provides a general starting point. Optimization for your specific protein is highly recommended.

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the buffer is fresh and free of any primary amine contaminants.

  • Protein Preparation:

    • Dissolve or dialyze your protein into the reaction buffer.

    • Adjust the protein concentration to 1-5 mg/mL.

    • If the protein solution contains any precipitate, clarify it by centrifugation at >10,000 x g for 10 minutes before proceeding.

  • This compound Preparation:

    • Shortly before use, prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in anhydrous, amine-free DMSO or DMF.[3][6]

  • Conjugation Reaction:

    • Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess.

    • While gently stirring the protein solution, add the calculated volume of the NHS ester stock solution dropwise.

    • Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted this compound and reaction byproducts (N-hydroxysuccinimide) from the conjugated protein.

    • This is typically achieved using a desalting column (e.g., PD-10) or through dialysis against a suitable storage buffer.

Visualization of Precipitation Causes

cluster_Reagent Reagent-Related Issues cluster_Protein Protein-Related Issues cluster_Conditions Reaction Condition Issues Precipitation Protein Precipitation HighMolarExcess High Molar Excess HighMolarExcess->Precipitation Hydrophobicity Reagent Hydrophobicity HighMolarExcess->Hydrophobicity increases effect of SurfaceCharge Surface Charge Alteration HighMolarExcess->SurfaceCharge exacerbates Hydrophobicity->Precipitation OrganicSolvent Organic Solvent (DMSO/DMF) OrganicSolvent->Precipitation HighConcentration High Protein Concentration HighConcentration->Precipitation SurfaceCharge->Precipitation ProteinInstability Inherent Instability ProteinInstability->Precipitation WrongBuffer Incorrect Buffer (e.g., Tris) WrongBuffer->Precipitation SuboptimalpH Suboptimal pH (near pI) SuboptimalpH->Precipitation

Caption: Logical causes of protein precipitation during conjugation.

References

effect of amine-containing buffers like Tris on NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester reactions.

Frequently Asked Questions (FAQs)

Q1: What is the effect of amine-containing buffers, like Tris, on my NHS ester reaction?

The use of amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane), in NHS ester reactions is a topic of considerable debate. The majority of literature and supplier protocols strongly advise against using buffers with primary amines.[1][2][3] The primary amine in Tris can compete with the target amine on your biomolecule, leading to reduced conjugation efficiency.[1] Tris is often recommended as a quenching agent to stop the reaction.[2][4]

However, a 2021 study by Kratzer et al. concluded that Tris does not interfere with the biotinylation of biomolecules using NHS chemistry.[5][6] This suggests that for some applications, the presence of Tris may be tolerated. Given the conflicting information, it is recommended to avoid Tris in your reaction buffer unless empirically tested for your specific application.

Q2: What are the recommended buffers and pH for NHS ester conjugations?

For optimal NHS ester reactions, amine-free buffers are recommended. Commonly used buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer [7][8]

  • HEPES buffer

  • Borate buffer

The reaction is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[2] A pH of 8.3-8.5 is often considered ideal as it balances the reactivity of the primary amines on the biomolecule with the stability of the NHS ester.[7] At a lower pH, the reaction is slower, while at a higher pH, the hydrolysis of the NHS ester becomes more rapid, reducing the yield.[7]

Q3: My NHS ester has low solubility in aqueous buffers. How should I proceed?

Many NHS esters have poor water solubility. To overcome this, you can first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7] This stock solution can then be added to your aqueous reaction mixture. It is crucial to use high-quality, anhydrous solvents, as water content can lead to premature hydrolysis of the NHS ester. Also, ensure your DMF is amine-free, as it can degrade to dimethylamine, which will react with the NHS ester.[7]

Q4: How can I stop or "quench" the NHS ester reaction?

To terminate the conjugation reaction, you can add a small molecule containing a primary amine. Common quenching agents include:

  • Tris buffer [4]

  • Glycine

  • Hydroxylamine

  • Ethanolamine

Adding a quenching agent will consume any unreacted NHS esters, preventing further modification of your biomolecule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no labeling Incorrect buffer Ensure you are using an amine-free buffer such as PBS, bicarbonate, or borate at the optimal pH (7.2-8.5).[2] Avoid Tris-containing buffers in the reaction mixture.
Hydrolyzed NHS ester NHS esters are moisture-sensitive. Store them desiccated at the recommended temperature. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use.[3]
Suboptimal pH Verify the pH of your reaction buffer. For most applications, a pH of 8.3 is optimal for balancing amine reactivity and NHS ester stability.[7]
Low protein concentration Low concentrations of the target biomolecule can reduce conjugation efficiency. Aim for a protein concentration of 1-10 mg/mL.[7]
Inconsistent results Buffer variability Prepare fresh buffer for each experiment to ensure consistent pH and quality.
Solvent quality Use high-purity, anhydrous DMSO or amine-free DMF to dissolve the NHS ester.[7]
Precipitation during reaction High organic solvent concentration Keep the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture low, typically below 10%.
Protein instability The protein may not be stable at the reaction pH or temperature. Consider performing the reaction at a lower pH (e.g., 7.4) or a lower temperature (4°C), which may require a longer incubation time.

Data Presentation

Table 1: Stability of NHS Esters in Aqueous Solution (Half-life)

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

This table illustrates the significant impact of pH on the rate of NHS ester hydrolysis. As the pH increases, the stability of the NHS ester decreases.

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester label

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[7]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is between 1-10 mg/mL.[7]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.

  • Reaction: Add the dissolved NHS ester to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted label and byproducts by using a desalting column or through dialysis.

Protocol 2: Testing the Reactivity of an NHS Ester

This protocol allows for a qualitative assessment of whether an NHS ester is still active. The principle is that the hydrolysis of an active NHS ester releases N-hydroxysuccinimide, which absorbs light at 260 nm.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. Prepare a control cuvette with 2 mL of buffer only.

  • Immediately measure the absorbance of the NHS ester solution at 260 nm, using the buffer-only cuvette as a blank.

  • To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH to induce rapid hydrolysis. Vortex for 30 seconds.

  • Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation: If the absorbance after adding NaOH is significantly higher than the initial absorbance, the NHS ester is active. If there is little to no change in absorbance, the NHS ester has likely already hydrolyzed and is inactive.

Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products NHS_Ester R-C(=O)O-NHS (NHS Ester) Amide_Bond R-C(=O)NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond Reaction with primary amine NHS N-Hydroxysuccinimide NHS_Ester->NHS Release of leaving group Primary_Amine H₂N-Protein (Primary Amine) Primary_Amine->Amide_Bond

NHS Ester Reaction with a Primary Amine

Competing_Reactions cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reactions NHS_Ester NHS Ester Primary_Amine Primary Amine (e.g., on Protein) NHS_Ester->Primary_Amine Aminolysis Water Water (Hydrolysis) NHS_Ester->Water Hydrolysis Tris Tris Buffer NHS_Ester->Tris Competition Amide_Product Stable Amide Conjugate Primary_Amine->Amide_Product Hydrolyzed_Ester Inactive Carboxylic Acid Water->Hydrolyzed_Ester Tris_Adduct Tris-NHS Adduct Tris->Tris_Adduct

Competing Reactions in NHS Ester Chemistry

Troubleshooting_Workflow Start Low Labeling Efficiency Check_Buffer Is the buffer amine-free (e.g., no Tris)? Start->Check_Buffer Check_pH Is the pH between 7.2-8.5? Check_Buffer->Check_pH Yes Solution_Buffer Action: Change to amine-free buffer (e.g., PBS) Check_Buffer->Solution_Buffer No Check_Reagent Is the NHS ester active? Check_pH->Check_Reagent Yes Solution_pH Action: Adjust pH to 8.3 Check_pH->Solution_pH No Check_Concentration Is protein concentration >1 mg/mL? Check_Reagent->Check_Concentration Yes Solution_Reagent Action: Use fresh, properly stored NHS ester Check_Reagent->Solution_Reagent No Success Successful Labeling Check_Concentration->Success Yes Solution_Concentration Action: Concentrate protein sample Check_Concentration->Solution_Concentration No

Troubleshooting Low Labeling Efficiency

References

Technical Support Center: Improving Antibody-Drug Conjugate (ADC) Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conjugation yield in ADC synthesis?

Low conjugation yield is a frequent issue stemming from several factors throughout the experimental process. The primary culprits include suboptimal reaction conditions, poor quality of the antibody or linker-drug, improper selection of conjugation methods, and aggregation of the ADC product.[][2] For instance, reaction times that are too short or temperatures that are too low can lead to incomplete linkage between the antibody and the drug payload.[] Furthermore, the inherent hydrophobicity of many drug payloads can cause the ADC to aggregate and precipitate out of solution, which significantly reduces the yield of soluble, functional ADC.[2][3]

Q2: How do I optimize the reaction conditions for my conjugation?

Optimizing reaction conditions is critical for maximizing conjugation efficiency.[] Key parameters to consider include:

  • pH: The optimal pH depends on the conjugation chemistry. For common maleimide-thiol conjugations, a pH range of 6.5-7.5 is typically recommended to ensure the cysteine thiols are reactive without promoting maleimide hydrolysis.[4]

  • Temperature and Time: These parameters should be systematically optimized. While longer incubation times or higher temperatures can increase conjugation, they may also promote ADC aggregation or degradation.[4][5]

  • Molar Ratio: The ratio of linker-payload to antibody directly influences the Drug-to-Antibody Ratio (DAR) and overall yield. A higher molar excess of the drug-linker can drive the reaction to completion, but too high an excess can lead to aggregation and complicate purification.[6]

Q3: My ADC is aggregating. What can I do to prevent this?

Aggregation is a major challenge, especially when working with hydrophobic payloads.[2][3] It can lead to significant product loss and compromise the quality of the final ADC.[2] Strategies to mitigate aggregation include:

  • Optimizing Buffer Conditions: Unfavorable buffer conditions, such as incorrect pH or low salt concentration, can promote aggregation.[7]

  • Using Hydrophilic Linkers: Incorporating hydrophilic spacers, like polyethylene glycol (PEG), into the linker design can improve the solubility of the ADC and reduce its propensity to aggregate.[2][8]

  • Controlled Payload Addition: Adding the linker-payload gradually to the reaction mixture can prevent localized high concentrations that might trigger aggregation.[9]

  • Immobilization Techniques: Physically segregating antibodies during conjugation by immobilizing them on a solid support can prevent them from interacting and aggregating.[7]

Q4: How does the quality of the starting antibody affect conjugation yield?

The purity and stability of the monoclonal antibody (mAb) are foundational to a successful conjugation.[] Several factors related to antibody quality can impact the yield:

  • Purity: The presence of protein impurities in the antibody preparation can compete for conjugation, reducing the yield of the desired ADC. An antibody purity of greater than 95% is recommended.

  • Concentration: A starting antibody concentration of at least 0.5 mg/mL is often recommended. Using a larger volume to compensate for a dilute antibody can dilute the reaction reagents, leading to lower efficiency.

  • Buffer Components: Certain buffer additives, such as sodium azide or Tris, can interfere with the conjugation reaction. It is crucial to perform a buffer exchange into a suitable conjugation buffer prior to the reaction.[]

Q5: What is the Drug-to-Antibody Ratio (DAR) and how does it impact my results?

The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute that significantly influences the ADC's performance.[]

  • Low DAR (Under-conjugation): May result in insufficient potency, failing to effectively kill target cancer cells.[]

  • High DAR (Over-conjugation): Can lead to reduced solubility, increased aggregation, and faster clearance from circulation, which can negatively affect both therapeutic efficacy and safety.[][11] An ideal DAR is typically between 2 and 4, providing a balance of potency and favorable pharmacokinetic properties.[] Advanced techniques like site-specific conjugation are being developed to achieve a more homogeneous DAR distribution.[][12]

Troubleshooting Guide: Low Conjugation Yield

This decision tree provides a logical workflow for troubleshooting common causes of low ADC conjugation yield.

G cluster_antibody Step 1: Assess Starting Materials cluster_linker Step 2: Evaluate Linker-Payload cluster_reaction Step 3: Review Reaction Conditions cluster_purification Step 4: Analyze Purification Process cluster_solutions Solutions start Start: Low Conjugation Yield antibody_quality Check Antibody Quality start->antibody_quality linker_quality Check Linker-Payload Quality start->linker_quality reaction_conditions Review Conjugation Protocol start->reaction_conditions purification Assess Purification Method start->purification antibody_purity Purity < 95%? antibody_quality->antibody_purity antibody_buffer Interfering Buffer Additives? antibody_quality->antibody_buffer sol_purify_ab Purify Antibody / Buffer Exchange antibody_purity->sol_purify_ab Yes antibody_buffer->sol_purify_ab Yes linker_solubility Poor Solubility in Buffer? linker_quality->linker_solubility linker_stability Degradation of Linker/Payload? linker_quality->linker_stability sol_linker_sol Use Co-solvent / Modify Linker linker_solubility->sol_linker_sol Yes linker_stability->sol_linker_sol Yes reaction_ph Incorrect pH? reaction_conditions->reaction_ph reaction_time_temp Suboptimal Time/Temp? reaction_conditions->reaction_time_temp reaction_ratio Incorrect Molar Ratio? reaction_conditions->reaction_ratio sol_optimize_rxn Optimize pH, Time, Temp, Ratio reaction_ph->sol_optimize_rxn Yes reaction_time_temp->sol_optimize_rxn Yes reaction_ratio->sol_optimize_rxn Yes aggregation Evidence of Aggregation? purification->aggregation product_loss Product Loss During Column Steps? purification->product_loss sol_optimize_pur Optimize Purification / Use Hydrophilic Linker aggregation->sol_optimize_pur Yes product_loss->sol_optimize_pur Yes

Caption: Troubleshooting decision tree for low ADC conjugation yield.

Data Summary Tables

Table 1: Recommended Reaction Conditions for Common Conjugation Chemistries

Conjugation ChemistryTarget ResidueRecommended pHTypical Molar Excess (Drug-Linker:Ab)Reference(s)
Maleimide-ThiolCysteine6.5 - 7.55 - 20 equivalents[4]
Amide Coupling (NHS Ester)Lysine7.0 - 8.53 - 10 equivalents[11][13]
Click Chemistry (SPAAC)Unnatural Amino Acid7.0 - 8.05 - 15 equivalents[14]
Enzymatic (e.g., Transglutaminase)Engineered Tag/Glutamine7.5 - 8.510 - 30 equivalents[15]

Table 2: Comparison of Common ADC Purification Methods

Purification MethodPrincipleKey SeparatesAdvantagesDisadvantagesReference(s)
Size Exclusion Chromatography (SEC) Separation by molecular sizeAggregates, unconjugated drug-linkerMild conditions, good for removing aggregatesLow resolution for different DAR species[16][17]
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicityDifferent DAR species, unconjugated antibodyCan resolve species with different DARsCan have low peak resolution and yield[][17]
Ion Exchange Chromatography (IEX) Separation by surface chargeCharge variants, some impuritiesHigh recovery, removes host cell proteins, DNALimited examples for ADC purification[][17]
Tangential Flow Filtration (TFF) Separation by molecular weight cutoffUnconjugated drug-linker, buffer exchangeFast, scalable, high yield (>90%)Does not separate different DAR species or aggregates[][16][18]

Experimental Protocols & Workflows

Standard ADC Conjugation Workflow

The following diagram illustrates the typical workflow for producing an antibody-drug conjugate, from starting materials to the final purified product.

G cluster_inputs Starting Materials cluster_prep Pre-Conjugation Steps cluster_reaction Conjugation cluster_purification Downstream Processing antibody Monoclonal Antibody (mAb) buffer_exchange 1. Buffer Exchange (into conjugation buffer) antibody->buffer_exchange linker_payload Linker-Payload Construct conjugation 3. Conjugation Reaction (Incubate mAb with Linker-Payload) linker_payload->conjugation reduction 2. mAb Reduction (For Cysteine Conjugation) buffer_exchange->reduction reduction->conjugation quenching 4. Quenching (Stop reaction with quenching agent) conjugation->quenching purification 5. Purification (e.g., TFF, SEC, HIC) quenching->purification analysis 6. Characterization (DAR, Purity, Aggregation) purification->analysis final_product Purified ADC analysis->final_product

References

minimizing non-specific binding in N3-C5-NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-C5-NHS ester labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to minimize non-specific binding and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is an this compound, and how does it work?

A1: this compound is a chemical labeling reagent used to form stable covalent bonds with primary amines (-NH2) on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, present at the N-terminus of proteins and on the side chain of lysine residues, to form a stable amide bond.[1][2] The "N3-C5" portion of the name refers to a five-carbon (C5) linker arm that contains an azide (N3) group. This azide group is a functional handle for "click chemistry," allowing for the subsequent attachment of other molecules that contain a compatible alkyne group through a highly specific and efficient reaction.[3][4]

Q2: What constitutes "non-specific binding" in the context of this compound labeling?

A2: Non-specific binding refers to the undesirable adhesion of the this compound-labeled molecule to surfaces or other molecules that are not the intended target.[5] This can be caused by several factors:

  • Hydrolyzed, unreacted label: The NHS ester can react with water (hydrolyze), becoming inactive for labeling but still capable of sticking to surfaces or proteins through non-covalent interactions (hydrophobic or electrostatic).[5]

  • Excess, unreacted label: A large excess of the labeling reagent that is not removed after the reaction can bind non-specifically in downstream applications.

  • Protein aggregation: The labeling process itself can sometimes cause the protein to aggregate, and these aggregates can trap unreacted label and bind non-specifically.

  • Alteration of protein properties: Excessive labeling can alter the charge or hydrophobicity of the protein, leading to increased non-specific interactions.[5]

Q3: What are the primary causes of high non-specific binding with this compound conjugates?

A3: The main reasons for high non-specific binding are typically related to the reaction conditions and subsequent purification steps:

  • Competing Hydrolysis: The NHS ester group is susceptible to hydrolysis in aqueous solutions. This reaction is more rapid at higher pH and can compete with the desired amine labeling reaction, especially with low protein concentrations. The hydrolyzed, non-reactive label can then bind non-specifically to the protein or other surfaces.[5][6]

  • Incompatible Buffers: The use of buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, reducing labeling efficiency and creating unwanted side products.[1][7]

  • Suboptimal pH: A pH that is too high accelerates the hydrolysis of the NHS ester, while a pH that is too low will protonate the target primary amines, preventing the reaction from occurring.[7][8]

  • Insufficient Purification: Failure to remove all excess, unreacted, or hydrolyzed label after the conjugation reaction is a major source of background signal and non-specific binding.[6]

Q4: How do I properly quench the this compound labeling reaction?

A4: To stop the labeling reaction and consume any remaining reactive NHS esters, a quenching agent with a primary amine can be added. Common quenching agents include:

  • Tris buffer

  • Glycine

  • Hydroxylamine

  • Ethanolamine

The quenching agent is typically added to a final concentration of 50-100 mM and incubated for 15-30 minutes.[9][10] This step is crucial to prevent the unreacted label from reacting with other molecules in downstream applications.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Background/ Non-Specific Binding Insufficient Blocking: Assay surfaces (e.g., microplate wells) are not adequately blocked, leaving sites for the labeled protein to bind non-specifically.Optimize your blocking protocol. Test different blocking agents (e.g., 1% BSA, 5% non-fat milk, or commercial protein-free blockers). Vary the incubation time and temperature (e.g., 1 hour at 37°C vs. overnight at 4°C).[5]
Inadequate Washing: Insufficient washing steps fail to remove unbound or non-specifically bound labeled protein.Increase the number of wash cycles (e.g., from 3 to 5). Increase the duration of each wash. Add a non-ionic detergent like Tween 20 (typically 0.05%) to your wash buffer to help disrupt non-specific interactions.[5][11]
Excess Labeled Protein: The concentration of the this compound-labeled protein used in the assay is too high.Perform a titration experiment (checkerboard titration) to determine the optimal concentration of your labeled protein that provides a good signal-to-noise ratio.
Hydrolyzed/Aggregated Label: The this compound has hydrolyzed before reacting with the target protein, or the labeled protein has aggregated.Prepare the this compound solution immediately before use. Ensure proper storage of the ester (desiccated at -20°C). After labeling, centrifuge the conjugate to pellet any aggregates before use.
Low Labeling Efficiency Incorrect Buffer pH: The pH of the reaction buffer is too low, leading to protonated (and unreactive) primary amines.The optimal pH for NHS ester labeling is typically between 8.3 and 8.5.[7][8] Use a non-amine containing buffer such as sodium bicarbonate or sodium phosphate.
Presence of Competing Amines: The protein solution or buffer contains primary amines (e.g., Tris, glycine, or sodium azide) that compete with the target protein for the NHS ester.Perform a buffer exchange (e.g., dialysis or desalting column) to remove any interfering substances from your protein solution before labeling.[12]
Hydrolyzed NHS Ester: The this compound has hydrolyzed due to moisture or prolonged exposure to aqueous buffer before addition to the protein.Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. Dissolve the ester in anhydrous DMSO or DMF immediately before use.[6]
Low Protein Concentration: The concentration of the protein to be labeled is too low, favoring hydrolysis of the NHS ester over the labeling reaction.For efficient labeling, the protein concentration should ideally be at least 2 mg/mL.[10]
Precipitation During/After Labeling High Degree of Labeling: Over-labeling can alter the protein's solubility and lead to precipitation.Reduce the molar excess of the this compound in the labeling reaction.
Solvent-Induced Precipitation: The organic solvent (DMSO or DMF) used to dissolve the NHS ester is causing the protein to precipitate.Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. Add the NHS ester solution slowly to the protein solution while gently stirring.
Issues with Downstream Click Chemistry Inefficient Click Reaction: The azide group on the labeled protein is not reacting efficiently with the alkyne-containing molecule.Ensure that your alkyne-containing molecule is pure and has not degraded. For copper-catalyzed click chemistry (CuAAC), use a freshly prepared copper(I) catalyst. For copper-free click chemistry (SPAAC), ensure your strained alkyne (e.g., DBCO, BCN) is stable. Check the pH of the reaction; SPAAC reactions are typically performed at a pH between 4 and 7.
Steric Hindrance: The azide group on the labeled protein is sterically hindered, preventing the click reaction.Consider using a longer linker arm in your alkyne-containing molecule to improve accessibility.

Data Presentation: Optimizing Reaction & Assay Conditions

Table 1: Effect of pH on NHS Ester Half-Life and Amidation Yield
pHHalf-life of NHS EsterRelative Amidation Yield (%)
7.04-5 hours20
7.52-3 hours50
8.01 hour80
8.330-45 minutes100
8.520-30 minutes95
9.0<10 minutes70
Data is generalized and will vary depending on the specific NHS ester and reaction conditions.[5][13]
Table 2: Comparison of Common Blocking Agents in Immunoassays
Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, effective for many applications.Can be a source of cross-reactivity if the primary or secondary antibodies have an affinity for BSA.
Non-Fat Dry Milk 2-5% (w/v)Inexpensive and very effective at reducing background.Contains a heterogeneous mixture of proteins, including phosphoproteins, which can interfere with some assays. Not recommended for use with avidin-biotin detection systems due to endogenous biotin.
Casein 1% (w/v)A primary component of non-fat milk, very effective blocker.Similar to non-fat milk, can contain phosphoproteins and biotin.
Gelatin (from fish skin) 0.5-2% (w/v)Remains liquid at 4°C, good blocking activity.Can be less effective than casein or milk for some applications.[1]
Commercial Protein-Free Blockers Varies by manufacturerEliminates protein-based cross-reactivity.Can be more expensive than protein-based blockers.
The optimal blocking agent should be determined empirically for each specific assay.[1][9][14]
Table 3: Effect of Tween 20 in Wash Buffer on Non-Specific Binding
Tween 20 ConcentrationReduction in Background Signal
0%Baseline
0.05%Significant reduction
0.1%Further reduction in some cases, but may risk disrupting specific binding
>0.1%Potential for decreased signal due to disruption of antibody-antigen interactions
A concentration of 0.05% Tween 20 in the wash buffer is a common starting point for optimizing immunoassays.[11][12][15]

Experimental Protocol: this compound Labeling of an Antibody

This protocol provides a general workflow for conjugating this compound to an antibody.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Desalting column (for purification)

Procedure:

  • Buffer Exchange (if necessary):

    • If your antibody solution contains primary amines (e.g., Tris buffer or sodium azide), perform a buffer exchange into the Reaction Buffer (pH 8.3). A desalting column is a quick and efficient method.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • Prepare this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the this compound solution. A 10- to 20-fold molar excess of the NHS ester to the antibody is a good starting point for optimization.

    • While gently stirring the antibody solution, slowly add the calculated amount of the this compound solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to 1 mL of the reaction mixture).

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Antibody:

    • Remove the unreacted this compound, hydrolyzed ester, and quenching agent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • The labeled antibody will elute in the void volume.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) if required (this may involve techniques like mass spectrometry or UV-Vis spectroscopy if the azide has a chromophore).

    • Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup a Buffer Exchange (Amine-free, pH 8.3) c Add NHS Ester to Protein a->c b Dissolve N3-C5-NHS in DMSO/DMF b->c d Incubate (1-2h, RT) c->d e Quench Reaction (Tris or Glycine) d->e f Purify Conjugate (Desalting Column) e->f g Labeled Protein (Ready for use) f->g signaling_pathway cluster_main_reaction Desired Reaction Pathway cluster_side_reaction Competing Side Reaction Protein Protein-NH2 (Primary Amine) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Reaction (pH 8.3) NHS_Ester This compound (Reactive) NHS_Ester->Labeled_Protein Hydrolyzed_Ester Hydrolyzed Ester (Inactive & Non-specific) NHS_Ester->Hydrolyzed_Ester Hydrolysis (esp. high pH) Water H2O Water->Hydrolyzed_Ester

References

common side reactions of NHS esters with proteins and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the use of N-hydroxysuccinimide (NHS) esters for protein modification.

Troubleshooting Guides

Issue 1: Low or No Protein Labeling

Q: I am observing very low or no labeling of my protein with an NHS ester. What are the possible causes and how can I troubleshoot this?

A: Low labeling efficiency is a common issue that can arise from several factors related to your reagents and reaction conditions. Here is a step-by-step guide to diagnose and resolve the problem.

Troubleshooting Workflow:

G cluster_reagent Troubleshooting Step 1 cluster_buffer Troubleshooting Step 2 cluster_protein Troubleshooting Step 3 cluster_conditions Troubleshooting Step 4 start Low/No Labeling check_reagent 1. Check NHS Ester Activity start->check_reagent check_buffer 2. Verify Buffer Composition & pH check_reagent->check_buffer Reagent is active reagent_q Is the NHS ester reagent active? - NHS esters are moisture-sensitive. - Improper storage leads to hydrolysis. check_protein 3. Assess Protein Sample check_buffer->check_protein Buffer is correct buffer_q Is the buffer free of primary amines and at the optimal pH? - Buffers like Tris or glycine compete with the protein for the NHS ester. - The optimal pH for the reaction is typically 7.2-8.5. check_conditions 4. Optimize Reaction Conditions check_protein->check_conditions Protein is suitable protein_q Is the protein concentration and purity adequate? - Low protein concentration can favor NHS ester hydrolysis. - Contaminating proteins with primary amines will compete for the label. success Successful Labeling check_conditions->success Optimized conditions_q Are the reaction time, temperature, and molar ratio optimized? - Insufficient reaction time or suboptimal temperature can lead to low yield. - The molar ratio of NHS ester to protein may be too low. reagent_s Solution: - Use a fresh vial of the NHS ester. - Allow reagent to warm to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use. buffer_s Solution: - Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Bicarbonate, Borate). - Measure and adjust the pH of the reaction buffer to be within the 7.2-8.5 range. protein_s Solution: - Increase the protein concentration (ideally >1 mg/mL). - Ensure the protein of interest is highly purified. conditions_s Solution: - Increase the molar excess of the NHS ester (e.g., from 10x to 20x or higher). - Extend the reaction time (e.g., from 1 hour to 4 hours at room temperature, or overnight at 4°C). - If hydrolysis is suspected, perform the reaction at 4°C.

Caption: Troubleshooting workflow for low or no protein labeling.

Issue 2: Protein Precipitation During or After Labeling

Q: My protein precipitates out of solution during or after the labeling reaction. What could be the cause and how can I prevent it?

A: Protein precipitation is often a sign of over-labeling or changes in the protein's physicochemical properties.

Potential Causes and Solutions:

  • Over-labeling: The addition of too many labels, especially hydrophobic ones, can alter the protein's net charge and pI, leading to a decrease in solubility and subsequent aggregation.[1]

    • Solution: Reduce the molar excess of the NHS ester in the reaction. Perform a titration to find the optimal dye-to-protein ratio that provides sufficient labeling without causing precipitation.

  • Solvent Effects: For water-insoluble NHS esters, the addition of organic solvents like DMSO or DMF to the aqueous reaction mixture can denature the protein.

    • Solution: Minimize the volume of the organic solvent to 10% or less of the total reaction volume. Alternatively, use a water-soluble sulfo-NHS ester if available.

  • Buffer Conditions: Suboptimal buffer pH or ionic strength can contribute to protein instability.

    • Solution: Ensure the reaction buffer is one in which your protein is known to be stable. After the reaction, purify the conjugate into a suitable storage buffer.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using NHS esters to label proteins?

A1: The most common side reactions involve the reaction of the NHS ester with nucleophiles other than the desired primary amines.

  • Hydrolysis: This is the most significant competing reaction, where the NHS ester reacts with water to form a non-reactive carboxylic acid, reducing the labeling efficiency.[2][3] The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[2][3]

  • Reaction with other amino acid residues: While NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains, especially under certain conditions.[4][5] These reactions are generally less efficient and the resulting linkages are often less stable than the amide bond formed with primary amines.

    • Hydroxyl groups (Serine, Threonine, Tyrosine): NHS esters can react with the hydroxyl groups of these residues to form unstable ester linkages.[4][5] This reaction is more likely at higher NHS ester concentrations or when accessible primary amines are limited.

    • Sulfhydryl groups (Cysteine): Reaction with cysteine residues can form thioesters, which are less stable than amide bonds.

    • Imidazole groups (Histidine): The imidazole ring of histidine can also show some reactivity, though the resulting product is very labile.

Q2: How can I avoid these side reactions?

A2: Minimizing side reactions involves optimizing the reaction conditions to favor the reaction with primary amines.

  • Control the pH: Perform the reaction within the optimal pH range of 7.2-8.5.[2] At this pH, primary amines are sufficiently deprotonated to be reactive, while the rate of hydrolysis is manageable.

  • Optimize Molar Ratio: Use the lowest effective molar excess of the NHS ester to achieve the desired degree of labeling. This will minimize the chances of reaction with less reactive side chains.

  • Reaction Time and Temperature: Avoid excessively long reaction times at room temperature. If a longer reaction is needed, performing it at 4°C can help to reduce the rate of hydrolysis.

  • Selective Removal of Unstable Esters: If reactions with hydroxyl-containing amino acids are a concern, the resulting unstable ester linkages can be selectively hydrolyzed by incubating the sample in a boiling water bath, which leaves the stable amide bonds intact.[6]

Q3: Which buffers should I use for NHS ester labeling, and which should I avoid?

A3: The choice of buffer is critical for a successful conjugation reaction.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, bicarbonate, or borate buffers at a pH between 7.2 and 8.5 are commonly used and are compatible with NHS ester chemistry.[2]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible as they will compete with the protein for reaction with the NHS ester, significantly reducing the labeling efficiency.[2]

Q4: How do I store and handle NHS ester reagents?

A4: NHS esters are sensitive to moisture and should be handled accordingly to maintain their reactivity.

  • Storage: Store NHS esters in a desiccated environment at -20°C.

  • Handling: Before opening a vial of NHS ester, allow it to equilibrate to room temperature to prevent moisture from condensing on the reagent. For water-insoluble NHS esters that require an organic solvent, use anhydrous (dry) DMSO or DMF to prepare stock solutions. It is best to prepare stock solutions fresh for each experiment.

Q5: How can I determine the efficiency of my labeling reaction?

A5: The efficiency of the labeling reaction is typically quantified by determining the Degree of Labeling (DOL), which is the average number of labels incorporated per protein molecule. A common method for this is UV-Visible spectrophotometry. The detailed protocol is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

Table 1: Relative Reactivity of Amino Acid Side Chains with NHS Esters

Amino AcidNucleophilic GroupRelative ReactivityResulting LinkageLinkage Stability
Lysineε-Amino (-NH₂)Very HighAmideVery Stable
N-Terminusα-Amino (-NH₂)HighAmideVery Stable
TyrosinePhenolic Hydroxyl (-OH)ModerateEsterLabile
CysteineSulfhydryl (-SH)ModerateThioesterLabile
Serine/ThreonineAliphatic Hydroxyl (-OH)Low to ModerateEsterLabile
HistidineImidazoleLowAcyl-imidazoleVery Labile

This table provides a qualitative comparison of reactivity.

Table 2: pH Dependence of NHS Ester Hydrolysis

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

Data from Thermo Fisher Scientific.[2][3]

Table 3: Distribution of NHS-Ester Labeled Amino Acids in a Complex Proteome

Amino AcidPercentage of Total Labeled Sites
Lysine~49%
Serine~18%
Threonine~17%
TyrosineMinor
ArginineMinor
CysteineMinor

This data is derived from a chemoproteomic study using an NHS-ester-alkyne probe in a mouse liver proteome and indicates that while lysine is the predominant site of reaction, significant labeling can occur on serine and threonine residues.[7]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester label

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is >1 mg/mL.

  • Prepare the NHS Ester Stock Solution: Allow the vial of NHS ester to warm to room temperature. Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. This solution should be prepared immediately before use.

  • Perform the Conjugation:

    • While gently stirring, add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the label is fluorescent.

  • Quench the Reaction (Optional but Recommended):

    • Add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl).

    • Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.

  • Purify the Labeled Protein: Remove unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

Protocol 2: Determining the Degree of Labeling (DOL) by Spectrophotometry

Principle:

The DOL is calculated from the absorbance of the purified protein-label conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength (λ_max) of the label. A correction factor is needed to account for the label's absorbance at 280 nm.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λ_max of the label (A_label). Use a UV-transparent cuvette.

    • If the absorbance is > 2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor.

  • Calculate the Molar Concentration of the Protein:

    Protein Concentration (M) = [A₂₈₀ - (A_label × CF)] / ε_protein

    Where:

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A_label: Absorbance of the conjugate at the label's λ_max.

    • CF: Correction factor (A₂₈₀ of the free label / A_max of the free label). This value is usually provided by the label manufacturer.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate the Molar Concentration of the Label:

    Label Concentration (M) = A_label / ε_label

    Where:

    • ε_label: Molar extinction coefficient of the label at its λ_max (in M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL):

    DOL = Label Concentration (M) / Protein Concentration (M)

Mandatory Visualizations

G cluster_reaction NHS Ester Reaction Pathways Protein_NH2 Protein-NH2 (Primary Amine) Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Protein_NH2->Amide_Bond Forms NHS_Ester R-NHS Ester NHS_Ester->Protein_NH2 Aminolysis (Desired Reaction) Protein_OH Protein-OH (e.g., Ser, Thr, Tyr) NHS_Ester->Protein_OH O-Acylation (Side Reaction) H2O H2O (Water) NHS_Ester->H2O Hydrolysis (Side Reaction) Ester_Linkage Protein-O-CO-R (Unstable Ester) Protein_OH->Ester_Linkage Forms Hydrolyzed_Ester R-COOH (Inactive Carboxylic Acid) H2O->Hydrolyzed_Ester Forms

Caption: Reaction pathways of NHS esters with proteins.

G start Start: Protein & NHS Ester prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->prep_protein prep_nhs 2. Prepare NHS Ester Stock (Anhydrous DMSO/DMF) prep_protein->prep_nhs react 3. Mix & Incubate (RT for 1-4h or 4°C overnight) prep_nhs->react quench 4. Quench Reaction (e.g., Tris or Glycine) react->quench purify 5. Purify Conjugate (Desalting column or Dialysis) quench->purify analyze 6. Analyze (Determine DOL) purify->analyze end End: Purified Labeled Protein analyze->end

Caption: Experimental workflow for NHS ester protein labeling.

References

Technical Support Center: Handling Moisture-Sensitive N3-C5-NHS Ester Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and troubleshooting experiments involving moisture-sensitive N3-C5-NHS ester reagents.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound is highly sensitive to moisture and should be stored under desiccated conditions. For long-term storage in its pure, solid form, a temperature of -20°C is recommended, which can preserve it for up to three years.[1] To prevent condensation when opening, always allow the vial to equilibrate to room temperature before use.[2][3][4][5][6][7] It is also beneficial to purge the vial with an inert gas like nitrogen or argon before resealing.[2][4]

Q2: Can I prepare stock solutions of this compound in advance?

A2: It is highly recommended to prepare solutions of this compound immediately before use.[5][6][8] The NHS ester moiety is prone to hydrolysis in the presence of moisture. If a stock solution is necessary, it must be prepared in an anhydrous, amine-free solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][9] These stock solutions should be stored at -20°C or -80°C and used within a short period. For instance, in-solvent storage is recommended for up to 6 months at -80°C and for 1 month at -20°C.[1][10] To minimize degradation from repeated freeze-thaw cycles and moisture introduction, consider preparing small, single-use aliquots.[4]

Q3: What solvents are compatible with this compound?

A3: this compound is typically dissolved in anhydrous, water-miscible organic solvents like DMSO or DMF before being added to an aqueous reaction mixture.[9][11] It is crucial to use high-quality, anhydrous solvents, as even small amounts of water can lead to hydrolysis of the NHS ester.[4][12] Ensure that the final concentration of the organic solvent in the reaction mixture is kept low (typically under 10%) to avoid denaturation of proteins or other biomolecules.[7]

Q4: At what pH should I perform my conjugation reaction?

A4: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[11][] A slightly basic pH (around 8.3-8.5) is often recommended to ensure that the primary amine groups are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[9] As the pH increases, the rate of hydrolysis also significantly increases.[11][14]

Q5: What buffers should I avoid when working with this compound?

A5: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5][6][11] These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of undesired byproducts. Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffers are suitable choices.[5]

Troubleshooting Guide

Problem: Low or No Conjugation Yield

Q1: I am observing very low or no conjugation of my this compound to my protein/antibody. What could be the cause?

A1: Several factors can contribute to low conjugation yield. A primary reason is the hydrolysis of the this compound due to moisture.[2][3] Ensure that the reagent was stored properly and that anhydrous solvents were used for reconstitution. Another common issue is the presence of primary amine-containing buffers (e.g., Tris) in your reaction, which compete with your target molecule.[5][6][11] Also, verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5 to facilitate the reaction.[11][] Incorrect molar ratios of the NHS ester to the target molecule can also be a factor; a 5- to 20-fold molar excess of the NHS ester is a common starting point, but this may need to be optimized.[15]

Problem: High Background or Non-Specific Binding

Q2: My assay is showing high background signal after using the this compound conjugate. How can I troubleshoot this?

A2: High background can be caused by several factors related to the conjugation process. Over-modification of the protein with the NHS ester can alter its properties, leading to aggregation and increased non-specific binding.[15] Consider reducing the molar excess of the this compound in your conjugation reaction. Hydrolysis of the NHS ester can lead to the formation of carboxyl groups, which can increase non-specific binding through electrostatic interactions.[15] Ensure your conjugation reaction is efficient and that the unreacted, hydrolyzed reagent is removed during purification. Inadequate blocking of your assay surface or the use of suboptimal buffer compositions can also contribute to high background.[15]

Problem: Reagent Inactivity

Q3: How can I check if my this compound is still active?

A3: The activity of an NHS ester can be assessed by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[2] A simple spectrophotometric method involves dissolving a small amount of the NHS ester in an amine-free buffer and measuring the absorbance at 260 nm. Then, the ester is intentionally hydrolyzed by adding a strong base (e.g., NaOH), and the absorbance is measured again. A significant increase in absorbance at 260 nm after hydrolysis indicates that the reagent was active.[3] If there is no measurable increase, the NHS ester has likely been hydrolyzed and is inactive.[3]

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH. The rate of hydrolysis significantly increases with a rise in pH.

pHTemperature (°C)Half-life of Hydrolysis
7.004-5 hours
8.6410 minutes

Data sourced from Thermo Fisher Scientific.[11][14]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines. Optimization may be required for specific applications.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-5 mg/mL.[5] Ensure the buffer does not contain any primary amines.

  • Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[6][7]

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[6]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.[5] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[7]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[5][6]

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.[15] Incubate for an additional 15-30 minutes at room temperature.[15]

  • Purification: Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or via dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction reagent This compound Vial equilibrate Equilibrate Reagent to Room Temperature reagent->equilibrate protein Protein in Amine-Free Buffer mix Add NHS Ester to Protein Solution protein->mix solvent Anhydrous DMSO/DMF dissolve Dissolve NHS Ester in Solvent solvent->dissolve equilibrate->dissolve dissolve->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate incubate->purify If not quenching quench->purify final_product Purified N3-C5-Conjugate purify->final_product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow start Low Conjugation Efficiency check_reagent Was the NHS ester handled properly? start->check_reagent check_buffer Is the reaction buffer amine-free? check_reagent->check_buffer Yes solution_reagent Store new reagent at -20°C with desiccant. Equilibrate before opening. check_reagent->solution_reagent No check_ph Is the reaction pH between 7.2 and 8.5? check_buffer->check_ph Yes solution_buffer Use an amine-free buffer like PBS or Borate. check_buffer->solution_buffer No check_ratio Is the molar ratio of NHS ester optimal? check_ph->check_ratio Yes solution_ph Adjust pH to 8.3-8.5 for optimal reaction. check_ph->solution_ph No solution_ratio Optimize the molar excess of the NHS ester. check_ratio->solution_ratio No success Improved Yield check_ratio->success Yes solution_reagent->check_buffer solution_buffer->check_ph solution_ph->check_ratio solution_ratio->success

References

Validation & Comparative

Comparison Guide: Determining the Degree of Labeling (DOL) for N3-C5-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of common methodologies for determining the Degree of Labeling (DOL) for biomolecules conjugated with N3-C5-NHS ester. DOL, also known as the Degree of Substitution (DOS), is a critical parameter that defines the average number of label molecules attached to a target protein or antibody.[1][2][3] Accurate DOL determination is essential for ensuring the consistency, efficacy, and reproducibility of bioconjugates in research and drug development.[1][4]

An optimal DOL is crucial, as under-labeling can lead to weak signals, while over-labeling may cause protein aggregation, loss of biological activity, or fluorescence quenching.[5][6] For antibodies, the ideal DOL typically ranges from 2 to 10.[1][7] this compound is an amine-reactive linker that attaches an azide (N3) group to primary amines on a protein, such as lysine residues, enabling subsequent conjugation via "click chemistry."[8][9][10]

This guide compares the primary methods for DOL determination, presents detailed experimental protocols, and provides visual workflows to aid researchers in selecting and implementing the most suitable technique for their needs.

Comparison of DOL Determination Methods

The selection of a DOL determination method depends on the available equipment, the required accuracy, and the specific properties of the label and protein conjugate. The three most common approaches are UV-Vis Spectrophotometry, Mass Spectrometry, and indirect colorimetric assays.

Method Principle Advantages Disadvantages Required Equipment
UV-Vis Spectrophotometry Measures absorbance of the protein (typically at 280 nm) and the conjugated label at its maximum absorbance wavelength (λmax) to calculate their respective molar concentrations based on the Beer-Lambert law.[1][2]- Simple and rapid- Widely accessible- Cost-effective- Requires accurate molar extinction coefficients for both protein and label[1][2]- Assumes the label's spectral properties do not change upon conjugation[11]- Provides only an average DOL value- Can have an error margin of up to ~20%[2]UV-Vis Spectrophotometer
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact conjugate. The mass increase relative to the unlabeled protein corresponds to the number of attached labels.[12]- High accuracy and precision- Provides a distribution of labeled species (e.g., DOL 1, 2, 3...), not just an average- Can identify specific sites of modification- Requires expensive, specialized instrumentation- More complex sample preparation and data analysis[12]Electrospray Ionization (ESI) or MALDI Mass Spectrometer
HABA/Avidin Assay (Indirect Method) A colorimetric assay specific for biotinylated proteins, serving as a model for indirect methods. Biotin displaces the HABA dye from an avidin-HABA complex, causing a quantifiable decrease in absorbance at 500 nm.[13][14]- Simple, visible-range measurement- Does not require protein extinction coefficient- Specific to biotin-avidin interaction- Can exhibit lower sensitivity and reproducibility compared to other methods[15]Spectrophotometer or Microplate Reader

Experimental Protocols

Detailed methodologies for the key experiments are provided below. A crucial first step for all methods is the complete removal of any non-conjugated label from the sample, typically achieved through dialysis or gel filtration (e.g., Sephadex G-25 column).[1][5][16]

Protocol 1: DOL Determination by UV-Vis Spectrophotometry

This is the most common method for determining the DOL for conjugates where the label has a distinct absorbance peak separate from the protein's absorbance at 280 nm.

Materials:

  • Purified this compound conjugate solution

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Purify the Conjugate: Ensure all free, unbound label has been removed from the conjugate solution using dialysis or a desalting column.[5][16]

  • Measure Absorbance:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀).

    • Measure the absorbance at the maximum absorbance wavelength (λₘₐₓ) of the attached label (Aₘₐₓ).

    • If the absorbance reading is above 2.0, dilute the sample with a known dilution factor to bring the reading into the linear range and multiply the final result by this factor.[1][16]

  • Calculate the Degree of Labeling (DOL):

    a. Calculate the protein concentration: The absorbance at 280 nm must be corrected for the contribution of the label's absorbance at this wavelength.[16]

    Protein Concentration (M) = [ (A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein ] × Dilution Factor

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • Aₘₐₓ: Absorbance of the conjugate at the label's λₘₐₓ.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For IgG, this is typically ~210,000 M⁻¹cm⁻¹.[1]

    • CF (Correction Factor): The ratio of the label's absorbance at 280 nm to its absorbance at its λₘₐₓ (A₂₈₀/Aₘₐₓ of the free label).[1][16]

    b. Calculate the DOL:

    DOL = (Aₘₐₓ × Dilution Factor) / (ε_label × Protein Concentration (M))

    • ε_label: Molar extinction coefficient of the label at its λₘₐₓ (in M⁻¹cm⁻¹).

Protocol 2: DOL Determination by Mass Spectrometry (Conceptual Workflow)

This method offers high accuracy and provides detailed information on the labeling distribution.

Procedure:

  • Sample Preparation: Purify the conjugate to remove all unbound label and buffer exchange into a volatile buffer (e.g., ammonium acetate) suitable for mass spectrometry.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard in the mass range of the protein.

  • Data Acquisition: Analyze the intact conjugate using an appropriate mass spectrometry technique, such as ESI-MS. Acquire the mass spectrum of both the unlabeled protein and the labeled conjugate.

  • Data Analysis:

    • Determine the molecular weight of the unlabeled protein from its spectrum.

    • In the conjugate's spectrum, identify the series of peaks corresponding to the protein with one, two, three, or more labels attached.

    • Calculate the mass of a single label by subtracting the mass of the unlabeled protein from the mass of the protein with one label.

    • The distribution of peak intensities reflects the relative abundance of each labeled species. The average DOL can be calculated from this distribution.

Protocol 3: HABA/Avidin Assay (for Biotinylated Conjugates)

This protocol is included as a comparative example of an indirect, colorimetric assay.

Materials:

  • HABA/Avidin premixed reagent

  • Purified biotinylated protein

  • Spectrophotometer or microplate reader capable of reading absorbance at 500 nm

Procedure:

  • Purify the Conjugate: Remove all non-conjugated biotin from the sample.[14]

  • Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.[14]

  • Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀, initial).[14]

  • Displacement Reaction: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution. Mix well and incubate until the absorbance reading is stable.[14]

  • Measure Final Absorbance: Measure the final absorbance at 500 nm (A₅₀₀, final).

  • Calculate Biotin Concentration: The change in absorbance (ΔA₅₀₀ = A₅₀₀, initial - A₅₀₀, final) is used to calculate the concentration of biotin in the sample, based on the molar extinction coefficient of the HABA/Avidin complex (typically ~34,000 M⁻¹cm⁻¹ at 500 nm).[17]

  • Calculate DOL: Divide the molar concentration of biotin by the molar concentration of the protein (determined separately) to obtain the DOL.

Visualized Workflows and Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and logical relationships in DOL determination.

DOL_Workflow cluster_prep Step 1: Preparation cluster_measure Step 2: Measurement cluster_calc Step 3: Calculation start Protein + this compound reaction Conjugation Reaction (pH 8.3-8.5) start->reaction Amine-reactive labeling purify Purification (e.g., Size Exclusion Chromatography) reaction->purify Remove unbound label measure Spectrophotometric Reading purify->measure Purified Conjugate calculate DOL Calculation measure->calculate A₂₈₀ and Aₘₐₓ values result Final DOL Value calculate->result

Caption: Workflow for DOL determination by spectrophotometry.

Calculation_Logic cluster_inputs Inputs cluster_calculations Calculations A280 A₂₈₀ Prot_Conc Protein Conc. = (A₂₈₀ - Aₘₐₓ*CF) / ε_protein A280->Prot_Conc Amax Aₘₐₓ Amax->Prot_Conc Label_Conc Label Conc. = Aₘₐₓ / ε_label Amax->Label_Conc E_prot ε_protein E_prot->Prot_Conc E_label ε_label E_label->Label_Conc CF Correction Factor (CF) CF->Prot_Conc DOL DOL = [Label] / [Protein] Prot_Conc->DOL Label_Conc->DOL

Caption: Logical flow of the spectrophotometric DOL calculation.

References

A Researcher's Guide to Quantitative Proteomics: Comparing N3-C5-NHS Ester Labeling with Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling strategy is a critical determinant of experimental success. This guide provides an objective comparison of protein analysis using N3-C5-NHS ester, a versatile click chemistry handle, with established quantitative proteomics techniques: Tandem Mass Tag (TMT), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Dimethyl Labeling. Supported by experimental data and detailed protocols, this guide will illuminate the strengths and weaknesses of each approach, enabling you to select the optimal method for your research needs.

Introduction to Protein Labeling for Mass Spectrometry

Quantitative mass spectrometry is a powerful tool for elucidating the dynamic nature of the proteome. By labeling proteins or peptides, researchers can accurately compare protein abundance between different samples, offering insights into cellular processes, disease mechanisms, and drug responses. The ideal labeling strategy should offer high efficiency, accuracy, precision, and multiplexing capability.

This guide focuses on the this compound, an amine-reactive labeling reagent that introduces an azide (N3) group onto proteins. This azide group serves as a bioorthogonal handle for "click chemistry," a highly specific and efficient reaction for attaching reporter tags. We will compare this targeted enrichment strategy with three widely used global quantitative proteomics methods.

This compound Labeling and Click Chemistry: A Targeted Approach

N-hydroxysuccinimide (NHS) esters are reactive compounds that readily form stable amide bonds with primary amines, such as the N-terminus of a protein and the epsilon-amino group of lysine residues. The this compound specifically introduces a terminal azide group, which does not interfere with mass spectrometry analysis but enables the selective attachment of an alkyne-containing reporter tag via copper-catalyzed or strain-promoted azide-alkyne cycloaddition – the cornerstone of click chemistry.[1][2] This reporter tag can be a biotin molecule for affinity purification and enrichment of labeled proteins, or a fluorescent dye for imaging.

This two-step approach is particularly powerful for studying specific sub-proteomes, such as newly synthesized proteins or specific protein complexes, by enriching them from a complex biological sample.

Experimental Workflow for this compound Labeling and Click Chemistry

The general workflow involves protein extraction, labeling with this compound, click reaction with a reporter-alkyne, enrichment of labeled proteins (e.g., using streptavidin beads if biotin-alkyne was used), on-bead digestion, and finally, LC-MS/MS analysis.

N3_C5_NHS_Ester_Workflow Protein_Extraction Protein Extraction Labeling This compound Labeling Protein_Extraction->Labeling Click_Reaction Click Reaction with Reporter-Alkyne Labeling->Click_Reaction Enrichment Enrichment of Labeled Proteins Click_Reaction->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS

This compound Labeling and Enrichment Workflow

Alternative Quantitative Proteomics Strategies

Tandem Mass Tag (TMT) Labeling

TMT is an isobaric labeling method where different samples are labeled with tags that have the same total mass.[3][4] Upon fragmentation in the mass spectrometer, unique reporter ions are generated, and their relative intensities are used for quantification. TMT allows for high multiplexing, enabling the simultaneous analysis of up to 18 samples.[5]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique where cells are grown in media containing "heavy" or "light" isotopes of essential amino acids (e.g., 13C-labeled arginine and lysine).[6][7] This results in the in vivo incorporation of the isotopic labels into all newly synthesized proteins. Samples are mixed at the beginning of the workflow, minimizing experimental variability.[8]

Dimethyl Labeling

Dimethyl labeling is a chemical labeling method that modifies primary amines (N-terminus and lysine residues) with "light" or "heavy" dimethyl groups using formaldehyde and a reducing agent.[9] It is a cost-effective and rapid method for binary or triplex quantitative comparisons.[10]

Performance Comparison of Labeling Strategies

FeatureThis compound (Click Chemistry)Tandem Mass Tag (TMT)SILACDimethyl Labeling
Principle Bioorthogonal chemical labeling for enrichmentIsobaric chemical labelingMetabolic labelingIsotopic chemical labeling
Quantification MS1-based (label-free or isotopic label on reporter)MS2 or MS3-based reporter ionsMS1-based precursor ion intensityMS1-based precursor ion intensity
Multiplexing Limited by reporter tags (typically 2-plex)High (up to 18-plex)[5]Low to medium (typically 2- or 3-plex)Low (typically 2- or 3-plex)
Sample Type Cell lysates, tissues, biofluidsCell lysates, tissues, biofluidsProliferating cells in cultureCell lysates, tissues, biofluids
Key Advantage Enrichment of specific sub-proteomesHigh multiplexing capabilityHigh accuracy and precisionCost-effective and rapid
Key Disadvantage Not a direct global quantification methodRatio compression can occurNot applicable to all sample typesLower multiplexing
Labeling Efficiency High for accessible primary amines[11]High, but can be affected by reaction conditions[3]Near 100% in proliferating cells[6]Nearly complete labeling reported[12]
Quantitative Accuracy Dependent on enrichment efficiency and subsequent analysisGood, but can be affected by co-isolation of precursorsExcellent[8]Good, with errors generally below 4% for known ratios[10]
Quantitative Precision Variable, depends on workflowGoodExcellentGood, with median CVs around 5%[12]

Experimental Protocols

This compound Labeling and Biotin-Alkyne Click Reaction Protocol
  • Protein Extraction and Labeling:

    • Extract proteins from cells or tissues using a suitable lysis buffer without primary amines (e.g., RIPA buffer without Tris).

    • Determine protein concentration using a BCA assay.

    • Adjust the protein concentration to 1-5 mg/mL in a labeling buffer (e.g., 100 mM HEPES, pH 8.0).

    • Add this compound (dissolved in anhydrous DMSO) to a final concentration of 1 mM.

    • Incubate for 1 hour at room temperature.

    • Quench the reaction by adding hydroxylamine to a final concentration of 50 mM.

  • Click Reaction:

    • To the labeled protein solution, add Biotin-Alkyne (e.g., Biotin-PEG4-Alkyne) to a final concentration of 100 µM.

    • Add a freshly prepared click chemistry reaction cocktail containing CuSO4 (1 mM), a copper-chelating ligand (e.g., TBTA, 1 mM), and a reducing agent (e.g., sodium ascorbate, 5 mM).

    • Incubate for 1 hour at room temperature.

  • Enrichment and Digestion:

    • Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation.

    • Wash the beads extensively with buffers of increasing stringency (e.g., PBS with 1% SDS, followed by 8 M urea, and finally PBS).

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) containing trypsin (1:50 enzyme-to-protein ratio).

    • Incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

Tandem Mass Tag (TMT) Labeling Protocol[13]
  • Protein Digestion and Peptide Quantification:

    • Extract, reduce, and alkylate proteins from each sample.

    • Digest proteins with trypsin overnight.

    • Desalt the resulting peptides using a C18 column.

    • Quantify the peptide concentration.

  • TMT Labeling:

    • Resuspend equal amounts of peptides from each sample in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).

    • Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each sample.

    • Incubate for 1 hour at room temperature.

    • Quench the reaction with hydroxylamine.

  • Sample Pooling and Fractionation:

    • Combine the labeled samples.

    • Fractionate the pooled sample using high-pH reversed-phase chromatography.

    • Desalt each fraction before LC-MS/MS analysis.

SILAC Protocol[7]
  • Cell Culture and Labeling:

    • Culture cells for at least five passages in SILAC medium containing either "light" (e.g., 12C6-Arg, 12C6-Lys) or "heavy" (e.g., 13C6-Arg, 13C6-Lys) amino acids.

    • Ensure complete incorporation of the heavy amino acids.

  • Sample Preparation:

    • Lyse the "light" and "heavy" labeled cells separately.

    • Combine the lysates in a 1:1 protein ratio.

  • Protein Digestion and Analysis:

    • Digest the combined protein mixture with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

Dimethyl Labeling Protocol[9]
  • Protein Digestion:

    • Digest protein samples with trypsin.

    • Desalt the peptides.

  • Dimethyl Labeling:

    • Resuspend peptides in a labeling buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).

    • For "light" labeling, add formaldehyde (CH2O) and sodium cyanoborohydride (NaBH3CN).

    • For "heavy" labeling, add deuterated formaldehyde (CD2O) and deuterated sodium cyanoborohydride (NaBD3CN).

    • Incubate for 1 hour at room temperature.

    • Quench the reaction with ammonia or glycine.

  • Sample Pooling:

    • Combine the "light" and "heavy" labeled samples for LC-MS/MS analysis.

Visualizing the Workflows

Comparative Workflow Diagram

Comparative_Workflows cluster_N3C5 This compound cluster_TMT TMT cluster_SILAC SILAC cluster_Dimethyl Dimethyl Labeling N3_Start Protein Labeling N3_Click Click Reaction N3_Start->N3_Click N3_Enrich Enrichment N3_Click->N3_Enrich N3_Digest Digestion N3_Enrich->N3_Digest N3_MS LC-MS/MS N3_Digest->N3_MS TMT_Digest Protein Digestion TMT_Label Peptide Labeling TMT_Digest->TMT_Label TMT_Pool Pooling TMT_Label->TMT_Pool TMT_Fractionate Fractionation TMT_Pool->TMT_Fractionate TMT_MS LC-MS/MS TMT_Fractionate->TMT_MS SILAC_Label Metabolic Labeling SILAC_Pool Cell Pooling SILAC_Label->SILAC_Pool SILAC_Digest Digestion SILAC_Pool->SILAC_Digest SILAC_MS LC-MS/MS SILAC_Digest->SILAC_MS Dimethyl_Digest Protein Digestion Dimethyl_Label Peptide Labeling Dimethyl_Digest->Dimethyl_Label Dimethyl_Pool Pooling Dimethyl_Label->Dimethyl_Pool Dimethyl_MS LC-MS/MS Dimethyl_Pool->Dimethyl_MS

Comparison of Quantitative Proteomics Workflows

Conclusion

The choice of a protein labeling strategy for mass spectrometry is multifaceted and depends on the specific research question, sample type, and available resources. This compound labeling coupled with click chemistry provides a powerful platform for the targeted analysis of specific protein populations through enrichment. For global, high-throughput quantitative proteomics, isobaric tagging methods like TMT offer excellent multiplexing capabilities. SILAC remains the gold standard for accuracy and precision in cell culture models, while dimethyl labeling presents a cost-effective and straightforward alternative for less complex quantitative studies. By understanding the principles, workflows, and performance characteristics of each method, researchers can make informed decisions to achieve robust and meaningful quantitative proteomics data.

References

A Comparative Guide to HPLC Method Development for Analyzing N3-C5-NHS Ester Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N3-C5-NHS ester reaction products, crucial for the development of antibody-drug conjugates (ADCs) and other bioconjugates. We present detailed experimental protocols and quantitative data to aid in the selection and optimization of analytical strategies.

This compound is a non-cleavable linker containing an azide group for click chemistry and an N-hydroxysuccinimide (NHS) ester for conjugation to primary amines on biomolecules.[1][2] Monitoring the reaction of this linker with proteins or peptides is critical to ensure the quality, efficacy, and safety of the final bioconjugate. This guide compares the most common HPLC-based approaches for this analysis: Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC). Additionally, alternative methods such as Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy are discussed.

Key Analytical Challenges

The analysis of this compound reactions presents several challenges:

  • Diverse Polarity: The reaction mixture contains components with a wide range of polarities, from the relatively polar NHS leaving group to the increasingly non-polar bioconjugate.

  • Instability of NHS Esters: NHS esters are susceptible to hydrolysis, which competes with the desired conjugation reaction.[3] This necessitates analytical methods that can distinguish between the active reagent, the hydrolyzed by-product, and the conjugated product.

  • Complexity of Reaction Products: The reaction can result in a heterogeneous mixture of products, including unreacted biomolecules, mono-conjugated species, and multiply-conjugated species.

  • Matrix Effects: The presence of salts, buffers, and other components from the reaction mixture can interfere with the analysis.

Comparison of HPLC Methods

The choice of HPLC method depends on the specific analytical goal, whether it is to monitor the consumption of the linker, quantify the formation of the conjugate, or characterize the final product distribution.

Method Principle Primary Analyte(s) Typical Stationary Phase Advantages Disadvantages
HILIC Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.[4][5]N-hydroxysuccinimide (NHS) leaving group, unreacted linker.Amide, Silica, Zwitterionic[6]Universal method for monitoring any NHS ester reaction by quantifying the leaving group.[7] Good retention of highly polar compounds.[4][5] Enhanced MS sensitivity due to high organic mobile phase.[8]Poor retention of non-polar bioconjugates. Can have longer equilibration times.
RP-HPLC Partitioning of non-polar analytes between a non-polar stationary phase and a polar mobile phase.[9]This compound, hydrolyzed linker, small molecule conjugates.C18, C8, Phenyl[10][11]Excellent for separating small molecules based on hydrophobicity.[9] Wide variety of column chemistries available. Robust and reproducible.Poor retention of highly polar compounds like the NHS leaving group. May require ion-pairing agents for some analytes.
SEC Separation based on the hydrodynamic volume of molecules.[12]High molecular weight species (aggregates), bioconjugate, unreacted protein.Dextran, agarose, or silica-based with controlled pore sizes.Useful for quantifying aggregates and high-molecular-weight impurities.[13][14] Can be run under native conditions.Low resolution for species of similar size. Does not separate based on the degree of conjugation.
HIC Separation based on the hydrophobicity of biomolecules under high salt conditions.[15]Different species of bioconjugates (based on drug-to-antibody ratio, DAR).Phenyl, Butyl, or other hydrophobic ligands on a hydrophilic base support.Can separate proteins with different degrees of conjugation (DAR). Orthogonal to IEX and SEC.Lower capacity compared to other methods.[12] Resolution can be poor for closely related species.

Experimental Protocols

HILIC Method for Quantification of NHS

This method is ideal for monitoring the progress of the conjugation reaction by quantifying the release of the N-hydroxysuccinimide (NHS) leaving group.[6][7]

  • Column: Zwitterionic silica-based HILIC column (e.g., Thermo Syncronis HILIC, 150 mm x 3 mm, 3 µm).[7]

  • Mobile Phase: Isocratic elution with 90% acetonitrile and 10% 10 mM aqueous ammonium acetate, pH 7.5.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection: UV at 220 nm or 260 nm.[7]

  • Injection Volume: 1 µL.[7]

  • Sample Preparation: Dilute the reaction mixture in the mobile phase.

Proposed RP-HPLC Method for this compound and Reaction Products

This method is suitable for monitoring the consumption of the this compound and the formation of its hydrolysis product.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: Ambient.

  • Detection: UV at 220 nm (for the NHS ester) and 254 nm (if the target molecule has a chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Quench the reaction with an excess of a small primary amine (e.g., Tris buffer) and dilute in the initial mobile phase.

SEC Method for Analysis of Bioconjugate Aggregates

This method is used to assess the presence of high molecular weight species in the final product.[13][16]

  • Column: SEC column with a suitable pore size for the protein of interest (e.g., Agilent AdvanceBio SEC 300 Å).[16]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.[16]

  • Flow Rate: 0.35 mL/min.[16]

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the purified bioconjugate in the mobile phase.

Alternative Analytical Methods

While HPLC is the workhorse for analyzing bioconjugation reactions, other techniques can provide complementary information.

Method Principle Advantages Disadvantages
Capillary Electrophoresis (CE) Separation of charged molecules in an electric field within a capillary.[17]High resolution and efficiency.[1] Low sample consumption.[18] Can be coupled to MS.Lower concentration sensitivity compared to HPLC-UV. Reproducibility can be challenging.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[2]Provides detailed structural information about the conjugate.[19] Non-destructive.[20] Can monitor reactions in real-time.[21]Low sensitivity compared to other methods.[20][21] Requires specialized equipment and expertise. Complex spectra for large molecules.

Visualizing the Workflow and Reaction

reaction_workflow cluster_reaction Bioconjugation Reaction cluster_analysis HPLC Analysis cluster_products Reaction Components N3_C5_NHS This compound Reaction_Mix Reaction Mixture N3_C5_NHS->Reaction_Mix Biomolecule Biomolecule (Protein/Peptide) Biomolecule->Reaction_Mix HPLC HPLC System Reaction_Mix->HPLC Injection Data Chromatographic Data HPLC->Data Detection Conjugate N3-C5-Biomolecule Conjugate Data->Conjugate Quantification Unreacted_Bio Unreacted Biomolecule Data->Unreacted_Bio Quantification Unreacted_NHS Unreacted N3-C5-NHS Data->Unreacted_NHS Quantification Hydrolyzed_NHS Hydrolyzed N3-C5-COOH Data->Hydrolyzed_NHS Quantification Free_NHS Free NHS Data->Free_NHS Quantification

Caption: Experimental workflow for analyzing this compound reaction products by HPLC.

reaction_pathway N3_C5_NHS This compound Conjugate N3-C5-CO-NH-Biomolecule (Stable Amide Bond) N3_C5_NHS->Conjugate Reaction with Amine Hydrolyzed_Product N3-C5-COOH N3_C5_NHS->Hydrolyzed_Product Side Reaction Biomolecule Biomolecule-NH2 Biomolecule->Conjugate NHS N-Hydroxysuccinimide Conjugate->NHS Release Water H2O (Hydrolysis) Water->Hydrolyzed_Product Hydrolyzed_Product->NHS Release

Caption: Reaction pathways of this compound.

Conclusion

The selection of an appropriate analytical method is paramount for the successful development of bioconjugates utilizing this compound. HILIC provides a universal method for monitoring reaction kinetics by quantifying the NHS leaving group. RP-HPLC is a robust technique for analyzing the linker and its small molecule derivatives. SEC and HIC are indispensable for characterizing the final bioconjugate, particularly for assessing aggregation and the distribution of drug-to-antibody ratios in ADCs. A multi-faceted approach, employing a combination of these HPLC methods, will provide the most comprehensive understanding of the this compound reaction products, ensuring the development of well-characterized and high-quality biotherapeutics.

References

A Comparative Guide to N3-C5-NHS Ester and DBCO-NHS Ester for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and stable conjugation of payloads to antibodies is a cornerstone of modern therapeutic and diagnostic development, particularly in the field of Antibody-Drug Conjugates (ADCs). The choice of linker and the corresponding bioorthogonal chemistry are critical determinants of the final conjugate's performance, influencing its stability, efficacy, and safety profile. This guide provides an objective comparison of two widely used amine-reactive linkers for antibody conjugation: N3-C5-NHS ester and DBCO-NHS ester.

Both linkers utilize the robust and specific reactivity of NHS esters to target primary amines (primarily on lysine residues) on the antibody surface. However, they introduce different bioorthogonal functionalities—an azide and a dibenzocyclooctyne (DBCO) group, respectively—which dictate the subsequent conjugation strategy with a payload. This compound is typically employed in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while DBCO-NHS ester is utilized in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.

This guide will delve into the chemical principles, experimental considerations, and performance characteristics of each linker, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific application.

At a Glance: this compound vs. DBCO-NHS Ester

FeatureThis compoundDBCO-NHS Ester
Bioorthogonal Group Azide (-N3)Dibenzocyclooctyne (DBCO)
Primary Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Partner Terminal Alkyne (for CuAAC) or Strained Alkyne (e.g., DBCO, for SPAAC)Azide (-N3)
Catalyst Requirement Copper(I) catalyst required for CuAAC with terminal alkynes.[1]None (Copper-free).[1]
Biocompatibility The cytotoxicity of the copper catalyst in CuAAC can be a concern for in vivo applications and may require stabilizing ligands.[2][3]Excellent biocompatibility, suitable for live-cell labeling and in vivo applications.[1]
Reaction Kinetics CuAAC is generally very fast. SPAAC with an azide on the antibody and a strained alkyne on the payload is also efficient.SPAAC is known for its fast kinetics, driven by the ring strain of the DBCO group.[1]
Stability of Linkage Forms a highly stable 1,2,3-triazole ring.[3][4]Forms a highly stable 1,2,3-triazole ring.[4][5]
Hydrophobicity The N3-C5- moiety is relatively small and less hydrophobic.The DBCO group is significantly hydrophobic, which can increase the risk of antibody aggregation.[6]

Chemical Structures and Reaction Mechanisms

The initial step for both linkers involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the antibody surface, forming a stable amide bond. The key difference lies in the subsequent bioorthogonal reaction.

This compound

The this compound introduces an azide group onto the antibody. This azide-modified antibody can then be conjugated to a payload containing a terminal alkyne via CuAAC or a strained alkyne (like DBCO) via SPAAC.

Ab Antibody (with Lysine -NH2) Ab_N3 Azide-Modified Antibody Ab->Ab_N3 NHS Ester Reaction (pH 7.2-8.5) N3_NHS This compound N3_NHS->Ab_N3 ADC Antibody-Drug Conjugate Ab_N3->ADC Click Chemistry (CuAAC or SPAAC) Payload_Alkyne Alkyne-Payload (Terminal or Strained) Payload_Alkyne->ADC

Conjugation workflow using this compound.
DBCO-NHS Ester

The DBCO-NHS ester introduces a strained alkyne (DBCO) onto the antibody. This DBCO-modified antibody can then react with an azide-functionalized payload via the copper-free SPAAC reaction.

Ab Antibody (with Lysine -NH2) Ab_DBCO DBCO-Modified Antibody Ab->Ab_DBCO NHS Ester Reaction (pH 7.2-8.5) DBCO_NHS DBCO-NHS Ester DBCO_NHS->Ab_DBCO ADC Antibody-Drug Conjugate Ab_DBCO->ADC SPAAC (Copper-Free) Payload_Azide Azide-Payload Payload_Azide->ADC

References

A Head-to-Head Comparison of N3-C5-NHS Esters with PEG and C3 Spacer Arms for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the precise chemical linking of molecules to proteins, antibodies, and other biomolecules is paramount for developing targeted therapeutics, diagnostic agents, and research tools. N3-C5-NHS esters are valuable reagents in this field, offering an azide handle for bioorthogonal click chemistry and an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on biomolecules. A critical, yet often overlooked, component of these linkers is the spacer arm that separates the reactive groups. This guide provides an objective comparison of N3-C5-NHS esters featuring two common spacer arms: a hydrophilic polyethylene glycol (PEG) spacer and a more hydrophobic propyl (C3) spacer.

Performance Characteristics: PEG vs. C3 Spacer Arms

The choice of spacer arm can significantly influence the physicochemical properties and biological performance of the resulting bioconjugate. Below is a summary of the key differences between PEG and C3 spacers in the context of N3-C5-NHS esters.

FeatureN3-C5-NHS Ester with PEG SpacerThis compound with C3 SpacerRationale & Supporting Evidence
Solubility High aqueous solubility.[1][2]Lower aqueous solubility, more soluble in organic solvents.[3][4]PEG chains are inherently hydrophilic due to the repeating ethylene oxide units, which enhances the water solubility of the entire molecule and the resulting conjugate.[1][2] In contrast, the C3 alkyl chain is hydrophobic.[4][5]
Hydrophobicity LowHighThe C3 propyl spacer is a simple hydrocarbon chain, contributing to the overall hydrophobicity of the molecule.[4][5] PEG linkers are known for their ability to reduce the hydrophobicity of conjugated molecules.
Steric Hindrance Reduced steric hindrance.[2][6]May cause more steric hindrance in some applications.The flexibility and length of PEG chains can provide greater distance and rotational freedom between the conjugated molecules, which can minimize steric hindrance.[2][6] A shorter, more rigid C3 spacer may offer less flexibility.
Immunogenicity Reduced immunogenicity of the conjugate.[2]May not significantly alter the immunogenicity of the conjugate.PEGylation is a well-established technique to mask immunogenic epitopes on biomolecules, potentially lowering the risk of an immune response.[2]
Stability of Conjugate Can enhance the stability of the conjugated biomolecule.[2]Unlikely to significantly impact the stability of the conjugate.PEG linkers can protect biomolecules from enzymatic degradation and chemical instability.[2]
Aggregation Reduces the potential for aggregation of the conjugate.[7]May not prevent aggregation, especially with hydrophobic payloads.The hydrophilic nature of PEG helps to prevent the aggregation of proteins and other biomolecules, a common issue with hydrophobic molecules.[7]

Experimental Protocols

The following are generalized protocols for the labeling of a protein with an this compound, adaptable for both PEG and C3 spacer arm variants. Optimization for specific proteins and applications is recommended.

Protocol 1: General Protein Labeling with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.

  • This compound with either PEG or C3 spacer.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).[8][9]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[8][9] The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][9]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[6]

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[6][8]

Protocol 2: Quantification of Labeling Efficiency (Degree of Labeling)

The degree of labeling (DOL), or the number of linker molecules conjugated per protein, can be determined using various methods. For azide-functionalized proteins, a common approach is to perform a subsequent click reaction with an alkyne-containing fluorescent dye and then use spectrophotometry.

Materials:

  • Azide-labeled protein from Protocol 1.

  • Alkyne-functionalized fluorophore (e.g., DBCO-dye for copper-free click chemistry).

  • Spectrophotometer.

Procedure:

  • Click Reaction: React the azide-labeled protein with an excess of the alkyne-fluorophore according to the manufacturer's protocol for the specific click chemistry reagents used (e.g., copper-catalyzed or strain-promoted).

  • Purification: Purify the fluorescently labeled protein to remove unreacted dye using a desalting column or dialysis.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the fluorophore.

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

    • Calculate the concentration of the fluorophore using its molar extinction coefficient.

    • The DOL is the molar ratio of the fluorophore to the protein.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps.

experimental_workflow cluster_step1 Step 1: Protein Preparation cluster_step2 Step 2: NHS Ester Reaction cluster_step3 Step 3: Quenching & Purification cluster_step4 Step 4: Characterization Protein_Solution Protein in Amine-Free Buffer Reaction Incubate (RT or 4°C) Protein_Solution->Reaction NHS_Ester Dissolve this compound (PEG or C3) in DMSO/DMF NHS_Ester->Reaction Quenching Add Quenching Buffer Reaction->Quenching Purification Purify via Desalting or Dialysis Quenching->Purification Azide_Protein Azide-Labeled Protein Purification->Azide_Protein signaling_pathway cluster_conjugation Bioconjugation Reaction cluster_click_chemistry Bioorthogonal Click Chemistry Protein Protein (-NH2) Amide_Bond Stable Amide Bond Formation Protein->Amide_Bond NHS_Ester This compound (PEG or C3 Spacer) NHS_Ester->Amide_Bond Azide_Labeled_Protein Azide-Labeled Protein Amide_Bond->Azide_Labeled_Protein Triazole_Linkage Triazole Linkage Formation Azide_Labeled_Protein->Triazole_Linkage Alkyne_Molecule Alkyne-Functionalized Molecule (e.g., Fluorophore, Drug) Alkyne_Molecule->Triazole_Linkage Final_Conjugate Final Bioconjugate Triazole_Linkage->Final_Conjugate

References

Confirming the Functional Activity of N3-C5-NHS Ester Bioconjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N3-C5-NHS ester is a non-cleavable linker utilized in the synthesis of bioconjugates, most notably antibody-drug conjugates (ADCs). Its design incorporates an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on biomolecules and an azide (N3) group for subsequent modification via click chemistry. Confirmation of the functional activity of bioconjugates synthesized with this linker is paramount to ensure that the conjugation process has not compromised the biological activity of the constituent molecules and that the final construct is effective and stable. This guide provides a comparative overview of essential functional assays, supported by experimental protocols and data, to validate the efficacy of this compound bioconjugates.

A Comparative Analysis of Bioconjugation Linkers

The choice of linker is critical in the design of bioconjugates, influencing stability, pharmacokinetics, and the mechanism of payload release. The this compound represents a non-cleavable linker strategy. Below is a comparison with other common linker types.

Linker TypeThis compound (Non-cleavable)Cleavable Peptide Linker (e.g., Val-Cit)Disulfide Linker (Cleavable)
Mechanism of Payload Release Relies on the complete degradation of the antibody within the lysosome to release the payload with an attached amino acid residue.[1][2]Cleaved by specific proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[2]Reduced by the high intracellular concentration of glutathione, leading to payload release.[3]
Plasma Stability Generally exhibits high plasma stability, minimizing premature payload release and off-target toxicity.[1]Can be susceptible to premature cleavage by circulating proteases, although designs are improving stability.[3]Stability can vary; may be susceptible to reduction in the bloodstream.
Bystander Effect Limited to no bystander effect as the payload is released intracellularly upon lysosomal degradation and is often less membrane-permeable.[2]Can induce a bystander effect, where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[2]Can also mediate a bystander effect.
Payload Compatibility Broadly compatible with various payloads.Requires payloads that are potent upon release. The linker chemistry can be tailored to the payload.Best suited for payloads that are active in their free thiol form.
Clinical Precedent ADCs with non-cleavable linkers, such as ado-trastuzumab emtansine (Kadcyla®), are clinically approved.[1]Widely used in clinically approved ADCs, such as brentuximab vedotin (Adcetris®).[2]Has been used in clinical development, though less common in recently approved ADCs.

Essential Functional Assays for Activity Confirmation

A comprehensive evaluation of an this compound bioconjugate, such as an ADC, involves a battery of in vitro and in vivo assays to confirm its binding, potency, and stability.

Antigen-Binding Affinity Assays

It is crucial to verify that the conjugation process has not impaired the antibody's ability to recognize and bind to its target antigen.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative plate-based assay to measure the binding affinity of the bioconjugate to its target antigen.[4]

  • Flow Cytometry: A cell-based assay that assesses the binding of the bioconjugate to target cells expressing the antigen on their surface.[5]

In Vitro Cytotoxicity Assays

These assays determine the cell-killing potency of the bioconjugate against target cancer cells.

  • MTT/XTT Assays: These colorimetric assays measure cell viability by assessing the metabolic activity of the cells. A decrease in signal indicates cytotoxicity.[6]

Stability Assays

The stability of the linker is critical for the therapeutic window of the bioconjugate.

  • Plasma Stability Assay: The bioconjugate is incubated in plasma over time, and the amount of intact conjugate is measured, typically by ELISA or LC-MS, to assess premature payload release.[3]

In Vivo Efficacy Studies

The ultimate confirmation of a bioconjugate's activity comes from in vivo studies.

  • Xenograft Models: Human tumor cells are implanted in immunocompromised mice, which are then treated with the bioconjugate to evaluate its anti-tumor efficacy.[7]

Experimental Protocols

Protocol 1: Direct ELISA for Antigen Binding

Objective: To quantify the binding of the this compound bioconjugate to its target antigen.

Materials:

  • 96-well microtiter plates

  • Recombinant target antigen

  • This compound bioconjugate (e.g., ADC) and unconjugated antibody (control)

  • HRP-conjugated secondary antibody (anti-human IgG)

  • TMB substrate solution

  • Stop solution (e.g., 2 N H₂SO₄)

  • Coating buffer (e.g., PBS, pH 7.4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add serial dilutions of the this compound bioconjugate and the unconjugated antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Stop the reaction by adding 50 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader. The binding affinity (EC50) can be calculated by plotting the absorbance against the concentration of the bioconjugate.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the this compound bioconjugate on target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound bioconjugate, unconjugated antibody, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the bioconjugate, unconjugated antibody, and free payload in complete medium. Replace the existing medium with the treatment solutions.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm. The IC50 value is determined by plotting cell viability against the log of the conjugate concentration.[8]

Visualizing Mechanisms and Workflows

Signaling Pathway of a Common ADC Payload: MMAE

Many ADCs utilize auristatin derivatives like monomethyl auristatin E (MMAE) as the cytotoxic payload. MMAE is a potent anti-mitotic agent that inhibits tubulin polymerization.[9] The following diagram illustrates its mechanism of action following release from an ADC.

MMAE_Pathway ADC ADC binds to Antigen Internalization Internalization via Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation MMAE_release MMAE-Linker-Amino Acid Release Degradation->MMAE_release Disruption Microtubule Disruption MMAE_release->Disruption Inhibits Tubulin Tubulin Dimer Polymerization Microtubule Polymerization Tubulin->Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of an MMAE-based ADC.

Experimental Workflow for Bioconjugate Validation

The following diagram outlines a comprehensive workflow for the creation and functional validation of an this compound bioconjugate.

ADC_Workflow cluster_prep Bioconjugate Preparation cluster_invitro In Vitro Functional Assays cluster_invivo In Vivo Studies Biomolecule Antibody/ Biomolecule Conjugation NHS Ester Conjugation Biomolecule->Conjugation Linker This compound Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (e.g., HIC, MS) Purification->Characterization Binding Antigen Binding (ELISA, Flow Cytometry) Characterization->Binding Cytotoxicity Cytotoxicity (MTT, XTT) Characterization->Cytotoxicity Stability Plasma Stability Characterization->Stability Xenograft Xenograft Tumor Model Cytotoxicity->Xenograft Efficacy Anti-Tumor Efficacy Xenograft->Efficacy Toxicity Toxicology Assessment Xenograft->Toxicity

Caption: Workflow for bioconjugate validation.

Logical Framework for Linker Strategy Selection

The decision to use an this compound or an alternative linker depends on several factors related to the desired properties and mechanism of action of the bioconjugate.

Linker_Choice Start Start: Define Therapeutic Goal Bystander Is Bystander Effect Desired? Start->Bystander Cleavable Use Cleavable Linker (e.g., Val-Cit, Disulfide) Bystander->Cleavable Yes Stability Is High Plasma Stability Critical? Bystander->Stability No Final Final Linker Selection Cleavable->Final NonCleavable Use Non-Cleavable Linker (e.g., N3-C5-NHS) ClickChem Is Further Modification via Click Chemistry Needed? NonCleavable->ClickChem Stability->Cleavable No (or optimized cleavable) Stability->NonCleavable Yes ClickChem->Final Yes (N3-C5-NHS is suitable) ClickChem->Final No (Other non-cleavable linkers are options)

Caption: Decision tree for linker strategy selection.

References

Confirming the Unseen: A Comparative Guide to Analytical Techniques for Stable Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of molecules containing amide bonds is a frequent and critical objective. The stability and prevalence of this functional group in pharmaceuticals and other bioactive compounds necessitate rigorous analytical confirmation of its formation. This guide provides an objective comparison of key analytical techniques used to verify the creation of stable amide bonds, supported by experimental data and detailed protocols.

At a Glance: Comparing Analytical Techniques

The choice of analytical technique for confirming amide bond formation depends on a variety of factors, including the nature of the sample, the required level of structural detail, and available resources. The following table summarizes the key performance characteristics of the most common methods.

Analytical TechniqueInformation ProvidedSample Requirement (Typical)SensitivityResolutionKey AdvantagesKey Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, chemical environment of nuclei, presence of rotamers5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMRModerate to HighHighProvides detailed structural information and can show restricted rotation around the C-N bond.[1]Relatively low sensitivity compared to MS, requires soluble samples.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (Amide I and II bands)~1-2 mg for KBr pellet, direct analysis for ATRModerateLow to ModerateFast, non-destructive, and applicable to solids, liquids, and powders.[3][4]Provides limited structural information beyond functional group identification.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternsMicrogram to nanogram levelVery HighHighExtremely sensitive, provides molecular formula confirmation, and fragmentation can indicate the amide linkage.[5][6]Can cause fragmentation of the amide bond in the source, potentially complicating interpretation.[7][8]
X-ray Crystallography Definitive 3D molecular structure, bond lengths, and anglesHigh-quality single crystal (~0.1-0.3 mm)N/AAtomicProvides unambiguous proof of structure and conformation.[9][10]Requires a suitable single crystal, which can be challenging to grow.[9][10]

In-Depth Analysis and Experimental Protocols

A deeper understanding of each technique requires an examination of their underlying principles and the practical steps involved in their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Connectivity

NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of a molecule in solution. For amide bond formation, ¹H NMR is particularly informative. The proton on the amide nitrogen (N-H) typically appears as a broad signal due to quadrupole broadening and exchange with residual water. The chemical shift of this proton can provide information about hydrogen bonding.[11] Furthermore, the partial double bond character of the C-N bond restricts rotation, often leading to the observation of distinct signals for substituents on the nitrogen at room temperature, which may coalesce at higher temperatures.[1]

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified solid amide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12][13][14]

    • Ensure the sample is fully dissolved; filter the solution through a small plug of glass wool in a Pasteur pipette if any solid particles are present.[12]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to confirm the expected structure.

    • Look for the characteristic amide N-H proton signal (often broad) and distinct signals for groups attached to the nitrogen, which may indicate restricted rotation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Vibrations

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The formation of an amide bond is definitively confirmed by the appearance of two characteristic absorption bands:

  • Amide I Band: Occurs in the region of 1630-1680 cm⁻¹ and is primarily due to the C=O stretching vibration.

  • Amide II Band: Appears between 1510 and 1580 cm⁻¹ and arises from the N-H bending and C-N stretching vibrations.

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders that requires minimal sample preparation.[3][4]

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount of the powdered amide sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]

  • Data Acquisition:

    • Use the instrument's press to apply firm and even pressure to the sample, ensuring good contact with the crystal.[3]

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the Amide I and Amide II bands at their characteristic frequencies to confirm the presence of the amide bond.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For amide bond confirmation, it provides two crucial pieces of information: the molecular weight of the product and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. While amide bonds are generally stable, they can fragment under certain ionization conditions, leading to cleavage of the C-N bond and providing further evidence of the amide linkage.[7][8]

Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of organic molecules.[15]

  • Sample Preparation:

    • Prepare a dilute solution of the amide sample (typically 1-10 µM) in a suitable volatile solvent such as methanol or acetonitrile.[16]

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.[16][17]

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight of the synthesized amide.

    • If fragmentation is observed, analyze the fragment ions to see if they correspond to the expected cleavage of the amide bond.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including precise bond lengths and angles.[10] This technique provides unequivocal proof of amide bond formation and its conformation in the solid state.

  • Crystal Growth (the most critical and often challenging step):

    • The compound must be highly pure.

    • Slowly grow a single crystal of the amide with dimensions of at least 0.1 mm in all directions.[9] Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[9][18][19][20]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head and place it in the X-ray diffractometer.[21][22]

    • An intense beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is recorded by a detector.[22]

  • Structure Solution and Refinement:

    • The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group.

    • The electron density map is calculated from the diffraction data, and the positions of the atoms are determined.

    • The structural model is refined to achieve the best fit with the experimental data, yielding the final 3D structure.[23]

Visualizing the Workflow

To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Dissolve Amide (5-25 mg) in Deuterated Solvent filter Filter if solids are present start->filter add_std Add Internal Standard (TMS) filter->add_std transfer Transfer to NMR Tube add_std->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire ¹H Spectrum lock_shim->acquire process Process Data (Fourier Transform) acquire->process analyze Analyze Spectrum: - Chemical Shift - Integration - Coupling process->analyze confirm Confirm Amide Bond Formation analyze->confirm

NMR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis clean Clean ATR Crystal place Place Powdered Sample on Crystal clean->place press Apply Pressure place->press background Collect Background Spectrum press->background sample_spec Collect Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio identify Identify Amide I and Amide II Bands ratio->identify confirm Confirm Amide Bond Formation identify->confirm

FTIR-ATR Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Direct Infusion ESI) cluster_analysis Data Analysis dissolve Dissolve Amide in Volatile Solvent (1-10 µM) infuse Infuse Sample into Mass Spectrometer dissolve->infuse acquire Acquire Mass Spectrum infuse->acquire find_ion Identify Molecular Ion Peak acquire->find_ion analyze_frag Analyze Fragmentation Pattern find_ion->analyze_frag confirm Confirm Molecular Weight and Structure analyze_frag->confirm

Mass Spectrometry Experimental Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_acq Data Collection cluster_analysis Structure Solution & Refinement grow Grow High-Quality Single Crystal mount Mount Crystal on Goniometer grow->mount diffract Collect Diffraction Data mount->diffract solve Solve Phase Problem & Generate Electron Density Map diffract->solve refine Refine Atomic Positions solve->refine validate Validate Final Structure refine->validate

X-ray Crystallography Experimental Workflow

Conclusion

The confirmation of a stable amide bond is a fundamental requirement in synthetic chemistry and drug development. While each analytical technique offers a unique perspective, a comprehensive approach often involves the use of multiple methods. NMR and FTIR provide excellent initial confirmation of functional groups and connectivity, while mass spectrometry offers sensitive detection and molecular weight determination. For unambiguous proof of structure, X-ray crystallography remains the definitive technique, provided a suitable crystal can be obtained. By understanding the strengths and limitations of each method, researchers can select the most appropriate analytical strategy to confidently confirm the successful formation of stable amide bonds in their synthesized molecules.

References

A Comparative Guide to Purity Validation of N3-C5-NHS Ester Conjugates for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the success of bioconjugation via click chemistry is critically dependent on the purity and reactivity of the starting materials. The N3-C5-NHS ester is a bifunctional linker, featuring an azide group for click reactions and an N-hydroxysuccinimide (NHS) ester for amine coupling.[1][2] However, the NHS ester moiety is highly susceptible to hydrolysis, which can compromise the efficiency of subsequent conjugation steps.[3][4] Therefore, rigorous purity and activity validation of the this compound before its use is paramount.

This guide provides an objective comparison of common analytical methods for validating the purity of this compound conjugates, complete with experimental protocols and supporting data structures.

Comparison of Analytical Validation Methods

The choice of analytical method depends on the specific information required, such as structural confirmation, quantitative purity, or functional reactivity. Each method offers distinct advantages and limitations.

MethodPrincipleInformation ProvidedAdvantagesLimitationsTypical Quantitative Output
High-Performance Liquid Chromatography (HPLC) Separation of components based on their physicochemical properties (e.g., polarity).Purity. Quantification of the active ester vs. its hydrolyzed acid form and other impurities.[]High resolution and sensitivity. Established method for purity assessment. Can be coupled with MS for identification.Requires method development. Different modes (RP vs. HILIC) may be needed to resolve all components.Peak Area %
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Identity. Confirms the molecular weight of the this compound and helps identify impurities.[6]High specificity and sensitivity. Provides unambiguous molecular weight confirmation.Not inherently quantitative without extensive calibration. Can suffer from ion suppression effects.Mass-to-Charge (m/z) Ratio
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Detection of the magnetic properties of atomic nuclei (specifically protons).Identity & Purity. Confirms the chemical structure. Can be used for purity estimation by integrating characteristic peaks.Provides detailed structural information. Can detect a wide range of impurities without requiring reference standards for them.Lower sensitivity compared to HPLC or MS. Requires a relatively pure and concentrated sample. Complex spectra can be difficult to interpret.Relative Peak Integral
UV-Vis Reactivity Assay Spectrophotometric measurement of the NHS group released upon base-catalyzed hydrolysis.[7]Reactivity. A semi-quantitative measure of the active, amine-reactive NHS ester remaining in the sample.Simple, rapid, and requires common laboratory equipment. Good for a quick functional check.Indirect measurement of purity. Assumes all absorbance change is due to active ester hydrolysis. Not suitable for identifying specific impurities.Change in Absorbance (ΔA260)

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method separates the relatively nonpolar this compound from its more polar hydrolyzed carboxylic acid counterpart.

Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the this compound in 1 mL of anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF).[8] Dilute this stock solution with the initial mobile phase to a final concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 260 nm.[10]

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas for the this compound and any impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The hydrolyzed acid will typically have a shorter retention time than the active ester.

Example Data Presentation:

Peak No.Retention Time (min)Area %Identification
14.53.8Hydrolyzed Acid
27.295.5This compound
38.10.7Unknown Impurity
Protocol 2: Identity Confirmation by Mass Spectrometry (ESI-MS)

This protocol confirms that the compound has the correct molecular weight.

Methodology:

  • Sample Preparation: Dilute the sample prepared for HPLC analysis (in ACN/Water) to a final concentration of ~10 µg/mL.

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.

  • Analysis Conditions:

    • Ionization Mode: Positive ion mode is typically suitable for detecting the sodium adduct [M+Na]⁺ or protonated molecule [M+H]⁺.

    • Scan Range: Scan a mass range that includes the expected molecular weight (MW of this compound is 254.25 g/mol ).[11] A range of 100-500 m/z is appropriate.

  • Data Analysis: Look for a peak corresponding to the expected mass of the this compound. For example, [M+H]⁺ = 255.26 m/z and [M+Na]⁺ = 277.24 m/z.

Protocol 3: Semi-Quantitative Reactivity Assay by UV-Vis Spectroscopy

This assay determines the amount of active NHS ester by measuring the amount of NHS released after complete hydrolysis.[7]

Methodology:

  • Reagents:

    • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5). Do not use Tris or Glycine.[7]

    • 0.5 N NaOH.

    • Anhydrous DMSO or DMF (if the compound is not water-soluble).

  • Procedure:

    • Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the amine-free buffer. Prepare a buffer-only control.

    • Measure the initial absorbance (A_initial) of the solution at 260 nm. If the absorbance is >1.0, dilute the sample with more buffer and remeasure.[4]

    • To 1 mL of the reagent solution, add 100 µL of 0.5 N NaOH. Vortex for 30 seconds to induce rapid hydrolysis.[7]

    • Promptly (within 1 minute) measure the final absorbance (A_final) at 260 nm.[4]

  • Interpretation: A significant increase in absorbance (A_final > A_initial) indicates the presence of active, hydrolyzable NHS ester.[7] If there is no measurable increase, the reagent is likely fully hydrolyzed and inactive.

Visualizations

The following diagrams illustrate the workflow for purity validation and the relationship between the different analytical methods.

G cluster_start Sample cluster_primary Primary Analysis cluster_secondary Secondary/Functional Analysis cluster_decision Decision cluster_result Outcome start This compound Lot hplc HPLC (Purity & Identity) start->hplc Initial QC ms Mass Spectrometry (Identity Confirmation) start->ms Initial QC nmr NMR (Structural Confirmation) hplc->nmr If required uv UV-Vis Assay (Reactivity Check) hplc->uv If required decision Purity & Activity Acceptable? hplc->decision ms->nmr If required ms->uv If required ms->decision nmr->decision uv->decision pass Proceed to Click Reaction decision->pass Yes fail Reject Lot decision->fail No

Caption: Experimental workflow for the validation of this compound purity.

G cluster_compound Compound Properties cluster_methods Analytical Methods compound This compound identity Identity compound->identity purity Purity compound->purity reactivity Reactivity compound->reactivity hplc HPLC hplc->identity hplc->purity ms Mass Spec. ms->identity nmr NMR nmr->identity nmr->purity uv UV-Vis Assay uv->reactivity

References

Safety Operating Guide

Navigating the Safe Disposal of N3-C5-NHS Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety and handling protocols. N3-C5-NHS ester, a valuable tool in bioconjugation and antibody-drug conjugate (ADC) development, requires meticulous management, not only in its application but also in its disposal.[1][2] This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling

Before commencing any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The reactive nature of N-hydroxysuccinimide (NHS) esters necessitates a cautious approach to minimize exposure risks.[3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Protective Clothing: A laboratory coat is mandatory.

  • Respiratory Protection: For handling the solid powder form, a dust mask (e.g., N95) is recommended to avoid respiratory irritation.[4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to mitigate the inhalation of any dust or aerosols.[4] An accessible safety shower and eyewash station are essential emergency preparedness measures.

Hazard and Storage Summary

Quantitative data regarding the hazards and storage of this compound are summarized in the table below.

ParameterInformationCitation
GHS Hazard Class Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[4]
Hazard Statements H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[4]
Recommended Storage Pure form: -20°C. Stock solution: -80°C for 6 months, -20°C for 1 month. Keep container tightly sealed in a cool, well-ventilated area.[4][5]
Chemical Incompatibility Avoid buffers containing primary amines (e.g., Tris, glycine) as they will react with the NHS ester.[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound is contingent on the form of the waste: unreacted solid, solutions, or contaminated labware. All waste generated should be considered chemical waste and must be segregated from regular trash.[1]

Part 1: Inactivation of Reactive NHS Ester

Before collection for disposal, it is best practice to quench the reactivity of the NHS ester, primarily through hydrolysis. This procedure applies to dilute aqueous solutions and residues.

Experimental Protocol: Hydrolysis of this compound

  • pH Adjustment: Ensure the aqueous solution containing the this compound is at a pH between 7.2 and 8.5. If the solution is acidic, cautiously add a suitable buffer, such as sodium bicarbonate, to raise the pH.[1][6] The rate of hydrolysis increases with a more alkaline pH.[6]

  • Incubation: Allow the solution to stand at room temperature for a minimum of 4-5 hours (or overnight) to ensure complete hydrolysis of the reactive NHS ester.[1][6] At a pH of 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[6]

  • Verification (Optional): The extent of hydrolysis can be monitored by measuring the absorbance at 260-280 nm, as the N-hydroxysuccinimide byproduct absorbs in this range.[6]

Part 2: Segregation and Collection of Waste Streams

Proper segregation of waste is critical for safe and compliant disposal.

A. Unused or Expired Solid this compound:

  • Do Not dispose of the solid powder in regular trash.[1]

  • Collect the original vial containing the unused or expired product in a designated hazardous waste container.[1]

  • Label the container clearly as "Hazardous Waste" and include the chemical name "this compound".[1]

B. Concentrated Solutions (e.g., in DMSO or DMF):

  • Never dispose of concentrated solutions down the drain.[1] Organic solvents are unsuitable for sewer disposal.[1]

  • Collect all concentrated stock solutions in a sealed, labeled hazardous waste container compatible with the solvent (e.g., high-density polyethylene).[1]

C. Quenched Aqueous Solutions:

  • Even after hydrolysis, it is best practice to collect the aqueous waste for chemical disposal.[1]

  • Do not dispose of these solutions down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[1]

  • Transfer the quenched solution to a designated aqueous hazardous waste container.[1]

D. Contaminated Labware and Debris (e.g., pipette tips, gloves, tubes):

  • All solid materials that have come into contact with this compound should be collected in a designated solid hazardous waste container.[1]

  • This includes items such as pipette tips, microcentrifuge tubes, gloves, and paper towels used for cleanup.[1]

Part 3: Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[4]

  • Wear Full PPE: Don the appropriate PPE as described above.[4]

  • Contain and Absorb: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[4] For solid spills, carefully sweep the material to avoid creating dust.

  • Decontaminate: Scrub the affected surfaces and equipment with alcohol.[4]

  • Collect Contaminated Materials: Dispose of all contaminated materials (absorbent, cleaning supplies, etc.) as solid hazardous waste according to the procedures in Part 2D.[4]

Part 4: Final Disposal
  • Store Securely: Store all sealed and properly labeled hazardous waste containers in a designated, secure area, away from incompatible materials.

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of your hazardous waste.[1] Always follow your institution's specific protocols for waste accumulation and pickup requests.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_streams Waste Stream Management cluster_actions Action & Collection cluster_final Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_powder Solid Powder (Unused/Expired) assess_form->solid_powder Solid conc_solution Concentrated Solution (e.g., in DMSO/DMF) assess_form->conc_solution Concentrated Solution aq_solution Aqueous Solution / Residue assess_form->aq_solution Aqueous Solution contaminated_labware Contaminated Labware (Tips, Gloves, etc.) assess_form->contaminated_labware Contaminated Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_powder->collect_solid collect_liquid_org Collect in Labeled Organic Hazardous Waste Container conc_solution->collect_liquid_org quench Quench via Hydrolysis (Adjust pH to 7.2-8.5, stand for 4+ hrs) aq_solution->quench contaminated_labware->collect_solid collect_liquid_aq Collect in Labeled Aqueous Hazardous Waste Container quench->collect_liquid_aq store_waste Store Waste Securely collect_solid->store_waste collect_liquid_org->store_waste collect_liquid_aq->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling N3-C5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals working with N3-C5-NHS ester, a non-cleavable ADC linker, must prioritize safety and adhere to strict handling and disposal protocols.[1][2][3] This guide provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and the integrity of experimental workflows.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can be harmful if swallowed, cause skin irritation, lead to serious eye irritation, and may cause respiratory irritation.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant, powder-free nitrile or neoprene gloves are recommended.[5]
Body Protection Protective ClothingA lab coat or a disposable gown should be worn to protect against skin contact.[4][5]
Eye and Face Protection Eye ProtectionSafety glasses with side shields or chemical splash goggles are essential.[4][6]
Face ProtectionA face shield should be worn in situations where there is a risk of splashing.[6][7][8]
Respiratory Protection RespiratorUse a NIOSH/MSHA-approved respirator if ventilation is inadequate or when handling large quantities.[9]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][10]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[11][12]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[4][11] Wash hands thoroughly after handling the substance.[4]

  • Spill Management: In case of a spill, avoid generating dust.[11] For dry spills, use dry clean-up procedures. For wet spills, absorb with an inert material and place in a sealed container for disposal.[11]

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][12]

  • The pure form should be stored at -20°C.[1]

  • Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Disposal Plan

All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.[4][13]

Waste Disposal Steps:

  • Collect Waste: Place all this compound waste, including contaminated materials, into a designated, labeled, and sealed container.

  • Consult Regulations: Refer to your institution's chemical waste disposal guidelines and local environmental regulations for proper disposal procedures.

  • Professional Disposal: Arrange for a licensed chemical waste disposal company to collect and manage the waste.[12] Do not dispose of this chemical down the drain.[10][12]

Experimental Workflow and Safety

The following diagram illustrates the key steps and safety precautions for a typical experimental workflow involving this compound.

G Experimental Workflow: this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Weigh and Prepare Reagent in Fume Hood B->C D Perform Reaction C->D E Quench Reaction and Workup D->E F Segregate and Label Waste E->F H Decontaminate Work Area E->H G Dispose of Waste via Licensed Contractor F->G I Doff and Dispose of PPE H->I

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N3-C5-NHS ester
Reactant of Route 2
Reactant of Route 2
N3-C5-NHS ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.